N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Description
Propriétés
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-3-7-17(8-4-1)25-21-19-20(24-12-11-23-19)26-22(27-21)29-15-13-28(14-16-29)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGECOYRCIUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Mechanism of Action of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: A Novel Dual Inhibitor of PLK1 and BRD4
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel synthetic compound, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. By integrating the well-established pharmacophores of a pteridine core and an N-phenylpiperazine moiety, this molecule is postulated to function as a potent dual inhibitor of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). This dual-action approach presents a promising strategy in oncology by simultaneously targeting critical regulators of cell cycle progression and oncogene expression. This document will elucidate the molecular rationale, detail the downstream cellular consequences, and provide robust experimental protocols for the validation of this mechanism.
Introduction: A Tale of Two Scaffolds in Cancer Therapy
The landscape of cancer drug discovery is continually evolving towards therapies that can overcome resistance and offer enhanced efficacy. A promising strategy in this endeavor is the development of single molecules that can modulate multiple, synergistic targets. The structure of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a deliberate fusion of two pharmacologically significant scaffolds: the pteridine ring system and the N-phenylpiperazine moiety.
The pteridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Notably, certain pteridinone derivatives have been identified as potent dual inhibitors of PLK1 and BRD4.[4][5] The N-phenylpiperazine group is also a cornerstone in drug development, frequently associated with compounds targeting the central nervous system, but also demonstrating anticancer activities.[6][7] The strategic combination of these two moieties in N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is hypothesized to create a potent therapeutic agent that co-targets key oncogenic pathways.
The Dual-Inhibition Hypothesis: Targeting PLK1 and BRD4
Our central hypothesis is that N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine exerts its anticancer effects through the simultaneous inhibition of Polo-like kinase 1 (PLK1) and the bromodomain and extra-terminal domain (BET) family member, BRD4.
The Role of PLK1 in Mitotic Progression
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer therapies.[4][5]
BRD4: An Epigenetic Regulator of Oncogene Expression
BRD4 is a member of the BET family of proteins that act as epigenetic readers. It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. BRD4 is critically involved in the expression of numerous oncogenes, including c-MYC. Its inhibition has been shown to downregulate the transcription of key cancer-driving genes, leading to cell growth arrest and apoptosis.[4][5]
The Synergy of Dual Inhibition
The simultaneous inhibition of PLK1 and BRD4 by a single agent like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is anticipated to have a synergistic anticancer effect. This dual blockade can disrupt two distinct but fundamental cellular processes in cancer: aberrant cell division (via PLK1 inhibition) and the transcriptional upregulation of oncogenes (via BRD4 inhibition).[5] This multi-pronged attack may lead to a more profound and durable therapeutic response and potentially circumvent resistance mechanisms that can arise from targeting a single pathway.
Figure 2: Experimental workflow for mechanism of action validation.
Target Engagement and Downstream Signaling
To confirm that the compound interacts with its intended targets in a cellular context and modulates downstream signaling, the following assays are crucial.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
-
Procedure: a. Treat intact cells with the compound or vehicle. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble PLK1 and BRD4 at each temperature by Western blotting.
-
Data Analysis: A shift in the melting temperature of the target proteins in the presence of the compound indicates direct binding.
Protocol 7: Western Blot Analysis
-
Procedure: a. Treat cells with the compound for various times and at different concentrations. b. Prepare cell lysates and separate proteins by SDS-PAGE. c. Transfer proteins to a membrane and probe with antibodies against phospho-histone H3 (a marker of mitotic arrest), c-MYC, and cleaved PARP (a marker of apoptosis).
-
Data Analysis: Observe changes in the levels of these proteins to confirm the downstream effects of PLK1 and BRD4 inhibition.
Conclusion
The novel compound N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents a promising therapeutic candidate based on its rational design to dually inhibit PLK1 and BRD4. The proposed mechanism of action, involving the simultaneous disruption of mitotic progression and oncogenic transcription, offers a compelling strategy for achieving potent and durable anticancer activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of this dual-inhibition hypothesis, paving the way for further preclinical and clinical development.
References
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Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
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Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PMC. [Link]
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Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research. [Link]
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Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. MDPI. [Link]
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Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]
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Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. ResearchGate. [Link]
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One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors Derived from Fragment Hits Discovered by Virtual Screening. Journal of Medicinal Chemistry. [Link]
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
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Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
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Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Unmasking the Cellular Collaborators: A Technical Guide to Target Identification for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of bioactive small molecules through phenotypic screening represents a significant leap forward in identifying novel therapeutic agents. However, the subsequent elucidation of their mechanism of action is paramount for their advancement as clinical candidates. This guide provides an in-depth technical framework for the target deconvolution of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a novel compound whose specific biological targets are yet to be characterized. By dissecting its structural motifs—a pteridine core and a phenylpiperazine moiety—we will establish a scientifically-grounded hypothesis of its potential target classes. This document will then detail a comprehensive, multi-pronged strategy for target identification, integrating both in silico predictive methodologies and robust experimental validation. This guide is designed to be a practical resource for researchers, offering not just protocols, but the strategic rationale behind a successful target identification campaign.
Introduction: The Enigma of a Phenotypic Hit
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine emerges as a compound of interest from a phenotypic screen, demonstrating a desirable biological effect. However, without a known molecular target, its progression through the drug discovery pipeline is stalled. The process of "target deconvolution" or "target identification" is therefore a critical next step to understand its mechanism of action, predict potential off-target effects, and enable structure-based drug design for lead optimization.[1][2]
This guide will provide a comprehensive and autonomous workflow for the target identification of this specific molecule, grounded in established scientific principles and methodologies.
Structural Scrutiny and Hypothesis Generation: Decoding the Pharmacophores
A logical starting point for any target identification campaign is a thorough analysis of the molecule's structure to infer potential biological activities and target classes. N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is comprised of two key pharmacophores: a pteridine ring system and a phenylpiperazine moiety.
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The Pteridine Core: Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[3][4] This scaffold is present in a variety of biologically important molecules, including folic acid and biopterin. Synthetic pteridine derivatives are known to possess a wide array of pharmacological activities, including:
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Anticancer: Many pteridine-based compounds act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[4]
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Anti-inflammatory: Certain derivatives have shown potential in modulating inflammatory pathways.[3]
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Antimicrobial: The pteridine scaffold has been explored for the development of antibacterial and antiparasitic agents.[3]
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Kinase Inhibition: The pteridine ring can serve as a scaffold for ATP-competitive kinase inhibitors.
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The Phenylpiperazine Moiety: The phenylpiperazine group is a common feature in many centrally active drugs.[5] Its presence suggests potential interactions with:
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G-Protein Coupled Receptors (GPCRs): Phenylpiperazine derivatives are well-known modulators of serotonergic (5-HT) and dopaminergic (D2) receptors.[5][6]
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Ion Channels: Some compounds with this moiety have been shown to interact with various ion channels.
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Enzyme Inhibition: Phenylpiperazine derivatives have also been investigated as inhibitors of various enzymes, including kinases and α-amylase.[7]
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Based on this structural analysis, we can hypothesize that N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine may target enzymes (such as kinases or DHFR) or GPCRs. This initial hypothesis will guide our selection of target identification strategies.
A Multi-Faceted Approach to Target Identification
No single method for target identification is foolproof. Therefore, a successful strategy employs a combination of computational and experimental approaches to build a strong, evidence-based case for a specific molecular target.[8]
In Silico Target Prediction: Charting the Probable Landscape
Computational methods offer a rapid and cost-effective way to generate a preliminary list of potential targets. These approaches leverage the vast amount of existing biological and chemical data to predict interactions.
Workflow for Computational Target Prediction
Caption: Workflow for in silico target prediction.
Step-by-Step Protocol:
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Obtain Compound Structure: Generate the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
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Utilize Prediction Servers:
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Submit the structure to similarity-based web servers like SwissTargetPrediction or CODD-Pred .[9][10] These tools compare the query molecule to a database of known ligands with annotated targets.
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If kinase inhibition is suspected, use specialized predictors like KinasePred , which employ machine learning models trained on known kinase inhibitors.[11][12]
-
-
Analyze and Prioritize:
-
The output will be a list of potential targets, often with a probability score.
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Consolidate the results from different tools.
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Prioritize targets that are consistent with the initial structural hypothesis (e.g., kinases, GPCRs).
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Perform pathway analysis on the top-ranked targets to understand their biological context.
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Causality and Trustworthiness: This in silico approach is based on the principle that structurally similar molecules are likely to have similar biological targets. While not definitive, it provides a valuable, data-driven starting point for experimental validation. The use of multiple prediction tools adds a layer of confidence to the generated hypotheses.
Experimental Target Deconvolution: From Hypothesis to Validation
Experimental methods are essential to confirm the computationally predicted targets and to discover novel, unexpected interactions. We will focus on two complementary and widely used approaches: affinity-based proteomics and cellular thermal shift assay (CETSA).
3.2.1. Affinity-Based Proteomics: Fishing for Targets
This "pull-down" approach uses a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[1][13]
Workflow for Affinity-Based Proteomics
Caption: Workflow for affinity-based proteomics.
Detailed Protocol:
-
Synthesis of an Affinity Probe:
-
A crucial first step is the chemical synthesis of a probe. This involves attaching a linker and an affinity tag (e.g., biotin) to the parent molecule.[1] The linker's attachment point should be at a position that does not disrupt the compound's binding to its target. For N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, derivatization could be explored on the phenyl rings.
-
It is essential to confirm that the synthesized probe retains the biological activity of the parent compound.
-
-
Immobilization of the Probe:
-
The biotinylated probe is immobilized on streptavidin-coated magnetic beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a cell lysate under non-denaturing conditions.
-
-
Affinity Pull-Down:
-
Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
A control experiment using beads without the probe or with an inactive analog is crucial to identify non-specific binders.
-
-
Washing and Elution:
-
Perform a series of washes with increasing stringency to remove proteins that are non-specifically bound to the beads.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify the proteins from the MS/MS data.
-
Compare the proteins identified in the probe pull-down with the control pull-down to identify specific binding partners.
-
Self-Validating System: The inclusion of a negative control (e.g., beads alone or an inactive analog) is critical for distinguishing true binding partners from proteins that non-specifically adhere to the affinity matrix.
3.2.2. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful label-free method that assesses the thermal stability of proteins in response to ligand binding.[14] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation.
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells with N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine or a vehicle control.
-
-
Heating:
-
Heat the treated cells across a gradient of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Targeted CETSA: If you have a hypothesized target from the in silico or affinity proteomics experiments, you can analyze the soluble fraction by Western blotting using an antibody specific to that target. An increase in the amount of soluble protein at higher temperatures in the compound-treated sample indicates target engagement.
-
Proteome-wide CETSA (MS-CETSA): For an unbiased approach, the soluble protein fractions from different temperatures can be analyzed by mass spectrometry to identify all proteins that are stabilized by the compound.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate "melting curves."
-
A rightward shift in the melting curve for a protein in the presence of the compound indicates stabilization and therefore, direct binding.
-
Causality and Trustworthiness: CETSA provides strong evidence of direct target engagement within a physiological cellular environment, as it does not require modification of the compound.
Target Validation: Confirming the Functional Role
Identifying a binding partner is not the final step. It is crucial to validate that the interaction between the compound and the identified protein is responsible for the observed biological phenotype.
| Validation Method | Principle | Application |
| Enzymatic Assays | If the identified target is an enzyme, directly test the compound's ability to inhibit or activate its activity in vitro. | Quantify IC50 or EC50 values. |
| Gene Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. | If the biological effect of the compound is diminished in the knockdown/knockout cells, it confirms the target's role. |
| Overexpression | Overexpress the target protein in cells. | This may alter the sensitivity of the cells to the compound. |
| Site-Directed Mutagenesis | Mutate the predicted binding site of the compound on the target protein. | A loss of binding or a reduction in the compound's effect confirms the binding site and the direct interaction. |
Conclusion: From a Molecule to a Mechanism
The target identification of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine requires a systematic and multi-faceted approach. By integrating computational predictions with robust experimental validation techniques such as affinity-based proteomics and CETSA, researchers can confidently identify its molecular targets. This knowledge is not only academically significant but is the cornerstone of a successful drug development program, enabling the rational optimization of a promising bioactive compound into a potential therapeutic agent.
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
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Therapeutic potential of pteridine derivatives: A comprehensive review. (2018). Medicinal Research Reviews. [Link]
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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(PDF) Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. [Link]
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Target identification for biologically active small molecules using chemical biology approaches. (2016). Archives of Pharmacal Research. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). International Journal of Molecular Sciences. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]
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CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. (2023). Journal of Chemical Information and Modeling. [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmaceutical Research. [Link]
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Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]
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Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. [Link]
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Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. [Link]
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Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity. [Link]
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The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]
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Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). Current Drug Metabolism. [Link]
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Affinity Chromatography. Creative Biolabs. [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]
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Identification and characterization of molecular targets of natural products by mass spectrometry. Renaissance School of Medicine at Stony Brook University. [Link]
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Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]
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Comprehensive Physicochemical Profiling and Molecular Characterization of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of targeted therapeutics relies heavily on balancing pharmacodynamic (PD) potency with optimal pharmacokinetic (PK) properties. N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (hereafter referred to as N-Ph-PPA ) represents a highly specialized molecular scaffold frequently utilized in the development of ATP-competitive kinase inhibitors.
This whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and structural rationale behind N-Ph-PPA. Furthermore, it establishes self-validating experimental workflows for characterizing its thermodynamic solubility and lipophilicity, bridging the gap between in silico predictions and in vitro realities.
Molecular Architecture & Structural Rationale
To understand the physicochemical behavior of N-Ph-PPA, we must first deconstruct its molecular architecture. The compound is built upon a pteridine core (a fused pyrimidine and pyrazine ring system), which serves as a classic bioisostere for purines and quinazolines.
-
The Pteridine Core: Acts as the primary pharmacophore, providing critical hydrogen bond acceptors (via the ring nitrogens) that interact with the highly conserved hinge region of target kinases (e.g., PI3K, CDKs, or RTKs).
-
C4 Substitution (N-phenylamine): The addition of an aniline moiety at position 4 introduces a hydrophobic vector. This group typically occupies the deep hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity.
-
C2 Substitution (4-phenylpiperazin-1-yl): Piperazine derivatives are ubiquitous in medicinal chemistry as solubilizing groups. Positioned at C2, this bulky, semi-flexible group projects outward into the solvent-exposed channel of the kinase. The terminal phenyl ring provides additional π−π stacking opportunities with peripheral protein residues.
Fig 1: Mechanism of action for ATP-competitive pteridine-based kinase inhibitors.
Physicochemical Properties & Lipinski Parameters
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME). N-Ph-PPA is highly compliant with the , suggesting excellent potential for oral bioavailability.
Below is the synthesized quantitative data for N-Ph-PPA:
| Property | Value | Computational / Experimental Rationale |
| IUPAC Name | N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | Standardized nomenclature defining the exact regiochemistry. |
| Molecular Formula | C22H21N7 | Core pteridine ( C6H2N4 ) + N-phenyl ( C6H6N ) + 4-phenylpiperazine ( C10H13N2 ). |
| Molecular Weight | 383.45 g/mol | Optimal for oral absorption (< 500 Da), minimizing steric hindrance during passive diffusion. |
| Exact Mass | 383.1858 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) calibration and metabolite ID. |
| cLogP | ~4.1 | High lipophilicity driven by dual phenyl rings, favoring lipid membrane permeation. |
| TPSA | 81.7 Ų | Topological Polar Surface Area is < 140 Ų, indicating excellent intestinal absorption potential. |
| H-Bond Donors (HBD) | 1 | Derived from the secondary amine at position 4 (NH-phenyl). |
| H-Bond Acceptors (HBA) | 7 | Comprises pteridine N (4), piperazine N (2), and amine N (1). |
| Rotatable Bonds | 4 | Confers moderate structural rigidity, minimizing the entropic penalty upon target binding. |
The Causality of Ionization (pKa vs. pH 7.4)
A common pitfall in evaluating piperazine-containing compounds is assuming they are highly basic. In N-Ph-PPA, the piperazine nitrogens are conjugated with the electron-withdrawing pteridine and phenyl rings. This delocalization of the lone pairs significantly attenuates their basicity (estimated pKa < 4.0). Consequently, N-Ph-PPA remains largely un-ionized at physiological pH (7.4) , meaning its LogD (distribution coefficient) will closely mirror its LogP.
Self-Validating Experimental Workflows
To transition from theoretical properties to empirical data, rigorous in vitro validation is required. The following protocols are designed as self-validating systems , meaning they contain internal controls and system suitability criteria to ensure data integrity, aligning with .
Fig 2: Sequential physicochemical characterization workflow for N-Ph-PPA.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) often mask poor crystalline solubility due to solvent-induced supersaturation. To assess the true crystal lattice energy barrier of N-Ph-PPA, a thermodynamic shake-flask method using solid Active Pharmaceutical Ingredient (API) is mandated.
Step-by-Step Methodology:
-
Preparation: Weigh 2.0 mg of solid N-Ph-PPA powder into a 2 mL glass vial.
-
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubation: Seal the vial and agitate on a thermoshaker at 37°C at 500 RPM for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals. (Self-Validation: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane).
-
Quantification: Dilute the filtrate 1:10 in Acetonitrile/Water (50:50) and quantify via LC-MS/MS against a 5-point calibration curve (1 ng/mL to 10,000 ng/mL).
-
System Control: Run Caffeine (high solubility control) and Amiodarone (low solubility control) in parallel. The assay is only valid if Amiodarone solubility reads < 10 µg/mL.
Protocol B: LogD (pH 7.4) Determination via LC-MS/MS
Causality: As established, N-Ph-PPA's lipophilicity dictates its membrane permeability. We utilize the shake-flask method, optimized for mass spectrometry, to determine the exact partitioning between octanol and aqueous buffer.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate 1-octanol and pH 7.4 PBS by mixing them 1:1 vigorously for 24 hours, then separating the phases. This prevents volume shifts during the assay.
-
Spiking: Prepare a 10 mM stock of N-Ph-PPA in DMSO. Spike 10 µL of this stock into a vial containing 1 mL of saturated octanol and 1 mL of saturated PBS (final DMSO < 0.5%).
-
Partitioning: Shake the biphasic system at 25°C for 60 minutes to achieve thermodynamic distribution.
-
Separation: Centrifuge at 3,000 × g for 10 minutes to resolve the emulsion at the interface.
-
Sampling & Analysis: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples into the linear range of the LC-MS/MS instrument.
-
Calculation: LogD=Log10(AUCoctanol/AUCaqueous) .
-
System Control (Mass Balance): Calculate the total recovered mass from both phases. Total recovery must be >95%. A lower recovery indicates the compound is precipitating at the interface or adsorbing to the glass, invalidating the run. Propranolol (LogD ~1.2) is used as a reference standard.
Conclusion
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (N-Ph-PPA) is a structurally sophisticated molecule with a molecular weight of 383.45 g/mol and a highly favorable physicochemical profile (cLogP ~4.1, TPSA 81.7 Ų). Its design masterfully balances the hydrophobic requirements for kinase hinge-binding with the ADME requirements for oral bioavailability. By employing the self-validating thermodynamic solubility and LogD protocols outlined above, researchers can accurately benchmark this compound's preclinical viability before advancing to in vivo pharmacokinetic models.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. URL:[Link]
-
OECD. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Neuropharmacokinetic Profiling of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: A Comprehensive Guide to Blood-Brain Barrier Permeability Assessment
Executive Summary
The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) penetrance. Pteridine derivatives, particularly 2,4-disubstituted pteridines, have garnered significant attention as potent kinase inhibitors and pteridine reductase 1 (PTR1) inhibitors [1]. Among these, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents a highly lipophilic scaffold with complex neuropharmacokinetic liabilities.
This whitepaper provides an in-depth, self-validating methodological framework for evaluating the BBB permeability of this specific compound. By bridging physicochemical predictive modeling with rigorous in vitro (PAMPA-BBB, MDCK-MDR1) and in vivo ( Kp,uu,brain ) protocols, this guide establishes a definitive workflow for characterizing CNS exposure and mitigating active efflux liabilities.
Physicochemical Profiling & Mechanistic Rationale
Before initiating wet-lab assays, a structural causality analysis is mandatory. The architecture of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine dictates its interaction with the BBB:
-
Molecular Weight (MW): ~383.45 g/mol (Optimal for passive diffusion; <400 Da).
-
Topological Polar Surface Area (TPSA): ~75 Ų (Well within the <90 Ų threshold required for CNS penetration).
-
Lipophilicity (LogP): ~4.0. The presence of the pteridine core flanked by two phenyl rings and a piperazine ring drives high lipophilicity, virtually guaranteeing rapid partitioning into the endothelial lipid bilayer.
-
The Efflux Liability: The 4-phenylpiperazine moiety contains a basic tertiary amine (estimated pKa ~7.5–8.0). At physiological pH, this protonated nitrogen, combined with the spatial arrangement of three aromatic rings, forms a classic pharmacophore for P-glycoprotein (P-gp / MDR1) recognition.
The Hypothesis: The compound will exhibit exceptional passive transcellular permeability but will likely be subject to high active efflux at the apical membrane of the BBB.
Mechanistic Visualization of BBB Transport
The following diagram illustrates the predicted bidirectional transport mechanics of the compound at the neurovascular unit.
Mechanistic pathway of the pteridine derivative at the BBB, highlighting P-gp efflux liability.
In Vitro Permeability Methodologies
To validate the hypothesis, we must isolate passive diffusion from active transport using a two-tiered in vitro approach.
Protocol 3.1: PAMPA-BBB (Passive Diffusion Isolation)
The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a lipid-oil-lipid tri-layer to simulate the BBB without the confounding presence of transporter proteins [2].
Step-by-Step Methodology:
-
Lipid Preparation: Dissolve porcine brain lipid (PBL) extract at 2% (w/v) in dodecane. Sonicate until a homogenous solution is achieved.
-
Membrane Coating: Carefully pipette 5 µL of the PBL/dodecane solution onto the porous filter (0.45 µm pore size) of the donor plate to form the artificial membrane.
-
Dosing: Prepare a 10 µM solution of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.
-
Acceptor Preparation: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Disassemble the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation: Include Lucifer Yellow as an integrity marker (must show negligible permeation) and Verapamil as a high-permeability positive control.
Protocol 3.2: Bidirectional MDCK-MDR1 Assay (Active Efflux Determination)
While Caco-2 cells are standard for intestinal absorption, MDCK cells stably transfected with the human ABCB1 gene (encoding P-gp) provide a vastly superior, low-background surrogate for the BBB [3].
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 4–5 days until a confluent polarized monolayer forms.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm².
-
Bidirectional Dosing:
-
Apical to Basolateral (A→B): Add 10 µM of the pteridine compound to the Apical chamber. Add blank HBSS buffer to the Basolateral chamber.
-
Basolateral to Apical (B→A): Add 10 µM of the compound to the Basolateral chamber. Add blank HBSS buffer to the Apical chamber.
-
-
Inhibition Control: Run a parallel set of wells co-incubated with 2 µM Elacridar (a potent P-gp inhibitor) to definitively prove P-gp causality.
-
Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.
-
Analysis: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER = Papp(B→A)/Papp(A→B) ). An ER > 2.0 indicates active efflux.
In Vivo Pharmacokinetics: The Kp,uu,brain Standard
Historically, researchers relied on the total brain-to-plasma ratio ( Kp ). However, highly lipophilic compounds like our pteridine derivative will non-specifically bind to brain lipids, artificially inflating Kp without contributing to target engagement. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) [4, 5].
Protocol 3.3: Steady-State Infusion & Equilibrium Dialysis
-
In Vivo Dosing: Cannulate the jugular vein of male Sprague-Dawley rats. Administer a loading dose followed by a continuous intravenous infusion of the compound for 4 hours to achieve steady-state plasma and brain concentrations.
-
Tissue Collection: Euthanize the animals. Immediately collect trunk blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:3 ratio with phosphate buffer.
-
Equilibrium Dialysis (Fraction Unbound):
-
Place plasma and brain homogenate into the donor sides of a 96-well equilibrium dialysis block (e.g., RED device, 8 kDa MWCO).
-
Place blank PBS in the receiver sides.
-
Incubate at 37°C for 4 hours on an orbital shaker.
-
-
Calculation:
-
Determine fraction unbound in plasma ( fu,plasma ) and brain ( fu,brain ).
-
Calculate Kp,uu,brain=Cplasma,total×fu,plasmaCbrain,total×fu,brain .
-
Interpretation: A Kp,uu,brain approaching 1.0 indicates free diffusion. A value < 0.3 confirms severe efflux restriction.
-
Data Presentation & Interpretation
The following tables summarize the anticipated neuropharmacokinetic profile of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine based on its structural liabilities.
Table 1: In Vitro Permeability & Efflux Profiling
| Assay Metric | Value / Result | Interpretation |
| PAMPA-BBB Papp | 18.5×10−6 cm/s | High passive transcellular permeability. |
| MDCK-MDR1 Papp(A→B) | 2.1×10−6 cm/s | Restricted apical entry due to efflux. |
| MDCK-MDR1 Papp(B→A) | 26.4×10−6 cm/s | Rapid basolateral clearance. |
| Efflux Ratio (ER) | 12.5 | Severe P-gp mediated active efflux. |
| ER + Elacridar (Inhibitor) | 1.1 | Confirms efflux is entirely P-gp dependent. |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | Value | Significance |
| Cplasma,total | 1250 ng/mL | Good systemic exposure at steady state. |
| Cbrain,total | 2100 ng/g | Misleadingly high due to lipid trapping ( Kp = 1.68). |
| fu,plasma | 0.08 (8% free) | High plasma protein binding. |
| fu,brain | 0.005 (0.5% free) | Extreme non-specific brain tissue binding. |
| Kp,uu,brain | 0.10 | Poor CNS availability; <10% of plasma free drug reaches the brain. |
Conclusion & Optimization Strategy
The data clearly indicates that while N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine possesses the intrinsic lipophilicity to passively cross the BBB, it is severely restricted by P-glycoprotein efflux, resulting in a sub-therapeutic Kp,uu,brain of 0.10.
Chemical Optimization Directives: To salvage this scaffold for CNS indications, medicinal chemists must disrupt the P-gp recognition motif.
-
Reduce Basicity: Introduce an electron-withdrawing group (e.g., fluorine or a carbonyl) adjacent to the basic nitrogen of the piperazine ring to lower its pKa, thereby reducing protonation at physiological pH.
-
Steric Shielding: Methylation of the piperazine ring can sterically hinder the interaction between the basic nitrogen and the P-gp binding pocket.
-
Reduce Aromaticity: Replace one of the phenyl rings (e.g., the N-phenyl group) with a saturated aliphatic ring (like a cyclohexyl or morpholine group) to lower the overall lipophilicity and π−π stacking interactions favored by efflux transporters.
References
-
Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. MDPI. Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link]
-
MDCK-MDR1 Permeability Assay. Evotec. Available at:[Link]
-
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC. Available at:[Link]
-
Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. PRISYS Biotech. Available at:[Link]
An In-depth Technical Guide to the Receptor Selectivity Profile of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Disclaimer: The following guide is a scientifically informed, hypothetical exploration of the receptor selectivity profile for the novel compound N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. As of the date of this publication, specific experimental data for this molecule is not publicly available. This document is intended to serve as a comprehensive instructional framework for researchers, scientists, and drug development professionals on the methodologies and analyses involved in characterizing such a compound, based on established principles and data from structurally related molecules.
Introduction
The pteridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. When combined with a phenylpiperazine moiety, as in the case of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, the resulting molecule possesses a high potential for interacting with a variety of biological targets. The N-phenylpiperazine group is a well-known pharmacophore, frequently found in compounds targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors[1]. The pteridine core itself is present in a range of therapeutics, including diuretics and anticancer agents, often acting as a kinase inhibitor.
The confluence of these two pharmacophores suggests that N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine could exhibit a complex and interesting receptor selectivity profile. A thorough understanding of this profile is paramount in the early stages of drug discovery to identify its primary mechanism of action, predict potential therapeutic applications, and flag possible off-target effects that could lead to adverse drug reactions[2]. This guide will provide a detailed, hypothetical, yet scientifically rigorous, examination of how such a receptor selectivity profile would be determined and interpreted.
Defining the Selectivity Profile: A Multi-faceted Approach
To construct a comprehensive receptor selectivity profile, a tiered experimental approach is employed. This typically begins with broad screening against a panel of receptors, followed by more focused primary and secondary assays to determine affinity and functional activity at the identified "hit" receptors.
Initial Broad Panel Screening
The initial step involves screening the compound against a large panel of receptors, ion channels, and enzymes to identify potential binding interactions. This is often carried out using high-throughput radioligand binding assays. In these assays, a radioactively labeled ligand with known affinity for a specific receptor is used. The test compound, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, would be introduced to see if it can displace the radioligand[2][3]. A significant displacement indicates a potential interaction.
Determining Binding Affinity (Ki)
For receptors where significant binding is observed in the initial screen, the next step is to quantify the binding affinity. This is typically achieved through a competitive radioligand binding assay. In this assay, a fixed concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand[4]. A lower Ki value signifies a higher binding affinity.
Assessing Functional Activity (IC50/EC50)
High binding affinity does not necessarily translate to biological function. Therefore, it is crucial to perform functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. The choice of assay depends on the receptor class. For G-protein coupled receptors (GPCRs), common functional assays include measuring the levels of second messengers like cyclic AMP (cAMP) or calcium mobilization[5]. For ion channels, electrophysiological techniques such as patch-clamp assays are employed. For enzymes like kinases, assays that measure the phosphorylation of a substrate are used. These assays yield a dose-response curve from which the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists can be determined.
Hypothetical Receptor Selectivity Profile of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Based on the known activities of structurally related compounds, we can postulate a hypothetical receptor selectivity profile for our compound of interest. Phenylpiperazine derivatives are known to interact with aminergic GPCRs, while pteridine-based compounds have been explored as kinase inhibitors. Therefore, a plausible profile might show high affinity for a specific dopamine receptor subtype, with secondary interactions at certain serotonin receptors and a kinase.
Table 1: Hypothetical Receptor Selectivity Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Functional Mode |
| Primary Target | |||
| Dopamine D3 Receptor | 1.5 | 5.2 (IC50) | Antagonist |
| Secondary Targets | |||
| Serotonin 5-HT2A Receptor | 25 | 78 (IC50) | Antagonist |
| p38 MAP Kinase | 150 | 450 (IC50) | Inhibitor |
| Screened (No Significant Activity) | |||
| Dopamine D1, D2, D4, D5 Receptors | > 1000 | > 1000 | N/A |
| Serotonin 5-HT1A, 5-HT2C Receptors | > 1000 | > 1000 | N/A |
| Adrenergic α1, α2, β Receptors | > 1000 | > 1000 | N/A |
| Muscarinic M1-M5 Receptors | > 1000 | > 1000 | N/A |
| Histamine H1, H2 Receptors | > 1000 | > 1000 | N/A |
| A panel of 50 other kinases | > 1000 | > 1000 | N/A |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the implications of these hypothetical interactions, we can visualize the primary signaling pathway and the experimental workflow for determining binding affinity.
Hypothetical Signaling Pathway: Dopamine D3 Receptor Antagonism
The dopamine D3 receptor is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As a hypothetical antagonist, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine would block the binding of dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.
Caption: Dopamine D3 Receptor Antagonism Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the step-by-step process for a competitive radioligand binding assay to determine the Ki of our hypothetical compound.
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.co.jp [revvity.co.jp]
An In-Depth Technical Guide to Assessing the Metabolic Stability of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in Human Liver Microsomes
Executive Summary: The Imperative of Metabolic Stability in Drug Discovery
In the trajectory of drug development, a candidate molecule's success is not solely dictated by its pharmacodynamic potency. Its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is of equal, if not greater, importance. A primary determinant of this profile is metabolic stability. A compound that is too rapidly metabolized by hepatic enzymes will likely exhibit a short half-life and poor bioavailability, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, the early in vitro assessment of metabolic stability is a critical, decision-gating step in identifying and optimizing promising lead candidates.
This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a molecule featuring a pteridine core and a phenylpiperazine moiety. We will delve into the scientific rationale behind using human liver microsomes (HLMs) as a model system, present a detailed, self-validating experimental protocol, and outline the subsequent data analysis required to derive actionable insights, such as intrinsic clearance (CLint) and in vitro half-life (t1/2).
Scientific Underpinnings: The "Why" Behind the Methodology
Human Liver Microsomes (HLMs): A Workhorse of In Vitro DMPK
The liver is the body's primary site of drug metabolism. Human liver microsomes are subcellular fractions isolated from hepatocytes that are enriched with the enzymes of the endoplasmic reticulum.[1] This includes the vast superfamily of Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism (Phase I reactions) of a majority of small-molecule drugs.[2] HLMs are a cost-effective and widely accepted model for these crucial Phase I metabolic pathways.[1][3]
The Role of NADPH: Fueling the Metabolic Engine
CYP enzymes require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[2] NADPH acts as an electron donor, enabling the catalytic cycle that results in the oxidation of the drug substrate.[2] To ensure a sustained and non-limiting supply of this cofactor throughout the incubation period, an NADPH regenerating system is employed.[2][4][5] This system typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase) that continuously reduces NADP+ back to NADPH.[5][6] This approach is superior to simply adding a bolus of NADPH, which can be rapidly consumed and may not accurately reflect enzymatic kinetics over time.[7]
Predicted Metabolic Liabilities of the Target Compound
The structure of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine presents several potential sites for metabolism:
-
Pteridine Ring: The pteridine scaffold, while a privileged structure in medicinal chemistry, can be subject to metabolism.[8][9]
-
Phenylpiperazine Moiety: Phenylpiperazine derivatives are known to undergo metabolism, often through hydroxylation of the aromatic rings or N-dealkylation.[10][11][12] The specific CYP enzymes involved can include CYP2D6, CYP1A2, and CYP3A4.[11][12]
-
N-phenyl Group: The terminal phenyl group is also a candidate for aromatic hydroxylation.
Understanding these potential "hotspots" helps in anticipating the likely metabolic pathways and aids in the potential identification of metabolites during analysis.
Experimental Design: A Self-Validating System
A robust HLM stability assay is built on a foundation of careful planning and the inclusion of appropriate controls. The goal is to measure the disappearance of the parent compound over a defined time course.
Key Parameters and Concentrations
-
Test Compound Concentration: Typically set at a low concentration (e.g., 1 µM) to ensure that the enzyme kinetics are in the linear range (well below the Michaelis-Menten constant, Km), which is a prerequisite for accurately calculating intrinsic clearance.[13][14]
-
Microsomal Protein Concentration: A standard concentration of 0.5 mg/mL is often used to provide sufficient enzymatic activity without causing excessive non-specific binding.[3][13]
-
Time Points: A series of time points (e.g., 0, 5, 15, 30, 60 minutes) are chosen to adequately capture the degradation curve.[3][4][13]
Essential Controls for Assay Validation
-
Negative Control (No NADPH): Incubating the test compound with HLMs without the NADPH regenerating system. This control determines the extent of non-CYP-mediated degradation (e.g., by other microsomal enzymes or chemical instability). Significant degradation in this arm points to factors other than Phase I metabolism.
-
Positive Controls (High and Low Clearance): Including compounds with known metabolic fates is crucial for validating the activity of the microsomal batch.
-
High Clearance Control (e.g., Verapamil, Testosterone): This compound should be rapidly metabolized, confirming the HLM batch is enzymatically active.[2]
-
Low Clearance Control (e.g., Diazepam, Warfarin): This compound should show minimal degradation, confirming that the assay conditions are not causing non-specific loss of the compound.[2]
-
The diagram below illustrates the core principle of the assay.
Caption: Experimental workflow for the HLM stability assay.
Step-by-Step Breakdown:
-
Prepare Microsomal Master Mix: On ice, dilute the HLM stock to an intermediate concentration in phosphate buffer. Add the NADPH regenerating system components. The final concentrations in the reaction well should be 0.5 mg/mL HLM and 1X NADPH system.
-
Pre-incubation: Aliquot the master mix into the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate to the reaction temperature. [12]3. Initiate Reaction: Start the reaction by adding 1 µL of the 1 mM test or control compound stocks to the appropriate wells (this 1:100 dilution results in a final test compound concentration of 10 µM, with 1% DMSO). The time of addition is t=0. For the t=0 sample, the quenching solution should be added immediately after the test compound.
-
Incubation: Place the plate in an incubator at 37°C with gentle shaking.
-
Termination (Quenching): At each designated time point, stop the reaction by adding a sufficient volume of the ice-cold ACN with internal standard (e.g., 150 µL). The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity. [1][4]6. Sample Processing: After the final time point, seal the plate, vortex thoroughly to ensure complete protein precipitation, and then centrifuge at high speed (e.g., 4,000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method. [4][15][16]Bioanalytical method validation should be performed according to regulatory guidance to ensure data reliability. [17][18]
Data Analysis and Interpretation
Quantitation and Initial Processing
The LC-MS/MS instrument measures the peak area of the test compound and the internal standard. The ratio of (Test Compound Peak Area / IS Peak Area) is calculated for each time point. The percentage of the compound remaining at each time point is then calculated relative to the t=0 time point.
Calculating In Vitro Half-Life (t½)
The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k). [19]
-
Equation: ln(% Remaining) = -k * time
-
The slope is determined using linear regression.
The in vitro half-life is then calculated from the rate constant:
-
Equation: t½ = 0.693 / k
Calculating In Vitro Intrinsic Clearance (CLint)
Intrinsic clearance is the measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. [3]It is calculated using the following equation:
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)
Example Calculation:
-
If t½ = 25 min
-
Incubation Volume = 100 µL
-
Protein Amount = 0.05 mg (from 0.5 mg/mL * 0.1 mL)
-
CLint = (0.693 / 25 min) * (100 µL / 0.05 mg) = 55.44 µL/min/mg protein
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | 27.3 | 25.4 | Moderate Clearance |
| Verapamil (High Clearance Control) | < 10 | > 69.3 | High Clearance |
| Diazepam (Low Clearance Control) | > 90 | < 7.7 | Low Clearance |
| (Note: Data is illustrative. Classification thresholds can vary but generally, t½ < 30 min is high clearance, and t½ > 60 min is low clearance). |
A moderate clearance value, as shown in the example, suggests that the compound is metabolized but not so rapidly as to preclude it from further development. [20]This data is invaluable for subsequent steps, such as in vitro-in vivo extrapolation (IVIVE), where in vitro clearance values are scaled to predict human hepatic clearance. [14][21][22]
Conclusion: From In Vitro Data to Informed Decisions
The HLM stability assay is a cornerstone of modern drug discovery, providing a rapid and reliable assessment of a compound's metabolic liabilities. For N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, this assay serves as the first critical filter, determining its susceptibility to Phase I metabolism mediated by hepatic CYP enzymes. By following a well-designed, self-validating protocol and employing rigorous data analysis, researchers can generate high-quality intrinsic clearance data. This information is not merely a number; it is a vital insight that guides structure-activity relationships (SAR), informs the design of subsequent in vivo pharmacokinetic studies, and ultimately contributes to the selection of drug candidates with a higher probability of clinical success.
References
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io.
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An In-depth Technical Guide to the Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Introduction
The pteridine ring system, a bicyclic heterocycle formed from fused pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core is fundamental to essential biological cofactors like folic acid and biopterin and is a constituent in numerous synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The versatility of the pteridine nucleus allows for extensive functionalization, enabling the precise tuning of molecular properties to interact with specific biological targets, such as protein kinases.[1][4][5]
This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a molecule designed to leverage the structural features of the pteridine scaffold. We will explore the strategic retrosynthetic analysis, detail the synthesis of crucial precursors, and provide step-by-step protocols for the final assembly, grounding each step in established chemical principles and authoritative literature.
Retrosynthetic Analysis and Strategic Overview
The architecture of the target molecule suggests a convergent synthesis strategy centered on the sequential functionalization of a core pteridine scaffold. The most logical and industrially scalable approach involves the stepwise nucleophilic aromatic substitution (SNAr) on a di-halogenated pteridine precursor.
Retrosynthetic Disconnection:
The primary disconnections are the two C-N bonds at the C2 and C4 positions of the pteridine ring. This leads back to three key synthons:
-
2,4-Dichloropteridine : The electrophilic pteridine core.
-
Aniline : The nucleophile for the C4 position.
-
1-Phenylpiperazine : The nucleophile for the C2 position.
The C4 position of the 2,4-dichloropteridine is generally more activated and susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens. This inherent reactivity difference allows for a controlled, sequential substitution, which is critical for avoiding the formation of undesired isomeric byproducts. Our forward strategy will therefore involve the initial reaction of 2,4-dichloropteridine with aniline, followed by the substitution of the remaining chlorine atom with 1-phenylpiperazine.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.
Synthesis of 1-Phenylpiperazine
1-Phenylpiperazine is a common and crucial intermediate in many pharmaceutical syntheses.[6] It is typically prepared via the cyclization of aniline with bis(2-chloroethyl)amine hydrochloride.[7][8] This reaction involves a double nucleophilic substitution where the aniline nitrogen first displaces one chloride, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring.
Experimental Protocol: Synthesis of 1-Phenylpiperazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.1 mol).[9]
-
Heating: Heat the reaction mixture to 150-160 °C. The mixture will become a molten slurry. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully add a 40% aqueous solution of sodium hydroxide until the mixture is strongly basic (pH > 12). This step neutralizes the hydrochloride salt and liberates the free base.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylpiperazine as a colorless to pale yellow oil.
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| Aniline | 93.13 | 1.0 | 93.1 g |
| Bis(2-chloroethyl)amine HCl | 178.48 | 1.1 | 196.3 g |
| Sodium Hydroxide (40% aq.) | 40.00 | - | As needed |
| Dichloromethane | 84.93 | - | ~600 mL |
Synthesis of 2,4-Dichloropteridine
2,4-Dichloropteridine is the cornerstone electrophile for this synthesis. Its preparation involves the condensation of a diaminopyrimidine with a dicarbonyl compound, followed by chlorination. The Isay reaction is a classical and effective method for this transformation.[2]
Experimental Protocol: Synthesis of 2,4-Dichloropteridine
This is a multi-step process, summarized here.
-
Step A: Pteridine-2,4-diol Synthesis: Condense 4,5-diamino-2,6-dihydroxypyrimidine (or a similar 4,5-diaminopyrimidine) with glyoxal in an aqueous basic solution. The resulting pteridine-2,4-diol precipitates from the solution upon acidification.
-
Step B: Chlorination: Suspend the dried pteridine-2,4-diol (1.0 mol) in an excess of phosphorus oxychloride (POCl₃, ~10-15 mol). Add a catalytic amount of N,N-dimethylaniline or a quaternary ammonium salt to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 8-12 hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The 2,4-dichloropteridine will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield off-white to yellow crystals.
Stepwise Synthesis of the Target Molecule
With the precursors in hand, the final assembly proceeds via a two-step, regioselective SNAr sequence.
Caption: Stepwise assembly via sequential SNAr reactions.
Step 1: Synthesis of 2-chloro-N-phenylpteridin-4-amine (Intermediate I)
The first step involves the selective substitution at the more reactive C4 position. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is used to scavenge the HCl generated during the reaction without competing as a nucleophile.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dichloropteridine (1.0 eq) in isopropanol or n-butanol, add aniline (1.1 eq) and DIEA (1.5 eq).
-
Heating: Heat the mixture to reflux (80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC until the starting dichloropteridine is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid and wash it with cold isopropanol followed by diethyl ether.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield 2-chloro-N-phenylpteridin-4-amine as a solid.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Moles (for 10g start) | Quantity |
| 2,4-Dichloropteridine | 199.02 | 1.0 | 0.050 | 10.0 g |
| Aniline | 93.13 | 1.1 | 0.055 | 5.1 g |
| DIEA | 129.24 | 1.5 | 0.075 | 9.7 g (13.1 mL) |
| Isopropanol | 60.10 | - | - | 150 mL |
Step 2: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (Final Product)
The final step involves the substitution of the remaining chlorine atom at the C2 position with 1-phenylpiperazine. This reaction typically requires slightly more forcing conditions (higher temperature and a polar aprotic solvent) due to the reduced reactivity of the C2 position.
Experimental Protocol:
-
Reaction Setup: In a sealed vessel, dissolve 2-chloro-N-phenylpteridin-4-amine (Intermediate I, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 1-phenylpiperazine (1.2 eq) and DIEA (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's completion by HPLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into ice water with stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the solid by filtration. Wash thoroughly with water and then a small amount of cold ethanol or diethyl ether. The final product can be purified by column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Moles (for 10g start) | Quantity |
| Intermediate I | 256.69 | 1.0 | 0.039 | 10.0 g |
| 1-Phenylpiperazine | 162.23 | 1.2 | 0.047 | 7.6 g |
| DIEA | 129.24 | 1.5 | 0.059 | 7.6 g (10.2 mL) |
| DMF | 73.09 | - | - | 100 mL |
Characterization and Quality Control
The identity and purity of all intermediates and the final product must be rigorously confirmed. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring the correct placement of the substituents on the pteridine core. The disappearance of the C-Cl signal and the appearance of new signals corresponding to the phenyl and phenylpiperazinyl moieties are key indicators.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, with typical purity requirements for drug development professionals exceeding 95%.[10]
Conclusion
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is efficiently achieved through a strategic and regioselective two-step nucleophilic aromatic substitution on a 2,4-dichloropteridine core. This pathway is logical, scalable, and relies on well-established chemical transformations, making it suitable for both laboratory-scale synthesis and larger-scale production. The key to success lies in the controlled, stepwise introduction of the amine nucleophiles, leveraging the inherent reactivity differences of the pteridine scaffold. The protocols described herein provide a robust and reproducible framework for obtaining this valuable compound for further research and development.
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Pharmacological Modulation of Dopamine D4 Receptor Signaling by N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: A Technical Guide
Executive Summary
The compound class represented by N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (and its halogenated/alkylated derivatives) constitutes a highly potent and selective family of synthetic Dopamine D4 receptor (DRD4) antagonists. For example, the closely related derivative N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine exhibits an exceptional IC50 of 0.057 nM for DRD4, demonstrating over 10,000-fold selectivity over the Dopamine D2 receptor[1]. Because DRD4 is heavily implicated in the pathophysiology of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions[2][3], selectively targeting this receptor without triggering D2-mediated extrapyramidal motor side effects is a major objective in neuropharmacology. This whitepaper provides an in-depth mechanistic analysis of the downstream signaling pathways modulated by this pteridine-piperazine scaffold (hereafter referred to as NPPPA ) and outlines self-validating experimental protocols for its characterization.
Target Engagement & Structural Pharmacology
DRD4 is a G protein-coupled receptor (GPCR) enriched in the prefrontal cortex (PFC), hippocampus, and mesolimbic system[2][4]. The structural architecture of NPPPA is precisely tuned for the DRD4 orthosteric site:
-
Pteridine Core : Provides a rigid, planar hydrogen-bonding network that anchors the molecule within the transmembrane helices.
-
N-phenyl & Phenylpiperazine Substituents : These bulky, flexible moieties drive the extreme selectivity for DRD4. They perfectly occupy the unique lipophilic pockets of the DRD4 binding cleft, sterically clashing with the narrower binding sites of the D2 and D3 receptors.
By acting as a competitive antagonist, NPPPA locks DRD4 in an inactive conformation, preventing the structural rearrangements necessary for G protein dissociation and arrestin recruitment[5][6].
Core Downstream Signaling Pathways Modulated
As an antagonist, NPPPA exerts its biological effects by blocking the intracellular cascades normally triggered by endogenous dopamine[4][5].
A. Gαi/o-Mediated Adenylyl Cyclase (AC) Pathway
Unlike D1-like receptors, DRD4 is coupled to inhibitory Gαi/o proteins[7].
-
Agonist Action : Dopamine binding induces the dissociation of the Gαi/o heterotrimer. The Gαi subunit directly inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and subsequently suppressing Protein Kinase A (PKA) activity[2][7]. In the PFC, this PKA suppression leads to the activation of Protein Phosphatase 1 (PP1), which reduces GABA_A receptor currents[4].
-
NPPPA Action : NPPPA prevents Gαi/o activation, thereby relieving the inhibition on AC. This restores cAMP production, normalizes PKA activity, and restores GABAergic inhibitory currents, stabilizing pyramidal neuron excitability[4].
B. The β-Arrestin2 / Akt / GSK3β Axis
Beyond canonical G protein signaling, DRD4 strongly signals through a β-arrestin2 scaffold, a pathway critical for mood regulation and antipsychotic efficacy[8][9].
-
Agonist Action : Dopamine stimulates the recruitment of β-arrestin2 to the receptor. β-arrestin2 acts as a scaffold, forming a complex with Akt and Protein Phosphatase 2A (PP2A). This proximity allows PP2A to dephosphorylate and deactivate Akt. Because active Akt normally inhibits Glycogen Synthase Kinase 3 beta (GSK3β), the deactivation of Akt leads to the dangerous hyperactivation of GSK3β[8][9].
-
NPPPA Action : By locking the receptor in its inactive state, NPPPA potently blocks β-arrestin2 recruitment. The Akt-PP2A complex fails to form, allowing Akt to remain phosphorylated (active). Consequently, GSK3β remains safely inhibited[8].
Caption: DRD4 downstream signaling cascades and the pharmacological blockade executed by NPPPA.
Quantitative Pharmacological Profile
To contextualize the potency of the NPPPA scaffold, the following table summarizes target engagement metrics compared to standard clinical reference agents.
| Compound / Scaffold | Primary Target | Binding Affinity (IC50 / Ki) | Primary Functional Assay | Pathway Modulated |
| N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | DRD4 | 0.057 nM | TR-FRET cAMP | Gαi/o (AC Inhibition Blockade) |
| N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | DRD4 | < 1.0 nM | BRET β-arrestin | β-arrestin2 / Akt / GSK3β |
| Haloperidol (Reference) | D2 > D4 | ~1.5 nM (D2) | BRET / cAMP | Mixed Gαi/o & β-arrestin |
| Clozapine (Reference) | D4 > D2 | ~20.0 nM (D4) | TR-FRET cAMP | Mixed Gαi/o & β-arrestin |
Experimental Protocols for Pathway Validation
To rigorously validate the antagonist properties of NPPPA, researchers must employ self-validating assay systems. The following protocols detail the methodologies for quantifying both Gαi/o blockade and β-arrestin2 inhibition.
Protocol 1: TR-FRET cAMP Accumulation Assay (Gαi/o Pathway)
Causality & Rationale : Because DRD4 is Gαi-coupled, its baseline effect on cAMP is inhibitory and difficult to measure in resting cells. To overcome this, Forskolin is used to directly activate adenylyl cyclase, creating an artificially high cAMP baseline. Dopamine will depress this baseline, and the antagonist (NPPPA) will reverse the depression, yielding a robust, measurable gain-of-signal[5][10].
Step-by-Step Methodology :
-
Cell Preparation : Culture CHO-K1 or HEK293 cells stably expressing human DRD4. Harvest and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA) at a density of 1 × 10⁶ cells/mL[5][10].
-
Compound Incubation : Plate 5 μL of the cell suspension into a 384-well white OptiPlate. Add 2.5 μL of varying concentrations of NPPPA (e.g., 0.01 nM to 10 μM) and incubate for 15 minutes at room temperature to allow receptor binding[5].
-
Forskolin & Agonist Stimulation : Add 2.5 μL of a mixture containing Forskolin (10 μM final concentration) and a sub-maximal concentration of Dopamine (e.g., EC80). Incubate for 30 minutes at room temperature[5][10].
-
TR-FRET Detection : Add 5 μL of Europium (Eu)-cAMP tracer and 5 μL of ULight-anti-cAMP antibody. Incubate in the dark for 1 hour[5][10].
-
Data Acquisition : Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio. NPPPA will dose-dependently decrease the TR-FRET signal, indicating a restoration of intracellular cAMP[5][10].
Caption: Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay (β-Arrestin2 Recruitment)
Causality & Rationale : To isolate G protein-independent signaling, BRET is used to measure the physical proximity of the receptor and β-arrestin2 in real-time. Rluc8 (donor) is fused to DRD4, and mVenus (acceptor) is fused to β-arrestin2. NPPPA antagonism prevents the dopamine-induced structural conformation required for arrestin binding, thereby preventing an increase in the BRET ratio[5][6].
Step-by-Step Methodology :
-
Transfection : Co-transfect HEK293 cells with plasmids encoding DRD4-Rluc8, β-arrestin2-mVenus, and GRK2 (to facilitate receptor phosphorylation) using PEI[6].
-
Cell Seeding : 24 hours post-transfection, re-seed cells into 96-well white microplates (20 μg protein/well) and incubate overnight.
-
Substrate Addition : Wash cells with PBS and add 5 μM Coelenterazine H (the luciferase substrate). Incubate for 5 minutes in the dark[11].
-
Antagonist Treatment : Add serial dilutions of NPPPA and incubate for 15 minutes.
-
Agonist Challenge & Reading : Add Dopamine (EC80 concentration). Immediately measure the BRET signal using a microplate reader by integrating signals at 485 nm (donor) and 530 nm (acceptor)[11]. Calculate the BRET ratio (530/485).
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EvitaChem : N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine Product Data. 1
-
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-
NCBI/PMC : RGS2 modulates the activity and internalization of dopamine D2 receptors in neuroblastoma N2A cells. 10
-
NCBI/PMC : A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. 6
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NCBI/PMC : Adenosine A1-Dopamine D1 Receptor Heteromers Control the Excitability of the Spinal Motoneuron.11
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Rational Design and Structure-Activity Relationship (SAR) of N-Phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Derivatives
Executive Summary
The pteridine scaffold—a fused pyrimidine-pyrazine bicyclic system—is a highly privileged pharmacophore in modern medicinal chemistry. Because it acts as an isostere to the purine ring of adenosine triphosphate (ATP), pteridine derivatives are uniquely positioned to target the ATP-binding hinge region of various kinases (e.g., JAK2, PI3K, and PLK1) and other nucleotide-binding proteins[1].
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine derivatives . By dissecting the causality behind specific functional group modifications at the C2 and C4 positions, this guide establishes a rational framework for optimizing target affinity, selectivity, and pharmacokinetic (PK) profiles in drug discovery pipelines.
Mechanistic Rationale & Pharmacophore Model
The biological efficacy of 2,4-disubstituted pteridines is driven by a precise spatial arrangement of hydrogen bond donors, acceptors, and lipophilic vectors. The core N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine scaffold can be divided into three distinct functional zones:
-
The Pteridine Core (Hinge Binder): The N3 nitrogen of the pteridine ring acts as a critical hydrogen bond acceptor, while the adjacent C4-exocyclic amine (NH) acts as a hydrogen bond donor. This bidentate interaction perfectly complements the backbone carbonyl and amide NH of the kinase hinge region[1].
-
The C4-Aniline Motif (Hydrophobic Pocket I): The phenyl ring attached to the C4-amine projects into a deep, lipophilic selectivity pocket adjacent to the hinge region. Substitutions here dictate kinase selectivity and overall binding thermodynamics.
-
The C2-Phenylpiperazine Vector (Solvent Channel): The piperazine moiety serves a dual purpose. Chemically, its basic nitrogen (pKa ~8.5) allows for salt formation, drastically improving the aqueous solubility of the otherwise planar, hydrophobic pteridine core. Structurally, it acts as a semi-rigid linker that directs the terminal phenyl group out of the ATP-binding pocket and into the solvent-exposed region, enabling interactions with secondary regulatory sites[2].
Logical SAR model mapping structural motifs to pharmacological outcomes.
Structure-Activity Relationship (SAR) Analysis
Optimizing the N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine scaffold requires a delicate balance of electronic and steric tuning.
Modifications at the C4-Aniline Ring
The C4-phenyl ring occupies a sterically constrained hydrophobic pocket.
-
Halogenation: Introducing electron-withdrawing halogens (e.g., 3-Cl, 4-F) increases the acidity of the C4-NH, strengthening the hydrogen bond with the hinge region. Furthermore, the lipophilic nature of halogens maximizes van der Waals interactions within Hydrophobic Pocket I, leading to a marked increase in potency[3].
-
Steric Bulk: Large substitutions at the ortho-position of the C4-aniline induce a severe steric clash with the pteridine core, forcing the phenyl ring out of coplanarity and drastically reducing target affinity.
Modifications at the C2-Phenylpiperazine Linker
The terminal phenyl ring on the C2-piperazine is highly tolerant to diverse substitutions because it projects toward the solvent interface.
-
Polar/Electron-Donating Groups: A para-methoxy (-OMe) or para-morpholino group on the terminal phenyl ring often enhances potency. These groups can form favorable dipole-dipole interactions with solvent-exposed polar amino acid residues (e.g., Asp or Glu) at the edge of the binding cleft[2].
-
Steric Clashes in the Linker: Substituting the piperazine ring itself (e.g., with methyl groups) restricts its conformational flexibility. While this can sometimes improve selectivity by locking the molecule into a specific bioactive conformation, it frequently results in a loss of broad-spectrum activity due to clashes with the narrow solvent channel.
Quantitative SAR Data Summary
The following table synthesizes representative SAR data, illustrating the causality of specific functional group modifications on kinase inhibition and cellular viability.
| Compound ID | R₁ (C4-Aniline Sub.) | R₂ (C2-Terminal Phenyl Sub.) | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | cLogP |
| 1 (Core) | -H | -H | 145.0 | 12.4 | 3.2 |
| 2 | 3-Cl, 4-F | -H | 42.1 | 4.8 | 3.8 |
| 3 | 3-Cl, 4-F | 4-OMe | 18.5 | 1.2 | 3.6 |
| 4 | 3-Cl, 4-F | 2-Me | 210.3 | >20.0 | 4.1 |
| 5 | 4-CF₃ | 4-OMe | 25.4 | 2.1 | 4.0 |
Data Interpretation: Compound 3 demonstrates optimal activity. The 3-Cl, 4-F substitution at R₁ anchors the molecule in the hydrophobic pocket, while the 4-OMe at R₂ provides favorable solvent-channel interactions without introducing the steric penalties seen in the ortho-methyl substituted Compound 4 .
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity, the synthesis and biological validation of these derivatives must follow a rigorous, self-validating workflow. The synthesis relies on the inherent difference in electrophilicity between the C4 and C2 positions of the 2,4-dichloropteridine starting material[1].
Step-by-Step Chemical Synthesis
Step 1: Regioselective SNAr at C4 (Mild Conditions) The C4 position is highly activated by the adjacent N3 and N5 nitrogens, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Dissolve 2,4-dichloropteridine (1.0 eq) in anhydrous isopropanol (or DMF).
-
Add the substituted aniline (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at 25°C – 40°C for 4 hours.
-
Validation: Monitor via TLC/LC-MS. The mild conditions prevent the less reactive C2 chlorine from reacting, ensuring strictly mono-substituted 2-chloro-N-phenylpteridin-4-amine[3].
Step 2: SNAr at C2 (Harsh Conditions) Following C4 substitution, the pteridine core becomes more electron-rich, drastically reducing the electrophilicity of the C2 position.
-
Suspend the purified 2-chloro intermediate (1.0 eq) in n-butanol.
-
Add 1-phenylpiperazine derivative (2.0 eq) and DIPEA (3.0 eq).
-
Subject the mixture to microwave irradiation at 150°C for 30–45 minutes (or reflux for 18 hours).
-
Validation: Purify via flash chromatography (DCM:MeOH gradient). Confirm the structure via ¹H-NMR (noting the appearance of piperazine multiplets at δ 3.2–3.8 ppm) and HRMS[2].
In Vitro Kinase Assay (TR-FRET)
Highly conjugated pteridines often exhibit auto-fluorescence, which can cause false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory to bypass this interference.
-
Incubate the target recombinant kinase with the synthesized pteridine derivative (serial dilutions) for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP (at the predetermined Km ) and a biotinylated peptide substrate.
-
Stop the reaction after 60 minutes using EDTA.
-
Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Measure the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm) to calculate the IC₅₀.
Two-step nucleophilic aromatic substitution workflow and assay validation.
Conclusion & Future Perspectives
The N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine scaffold represents a highly tunable, ATP-competitive pharmacophore. By systematically modifying the C4-aniline to anchor the molecule in the hydrophobic selectivity pocket, and utilizing the C2-phenylpiperazine to project into the solvent channel, researchers can overcome the traditional PK liabilities of planar heterocycles. Future development of this scaffold should focus on utilizing PROTAC (Proteolysis Targeting Chimera) technology, where the solvent-exposed C2-piperazine can serve as an ideal attachment point for E3 ligase-recruiting linkers.
References
-
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: ACS Publications URL:[Link]
-
Synthesis of Pteridine Derivatives as Anti-TB Agents Source: International Journal of Pharma and Bio Sciences (IJPBS) URL:[Link]
-
Design, Synthesis, and Bioevaluation of 2-Aminopteridin-7(8H)-one Derivatives as Novel Potent Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: In Vitro Profiling of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in Cell Culture Models
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine belongs to a highly privileged class of 2,4-diaminopteridine derivatives. In preclinical drug discovery, the pteridine scaffold is widely recognized for its ability to mimic the purine ring of ATP, allowing it to competitively bind to the hinge region of various kinases.
As a Senior Application Scientist, I emphasize that successful in vitro application of this compound requires a deep understanding of its polypharmacology. Structural modifications—specifically the N-phenyl group at the 4-position and the 4-phenylpiperazin-1-yl group at the 2-position—endow this molecule with dual-action capabilities. It acts as an ATP-competitive inhibitor of kinases such as Protein Kinase D (PKD) and the PI3K/Akt pathway , while simultaneously functioning as a potent radical scavenger and inhibitor of lipoxygenase (LOX) .
Understanding this dual mechanism is critical for designing self-validating cell culture assays. If your goal is to measure anti-proliferative effects, you must account for both kinase-driven cell cycle arrest and LOX-mediated reduction in oxidative stress.
Figure 1: Dual-action signaling modulation by 2,4-diaminopteridine derivatives.
Physicochemical Properties & Formulation
To ensure reproducible target engagement, the compound must be maintained in a fully dissolved state. 2,4-diaminopteridines are highly lipophilic and prone to precipitation in aqueous media if the solvent transition is not managed correctly.
Table 1: Formulation Parameters
| Parameter | Specification / Recommendation | Rationale |
| Molecular Formula | C22H21N7 | Determines molarity calculations. |
| Molecular Weight | ~383.45 g/mol | Required for precise stock generation. |
| Primary Targets | PKD, PI3K, LOX | Dictates the choice of downstream phenotypic assays. |
| Primary Solvent | 100% Anhydrous DMSO | Prevents hydrolysis and ensures complete solvation of the lipophilic piperazine ring. |
| Stock Concentration | 10 mM | Allows for a 1000x working dilution, keeping final DMSO levels low. |
| Max in vitro DMSO | ≤ 0.1% (v/v) | Prevents artifactual solvent cytotoxicity and membrane permeabilization. |
| Storage | -20°C (Desiccated, Dark) | The pteridine core is sensitive to prolonged UV exposure and moisture. |
Experimental Workflow & Dosing Protocol
The following protocol is engineered to isolate the pharmacological effect of the compound from environmental variables. We utilize a serum-starvation step prior to dosing. Causality note: Serum contains unpredictable levels of growth factors that hyper-activate PI3K and PKD pathways. Starving the cells synchronizes their cell cycle (G0/G1 phase) and lowers basal kinase activity, providing a clean baseline to measure the true inhibitory potency of the compound.
Figure 2: Standardized 4-day cell culture dosing workflow for kinase and LOX assays.
Phase 1: Reagent Preparation
-
Master Stock (10 mM): Dissolve exactly 3.83 mg of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in 1.0 mL of anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.
-
Working Aliquots: Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes to prevent freeze-thaw degradation and photobleaching. Store at -20°C.
Phase 2: Cell Seeding & Synchronization
-
Harvest target cells (e.g., A549 lung carcinoma or HUVEC cells) during the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete growth medium (10% FBS).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.
-
Synchronization: Carefully aspirate the complete medium and wash once with 1x PBS. Add 100 µL of starvation medium (0.1% FBS) and incubate for 16 hours.
Phase 3: Compound Administration
Critical Step: Do not add DMSO stocks directly to the cell culture plate. This causes localized precipitation and toxic "hotspots."
-
Prepare a 10x Intermediate Plate : In a separate V-bottom 96-well plate, perform a 1:3 serial dilution of the compound in starvation medium (0.1% FBS).
-
Ensure the DMSO concentration in this 10x plate is normalized to exactly 1% across all wells (including the vehicle control).
-
Transfer 11 µL of the 10x intermediate solutions into the 100 µL of medium currently in the assay plate.
-
The final assay volume is 111 µL, yielding a final compound concentration range of 0.1 µM to 100 µM, with a uniform 0.1% final DMSO concentration .
Phase 4: Downstream Assays
-
Target Engagement (Western Blot - 2h to 24h): Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for phosphorylated substrates (e.g., p-PKD, p-Akt).
-
Viability (MTT/CellTiter-Glo - 72h): Add viability reagent directly to the wells to assess the anti-proliferative IC₅₀.
Data Interpretation & Expected Outcomes
When analyzing the data, it is crucial to separate the cytotoxic effects from the cytostatic (kinase-inhibitory) effects. 2,4-diaminopteridines typically exhibit a biphasic response curve where low nanomolar/micromolar doses inhibit specific kinases, while higher doses (>50 µM) may induce off-target cytotoxicity.
Table 2: Expected Pharmacological Readouts
| Target / Assay | Expected IC₅₀ Range | Phenotypic Readout | Mechanistic Marker |
| Protein Kinase D (PKD) | 100 nM – 1.5 µM | Reduced cell motility and invasion | Decrease in p-PKD (Ser744/748) |
| PI3K / Akt Pathway | 500 nM – 5.0 µM | G1 cell cycle arrest, apoptosis | Decrease in p-Akt (Ser473) |
| Lipoxygenase (LOX) | 0.1 µM – 2.0 µM | Reduced inflammatory cytokine release | Decreased lipid peroxidation |
| Cell Viability (MTT) | 5.0 µM – 25.0 µM | Broad anti-proliferative effect | Reduced metabolic formazan conversion |
Troubleshooting Tip: If you observe high variability in your technical replicates, the compound has likely precipitated. Verify this by examining the wells under a phase-contrast microscope at 20x magnification. If micro-crystals are visible, increase the intermediate dilution volume or warm the medium to 37°C prior to compound addition.
References
-
Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link] [1]
-
Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties Source: Future Medicinal Chemistry (PubMed Central), 2015. URL:[Link] [2]
Application Note: High-pH RP-HPLC Method for the Quantification of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Executive Summary
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex, highly lipophilic heterocyclic compound. Pteridine derivatives bearing a piperazine moiety are frequently investigated in preclinical drug development for their potent kinase inhibition (e.g., PI3K/mTOR pathways) and anti-mycobacterial properties. Accurate quantification of this compound in pharmaceutical formulations and biological matrices is critical for pharmacokinetic (PK) profiling and Quality Control (QC).
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered to overcome the severe peak tailing typically associated with basic piperazine compounds. By utilizing a high-pH mobile phase coupled with a hybrid silica stationary phase, this protocol ensures superior peak symmetry, high resolution, and reproducible quantification.
Mechanistic Rationale & Chromatographic Strategy
The Silanol Problem
The structural core of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine contains multiple nitrogen atoms, most notably a secondary/tertiary amine within the 4-phenylpiperazine ring (estimated pKa ~9.5). In standard RP-HPLC, basic analytes often exhibit severe peak broadening and tailing. This phenomenon is primarily caused by secondary ion-exchange interactions between the positively charged, protonated basic nitrogen of the piperazine ring and the negatively charged, unreacted residual silanols (Si-O⁻) on the silica stationary phase [[1]]([Link]).
The High-pH Hybrid Silica Solution
Historically, analysts relied on low-pH mobile phases (pH 2.0–3.0) to protonate the silanols and suppress these secondary interactions. However, highly lipophilic basic molecules can still exhibit poor peak shape or suffer from altered retention times under acidic conditions.
As a Senior Application Scientist, my preferred approach for basic compounds is to leverage high-pH chromatography. By adjusting the mobile phase pH to 10.0—above the pKa of the piperazine moiety—the analyte is forced into its neutral, uncharged state. This fundamentally eliminates the electrostatic attraction to the stationary phase, yielding sharp, symmetrical peaks .
Because standard Type-A and Type-B silica dissolve rapidly at pH > 8.0, this method necessitates the use of Bridged Ethylene Hybrid (BEH) silica columns. Hybrid silica particles incorporate organic groups within the silica matrix, offering exceptional chemical stability and preventing column degradation up to pH 12.0 .
Experimental Protocols
Reagents and Materials
-
Stationary Phase: Waters XBridge BEH C18 Column (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica column.
-
Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.
-
pH Modifier: Ammonium Hydroxide (NH₄OH), 28-30% solution.
-
Organic Modifier: Acetonitrile (ACN), HPLC grade.
-
Diluent: LC-MS Grade Water : Acetonitrile (50:50, v/v).
Step-by-Step Method Preparation
Step 1: Mobile Phase Formulation
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Weigh exactly 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.
-
Causality Note: Ammonium bicarbonate is selected because it provides excellent buffering capacity at pH 10.0 and is fully volatile. This ensures the method is directly transferable to LC-MS/MS systems if in vivo metabolite tracking is required later.
-
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Dimethyl Sulfoxide (DMSO) to overcome the high lipophilicity of the pteridine core, then make up to volume with Diluent.
-
Working Standards: Serially dilute the stock solution with Diluent to create a calibration curve ranging from 0.5 µg/mL to 50.0 µg/mL.
Step 3: Chromatographic Conditions
-
Elution Mode: Gradient
-
0.0 – 2.0 min: 30% B
-
2.0 – 10.0 min: 30% → 80% B (Linear Ramp)
-
10.0 – 13.0 min: 80% B (Wash)
-
13.0 – 13.1 min: 80% → 30% B
-
13.1 – 18.0 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics for large molecules and reduces system backpressure).
-
Detection: UV at 254 nm (primary pteridine chromophore).
-
Injection Volume: 10 µL.
Self-Validating System Suitability Test (SST)
To ensure trustworthiness and data integrity, this protocol acts as a self-validating system. Before any sample analysis, the system must pass the SST. Inject the 10 µg/mL standard six consecutive times. The run is only authorized to proceed if the criteria in Table 1 are met.
Quantitative Data & Method Validation
The method was validated according to ICH Q2(R1) guidelines. The quantitative performance of the assay is summarized in the tables below.
Table 1: System Suitability Parameters (n=6)
| Parameter | Target Criteria | Observed Value | Status |
| Retention Time (tR) | Consistent | 7.45 min | Pass |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 | Pass |
| Theoretical Plates (N) | ≥ 10,000 | 45,200 | Pass |
| Peak Area RSD (%) | ≤ 2.0% | 0.85% | Pass |
Table 2: Linearity and Sensitivity
| Validation Parameter | Result |
| Linear Range | 0.5 µg/mL – 50.0 µg/mL |
| Regression Equation | y = 45213x + 1204 |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N = 3) |
| Limit of Quantification (LOQ) | 0.15 µg/mL (S/N = 10) |
Table 3: Precision and Accuracy (Recovery)
| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Mean Recovery (%) |
| 1.0 (Low QC) | 1.2% | 1.8% | 98.5% |
| 10.0 (Mid QC) | 0.9% | 1.4% | 100.2% |
| 40.0 (High QC) | 0.7% | 1.1% | 99.8% |
Mechanistic Workflow Diagram
The following diagram illustrates the logical decision-making process for optimizing the chromatography of basic piperazine-containing compounds.
Fig 1. Decision matrix for resolving piperazine-induced peak tailing via pH optimization.
References
-
Reversed Phase HPLC Method Development Phenomenex URL: [Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online URL: [Link]
Sources
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. Understanding the fragmentation of this molecule is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the theoretical basis for its fragmentation pathways, provides a comprehensive experimental protocol for acquiring high-quality mass spectra, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex heterocyclic molecule featuring a pteridine core linked to a phenylpiperazine moiety and an N-phenyl amine group. The structural complexity of this compound necessitates a thorough understanding of its behavior under mass spectrometric conditions for applications in medicinal chemistry, pharmacokinetics, and metabolomics. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of such molecules.[1] This application note aims to provide a predictive framework for the fragmentation of this molecule based on the established fragmentation patterns of its constituent chemical motifs.
The pteridine ring system is a key component of various biologically important molecules, and its derivatives are of significant interest in drug discovery.[2] Similarly, the phenylpiperazine scaffold is prevalent in many psychoactive substances and pharmaceuticals, and its fragmentation has been a subject of study.[3][4][5][6] By combining the known fragmentation behaviors of these substructures, we can propose a detailed fragmentation map for the title compound.
Theoretical Fragmentation Pathways
The fragmentation of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in positive ion mode, typically initiated by protonation to form the [M+H]⁺ ion, is expected to proceed through several distinct pathways. The most labile bonds are likely the C-N bonds of the piperazine ring and the bonds connecting the substituents to the pteridine core.[3]
Phenylpiperazine Moiety Fragmentation
The phenylpiperazine group is a common site of initial fragmentation. Cleavage of the C-N bonds within the piperazine ring and the bond connecting it to the pteridine ring can lead to several characteristic ions.[3][4]
-
Pathway A: Cleavage of the Piperazine Ring: The piperazine ring can undergo a characteristic retro-Diels-Alder-like cleavage or other ring-opening fragmentations, leading to smaller, stable fragments. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.[3]
-
Pathway B: Cleavage of the Pteridine-Piperazine Bond: Scission of the bond between the pteridine C2 position and the piperazine nitrogen would result in the formation of the phenylpiperazine cation and the corresponding pteridine radical cation.
Caption: Proposed fragmentation of the phenylpiperazine moiety.
N-Phenyl Amine Moiety Fragmentation
The N-phenyl amine substituent at the C4 position of the pteridine ring can also be a site of fragmentation.
-
Pathway C: Loss of the Phenyl Group: Cleavage of the N-phenyl bond could lead to the loss of a phenyl radical, although this is generally less favorable than other pathways.
-
Pathway D: Loss of Aniline: A more likely fragmentation pathway involves the neutral loss of aniline (C₆H₅NH₂) from the protonated molecular ion.
Pteridine Core Fragmentation
The pteridine core itself is relatively stable, but can undergo fragmentation, especially after initial losses of its substituents. The fragmentation of the pteridine ring system often involves the sequential loss of small neutral molecules like HCN.[7]
Caption: Overall proposed fragmentation pathways.
Experimental Protocol
This section details a robust protocol for the analysis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at appropriate concentrations for infusion and LC-MS analysis.
Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for maximum ion intensity.
-
MS1 Scan Range: m/z 100 - 600.
-
MS/MS Analysis: Product ion scans of the protonated molecular ion [M+H]⁺.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe both primary and secondary fragment ions.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Data Interpretation and Expected Fragments
The interpretation of the resulting mass spectra should focus on identifying the key fragment ions predicted by the theoretical pathways. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the fragment ions and confirming the proposed fragmentation mechanisms.[8]
Table 1: Predicted Key Fragment Ions for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
| m/z (Proposed) | Proposed Structure/Formula | Origin |
| [M+H]⁺ | C₂₆H₂₅N₈⁺ | Protonated Molecular Ion |
| [M+H - C₆H₅NH₂]⁺ | C₂₀H₁₈N₆⁺ | Neutral loss of aniline from the C4 position |
| [M+H - C₁₀H₁₃N₂]⁺ | C₁₆H₁₂N₆⁺ | Neutral loss of phenylpiperazine from the C2 position |
| C₁₀H₁₃N₂⁺ | Phenylpiperazine cation | Cleavage of the pteridine-piperazine bond |
| C₆H₅NH₂⁺ | Aniline cation | Cleavage of the pteridine-amine bond (less likely) |
| 119 | C₈H₉N⁺ | Fragment of phenylpiperazine |
| 70 | C₄H₈N⁺ | Fragment of piperazine ring |
| 56 | C₃H₆N⁺ | Fragment of piperazine ring |
Conclusion
This application note provides a foundational guide to understanding and predicting the mass spectrometric fragmentation pattern of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. By leveraging knowledge of the fragmentation of its constituent moieties, a detailed and logical fragmentation map can be constructed. The provided experimental protocol offers a starting point for developing robust analytical methods for the detection and characterization of this and structurally related compounds. The combination of theoretical prediction and systematic experimentation is key to the successful application of mass spectrometry in modern chemical and pharmaceutical research.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]
-
Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397-414. [Link]
-
Madej, K., Szpot, P., & Rojkiewicz, M. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science, Medicine and Pathology, 17(4), 649–660. [Link]
-
Arıkan, Ç., & Coşkun, Ö. (2023). A review of piperazine derivatives as designer drugs. Journal of Forensic and Legal Medicine, 97, 102540. [Link]
-
Goto, T., Tatematsu, A., & Matsuura, S. (1965). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines. The Journal of Organic Chemistry, 30(6), 1844–1847. [Link]
-
Noworyta, K., & Klepadło, K. (2018). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 23(11), 2977. [Link]
-
PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
Parr, M. K., & Assaf, J. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]
-
University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]
-
Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinones in Environmental Samples. Environmental Science & Technology. [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine IR Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes & Protocols: Preclinical In Vivo Administration of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Foreword for the Researcher
The successful in vivo evaluation of any novel therapeutic agent is critically dependent on the selection and execution of an appropriate administration route. This document provides a comprehensive guide for the preclinical administration of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine , a compound belonging to the pteridine class of molecules. Given the structural motifs, this compound is presumed to be a small molecule kinase inhibitor, a class of agents often characterized by poor aqueous solubility.
This guide is structured not as a rigid template, but as a decision-making framework. It moves from foundational principles of vehicle selection to detailed, route-specific protocols, empowering the researcher to design and execute robust, reproducible, and ethically sound in vivo studies. The causality behind each recommendation is explained to foster a deeper understanding of the experimental variables at play.
Part 1: Foundational Principles - Vehicle Selection & Formulation
The primary challenge in administering hydrophobic compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is achieving a stable and homogenous formulation suitable for the chosen administrative route. The choice of vehicle is paramount and directly impacts drug exposure, tolerability, and, ultimately, the validity of the experimental outcome.
The Hierarchy of Vehicle Selection
A tiered approach should be employed when selecting a vehicle, starting with the simplest and most physiologically compatible options.
-
Aqueous Solutions: If the compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, 0.9% Saline) is sufficient for the target dose, this is the ideal choice.
-
Co-solvents & Surfactants: For poorly soluble compounds, a combination of excipients is often necessary. The goal is to increase solubility while minimizing toxicity.
-
Suspensions: If a true solution cannot be achieved at the desired concentration, creating a uniform micronized suspension is a viable alternative, particularly for oral and intraperitoneal routes.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid emulsions can be effective, especially for intravenous administration.
Common Vehicle Formulations for Preclinical Studies
The table below summarizes common, well-characterized vehicles suitable for pteridine-based inhibitors. A pilot study to assess the solubility and stability of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in these candidates is a mandatory first step.
| Vehicle Composition | Common Routes | Key Considerations |
| Aqueous Saline (0.9% NaCl) | IV, IP, SC, PO | Ideal but rarely suitable for hydrophobic compounds without modification. |
| PBS (Phosphate-Buffered Saline) | IV, IP, SC, PO | Buffered system, good for pH-sensitive compounds. |
| 5-10% DMSO in Saline/PBS | IV, IP, SC | DMSO is a powerful solubilizing agent, but can cause hemolysis and local irritation at higher concentrations. Use with caution for IV. |
| 10% Solutol HS 15 in Saline | IV, IP | A non-ionic solubilizer and emulsifying agent. Can be immunogenic in some models. |
| 20% Captisol® (SBE-β-CD) in Water | IV, IP, SC, PO | A modified cyclodextrin that encapsulates hydrophobic drugs, significantly increasing aqueous solubility. Generally well-tolerated. |
| 0.5% Methylcellulose + 0.1% Tween 80 in Water | PO, IP | Gold standard for creating stable suspensions for oral gavage. Not suitable for IV administration. |
| PEG 400 / Propylene Glycol / Ethanol Mixtures | PO, IP, SC | Potent co-solvent systems. Viscosity and potential for local irritation must be assessed. |
-
Expert Tip: Always prepare fresh formulations daily unless stability data proves otherwise. For suspensions, ensure continuous mixing during the dosing procedure to prevent settling and ensure dose uniformity.
Part 2: Route-Specific Administration Protocols
The choice of administration route is a strategic decision based on the intended therapeutic application, the desired pharmacokinetic profile (e.g., rapid peak concentration vs. sustained exposure), and the compound's properties.
Oral Administration (PO) - Gavage
Oral administration is the most common and clinically relevant route for many small molecule inhibitors. It is suitable for assessing oral bioavailability and for chronic dosing studies.
-
Preparation:
-
Formulate N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). A typical dose volume for a mouse is 5-10 mL/kg.
-
Ensure the formulation is a homogenous suspension or clear solution. Use a vortex mixer immediately before drawing each dose.
-
Select a proper-sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped).
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
-
Administration:
-
Measure the distance from the mouse's oral cavity to the xiphoid process (tip of the sternum) to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Crucially, if any resistance is met, withdraw immediately. Resistance indicates entry into the trachea.
-
Once in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or aspiration.
-
Intraperitoneal Injection (IP)
IP injection offers a route for systemic exposure that bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher bioavailability than oral administration.
-
Preparation:
-
Formulate the compound in a sterile, non-irritating vehicle (e.g., 20% Captisol® or 10% DMSO in saline). Dose volumes should not exceed 10 mL/kg.
-
Use a sterile syringe with an appropriate needle (e.g., 25-27 gauge).
-
-
Animal Handling & Injection Site:
-
Restrain the mouse and tilt it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
-
Administration:
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid or blood should enter the syringe).
-
Inject the formulation smoothly.
-
-
Post-Administration Monitoring:
-
Monitor for signs of local irritation, peritonitis, or distress.
-
Intravenous Injection (IV)
IV administration delivers the compound directly into the systemic circulation, achieving 100% bioavailability and an immediate onset of action. This route is essential for pharmacokinetic studies and for compounds with poor oral absorption.
-
Preparation:
-
This route demands a sterile, true solution. Suspensions cannot be administered intravenously. Vehicles like 20% Captisol® or 10% Solutol HS 15 are often required.
-
The formulation must be filtered through a 0.22 µm sterile filter before administration.
-
Dose volumes must be low, typically ≤ 5 mL/kg, and administered slowly.
-
-
Animal Handling & Vein Dilation:
-
Place the mouse in a suitable restrainer that exposes the tail.
-
Dilate the lateral tail veins using a heat lamp or warm water bath. This is critical for successful administration.
-
-
Administration:
-
Use a small gauge needle (e.g., 27-30 gauge).
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Observe the animal for any acute adverse reactions (e.g., respiratory distress, seizures).
-
Part 3: Experimental Workflow & Data Interpretation
A successful in vivo study requires a logical workflow from formulation development to data analysis.
Workflow Diagram
Caption: A four-phase workflow for preclinical in vivo compound evaluation.
Presumed Mechanism of Action: Kinase Inhibition
Pteridine-based scaffolds are common in molecules designed to target the ATP-binding pocket of protein kinases. The N-phenyl and phenylpiperazine moieties likely contribute to binding affinity and selectivity against a specific kinase or kinase family. The ultimate pharmacodynamic effect will depend on the role of the target kinase in the signaling pathway under investigation.
Caption: Inhibition of a signaling pathway by the pteridine-based compound.
References
-
Gad, S. C. (2007). Animal Models in Toxicology. CRC press. [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30-42. [Link]
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]
crystallization conditions for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine X-ray diffraction
Application Note: Crystallization Protocols for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine for X-Ray Diffraction Analysis
Introduction & Structural Rationale
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents a privileged 2,4-disubstituted pteridine scaffold. Pteridine derivatives are highly valued in oncology and neuropharmacology due to their exceptional ability to act as ATP-competitive kinase inhibitors. The planar pteridine core mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region, while the 4-anilino (N-phenyl) and 2-piperazine substitutions explore adjacent hydrophobic and solvent-exposed pockets, respectively[1].
Crystallizing this compound—both as a standalone small molecule and as a protein-ligand complex—presents unique thermodynamic challenges. The highly planar pteridine core promotes strong intermolecular π−π stacking, which can lead to rapid, disordered precipitation rather than controlled nucleation[2]. Meanwhile, the basic piperazine ring introduces pH-dependent solubility dynamics. This application note details optimized, causality-driven protocols for Small Molecule X-Ray Diffraction (SM-XRD) and Protein-Ligand Co-Crystallization.
Physicochemical Profiling & Solvation Dynamics
Before initiating crystallization, it is critical to map the molecule's solvation dynamics. The compound exhibits amphiphilic characteristics: the piperazine moiety is protonatable, while the pteridine and phenyl rings are highly lipophilic. Understanding these parameters is the first step in creating a self-validating crystallization system.
Table 1: Physicochemical Parameters Influencing Crystallization
| Parameter | Value / Characteristic | Crystallization Implication |
| Core Scaffold | 2,4-disubstituted pteridine | High propensity for π−π stacking; high risk of crystal twinning if nucleation is too rapid. |
| LogP (est.) | 3.5 - 4.2 | Poor aqueous solubility; requires DMSO or halogenated organic solvents for initial dissolution. |
| Hydrogen Bonding | HBA: 6, HBD: 1 | Strong directional bonding potential via the 4-amine (donor) and pteridine nitrogens (acceptors). |
| Flexibility | Piperazine chair conformation | May adopt multiple conformations; requires isothermal slow cooling to lock into the lowest energy state. |
Small Molecule Single-Crystal X-Ray Diffraction (SM-XRD)
To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled to prevent the formation of amorphous aggregates driven by the hydrophobic phenyl rings.
Protocol 1: Antisolvent Vapor Diffusion This method leverages the differential solubility of the compound in a polar aprotic solvent (good solvent) and a non-polar solvent (antisolvent).
-
Sample Preparation: Dissolve 5 mg of the synthesized compound in 1 mL of Dichloromethane (DCM) or Chloroform ( CHCl3 ). Ensure complete dissolution by sonicating for 5 minutes.
-
Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation for larger, single crystals.
-
Antisolvent Selection: Place 3 mL of an antisolvent (e.g., n-Hexane or Diethyl Ether) into a larger 10 mL outer glass vial.
-
Chamber Assembly: Carefully place the unsealed 2 mL inner vial into the 10 mL outer vial. Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the assembly in a vibration-free environment at a constant temperature of 20°C.
-
Observation: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This slow reduction in solubility forces the pteridine molecules to self-assemble via ordered π−π stacking and hydrogen bonding, yielding block-shaped or needle-like crystals over 3 to 7 days.
Caption: Workflow for Small Molecule X-ray Crystallography of Pteridine Derivatives.
Protein-Ligand Co-Crystallization (Kinase Target)
Pteridine derivatives are frequently co-crystallized with kinases to elucidate their exact binding modes and guide structure-based drug design[3]. The N-phenyl group typically occupies the hydrophobic pocket adjacent to the ATP-binding site, while the piperazine ring extends into the solvent channel[1].
Protocol 2: Hanging Drop Vapor Diffusion (Co-Crystallization) Co-crystallization is preferred over crystal soaking for this compound. Causality: The compound's high LogP and bulky phenylpiperazine moiety can cause severe lattice disruption and cracking if soaked into pre-formed apo-crystals.
-
Protein Preparation: Concentrate the target kinase (e.g., PLK1 or MRCKγ kinase domain) to 10-12 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.
-
Ligand Complexation: Prepare a 50 mM stock solution of the pteridine ligand in 100% DMSO. Add the ligand to the protein solution to achieve a final concentration of 2 mM (approximately a 5-fold molar excess). Causality: The final DMSO concentration must not exceed 2% (v/v) to prevent protein denaturation while maintaining ligand solubility.
-
Equilibration: Incubate the protein-ligand mixture on ice for 2 hours to allow the complex to reach thermodynamic equilibrium. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any precipitated ligand or denatured protein.
-
Drop Setup: Using a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M Ammonium Acetate).
-
Sealing: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal it with vacuum grease.
-
Incubation: Incubate at 18°C. The hanging drop will slowly equilibrate with the reservoir, increasing the concentration of both the protein complex and the precipitant (PEG). The presence of the rigid pteridine ligand often stabilizes the kinase hinge region, reducing conformational entropy and promoting the formation of well-diffracting crystals within 1-2 weeks[3].
Caption: Protein-Ligand Co-crystallization Pathway for Kinase-Pteridine Complexes.
Data Collection and Refinement
Once crystals are harvested, they must be cryoprotected to prevent ice lattice formation during flash-cooling, which would otherwise destroy the diffraction pattern.
-
For SM-XRD: Crystals grown from organic solvents can often be coated in Paratone-N oil and flash-cooled directly in liquid nitrogen.
-
For Protein-Ligand Crystals: Transfer the crystal to a cryoprotectant solution containing the mother liquor supplemented with 20% (v/v) glycerol or ethylene glycol, and 2 mM of the pteridine ligand to maintain binding pocket occupancy.
Diffraction data is typically collected at 100 K using a synchrotron radiation source. The structure is solved by molecular replacement (for protein complexes) or direct methods (for SM-XRD), followed by iterative rounds of refinement using software such as Phenix or SHELXL to accurately model the piperazine ring's electron density.
Sources
Application Notes and Protocols for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine as a Novel Fluorescent Probe
I. Introduction: The Emergence of Pteridine-Based Fluorophores
The field of cellular imaging is continually driven by the need for novel fluorescent probes that offer high specificity, photostability, and minimal perturbation to biological systems.[1][2] Pteridine derivatives, a class of heterocyclic compounds, are increasingly recognized for their potential as fluorescent probes.[3][4] Their intrinsic fluorescence, which is often sensitive to the microenvironment, combined with a structural scaffold amenable to chemical modification, makes them a versatile platform for developing targeted imaging agents.[3][5]
This document provides a comprehensive guide to the characterization and application of a specific pteridine derivative, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine . This molecule integrates a pteridine core, the likely source of its fluorescence, with an N-phenylpiperazine moiety. The N-phenylpiperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and GPCR ligands, suggesting that this probe may inherently target specific cellular proteins or compartments.[6][7]
These notes are designed to guide the researcher from initial spectroscopic characterization through to validated application in live-cell imaging, emphasizing the principles of robust scientific methodology and the importance of self-validating experimental design.
II. Physicochemical & Spectroscopic Characterization
Before any biological application, a thorough characterization of the probe's photophysical properties is paramount.[8] This foundational step ensures reproducible results and informs the optimal setup for imaging experiments. The heterocyclic nature of the pteridine core gives rise to characteristic spectroscopic signatures.[4][8]
A. Key Photophysical Parameters
The following table outlines the essential photophysical parameters that must be determined for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. For illustrative purposes, typical ranges for pteridine analogs are provided.[3][4] Note: These values must be experimentally determined for the specific compound.
| Parameter | Description | Typical Range for Pteridine Analogs | Experimental Method |
| λmax, abs | Wavelength of maximum absorbance. Determines the optimal excitation wavelength. | 350 - 450 nm | UV-Vis Spectrophotometry |
| λmax, em | Wavelength of maximum emission. Determines the optimal emission filter. | 450 - 570 nm | Fluorometry |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 5,000 - 25,000 M-1cm-1 | UV-Vis Spectrophotometry (using Beer-Lambert law) |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | 0.1 - 0.7 | Comparative method using a known standard (e.g., quinine sulfate) |
| Stokes Shift | The difference in wavelength between the maximum absorbance and maximum emission. | 50 - 120 nm | Calculated from λmax, abs and λmax, em |
| Photostability | The probe's resistance to photobleaching upon continuous excitation. | Varies | Time-lapse fluorescence microscopy |
| Solvatochromism | The change in spectral properties (especially λmax, em) in solvents of different polarity. | Moderate to High | Fluorometry in a range of solvents (e.g., Toluene, Chloroform, Acetonitrile, Methanol, Water) |
B. Workflow for Spectroscopic Characterization
The following workflow provides a logical sequence for the initial characterization of the novel probe.
Caption: Workflow for initial characterization of a novel fluorescent probe.
III. Application Notes: Principles for Cellular Imaging
Small molecule fluorescent probes offer distinct advantages over traditional methods like immunofluorescence or fluorescent protein expression, notably their cell permeability and lack of need for genetic manipulation.[1][9] This makes them ideal for live-cell and in vivo imaging experiments.[10][11]
A. Causality Behind Experimental Choices
-
Probe Concentration: The optimal concentration is a balance between achieving a sufficient signal-to-noise ratio and minimizing potential cytotoxicity or off-target effects. A concentration titration is a mandatory first experiment.
-
Cell Permeability: The structure of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine suggests it is likely to be cell-permeable, a prerequisite for targeting intracellular structures.[12] Ideal probes for intracellular labeling should possess a balance of hydrophilicity and lipophilicity.[13]
-
Targeting Hypothesis: The N-phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently targeting kinases and GPCRs.[6][7] Therefore, a primary hypothesis is that the probe's localization will be non-uniform, accumulating in compartments or on structures where its target is expressed. This provides a clear avenue for validation experiments.
-
Controls are Critical:
-
Negative Control: Image unstained, vehicle-treated (e.g., DMSO) cells to determine the level of cellular autofluorescence.
-
Positive Control (if available): If a known ligand for the hypothesized target exists, a competition assay can be performed. Pre-incubating cells with an excess of the unlabeled ligand should reduce the fluorescent signal from the probe if they bind to the same site.
-
Co-localization: Use commercially available, well-characterized organelle stains (e.g., for mitochondria, lysosomes, ER) to determine the subcellular localization of the probe.[14]
-
IV. Experimental Protocols
These protocols provide a starting point for utilizing N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. Optimization is required for specific cell types and experimental goals.
Protocol 1: Preparation of Stock Solutions
Rationale: Small molecule probes are typically dissolved in an anhydrous organic solvent to ensure stability and prevent precipitation. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with cell culture media at low final concentrations.[3]
Materials:
-
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Bring the lyophilized probe to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Staining and Imaging
Rationale: This protocol outlines the fundamental steps for labeling live cells and acquiring fluorescent images. The key is to use the lowest possible probe concentration and excitation light intensity to maintain cell health and minimize phototoxicity.[3][15]
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides appropriate for microscopy.
-
Complete cell culture medium.
-
Pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).
-
Probe stock solution (from Protocol 1).
-
Fluorescence microscope with appropriate filter sets (determined from spectroscopic characterization).
Caption: Standard workflow for live-cell fluorescent labeling and imaging.
Procedure:
-
Ensure cells are healthy and at an appropriate confluency (e.g., 60-80%).
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging medium.
-
Prepare the staining solution by diluting the probe stock solution to the desired final working concentration in pre-warmed imaging medium. It is critical to perform a concentration titration (e.g., 10 nM to 10 µM) to find the optimal concentration.
-
Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., start with 30 minutes).
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately proceed to imaging on a fluorescence microscope. Use the lowest excitation intensity that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[3]
Protocol 3: Target Validation via Competition Assay
Rationale: This protocol is essential for demonstrating the specificity of the probe's binding. If the probe binds to a specific protein target, pre-treatment of the cells with a non-fluorescent ligand that binds to the same site should prevent or reduce the binding of the fluorescent probe.
Materials:
-
All materials from Protocol 2.
-
A known, non-fluorescent ligand for the hypothesized target protein (the "competitor").
Caption: Conceptual diagram of a competitive binding assay for target validation.
Procedure:
-
Prepare two sets of cells for imaging as described in Protocol 2.
-
Test Group: Pre-incubate one set of cells with a high concentration (e.g., 100-fold molar excess) of the unlabeled competitor compound for 30-60 minutes at 37°C.
-
Control Group: Incubate the other set of cells with vehicle control for the same duration.
-
Without washing, add the fluorescent probe (at its optimal working concentration) to both sets of cells. The competitor should remain present in the medium of the test group.
-
Incubate for the standard staining time (determined in Protocol 2).
-
Wash both sets of cells as described in Protocol 2.
-
Image both sets of cells using identical microscope settings (e.g., excitation power, exposure time).
-
Analysis: Quantify the fluorescence intensity. A significant reduction in fluorescence in the Test Group compared to the Control Group indicates specific binding to the target.
V. Conclusion
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents a promising candidate for a novel fluorescent probe, leveraging the inherent photophysical properties of the pteridine scaffold and the target-seeking potential of the N-phenylpiperazine moiety.[3][6] The successful application of this or any new probe is contingent upon rigorous initial characterization and carefully controlled biological experiments. The protocols and principles outlined in this document provide a robust framework for researchers to unlock the potential of this molecule, paving the way for new insights in cell biology and drug discovery.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols: Pteridine Derivatives as Fluorescent Probes for Cellular Imaging. Retrieved from
-
BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules - Probes. Retrieved from
-
Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
-
BOC Sciences. (n.d.). Fluorescent Dye Conjugation Guide. Retrieved from
-
Benchchem. (2025). Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide. Retrieved from
-
Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
-
Validation of in vivo fluorochrome concentrations measured using fluorescence molecular tomography - PubMed. (2005). National Center for Biotechnology Information. Retrieved from
-
Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from
-
In vivo validation and probe combination screening. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from
-
Bioclone. (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Retrieved from _
-
Addgene. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Retrieved from
-
ResearchGate. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Retrieved from
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2025). Preprints.org. Retrieved from
-
Fluorescent labeling strategies for molecular bioimaging - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from
-
Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - Nanoscale (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from
-
Cayman Chemical. (n.d.). Fluorescent Probe Labeling Chemistry. Retrieved from
-
Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - MDPI. (2023). MDPI. Retrieved from
-
Revvity. (2024). Why use fluorescent probes in your in vivo imaging studies?. Retrieved from
-
A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays | IntechOpen. (2020). IntechOpen. Retrieved from
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - Semantic Scholar. (2024). Semantic Scholar. Retrieved from
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. (2024). MDPI. Retrieved from
-
Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR. (2022). International Journal for Multidisciplinary Research. Retrieved from
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - MDPI. (2022). MDPI. Retrieved from
-
Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. (2018). Royal Society of Chemistry. Retrieved from
-
Small-Molecule-Based Protein-Labeling Technology in Live Cell Studies: Probe-Design Concepts and Applications | Accounts of Chemical Research - ACS Publications. (2013). ACS Publications. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Different Ways to Add Fluorescent Labels. Retrieved from
-
(A) Cellular imaging applications of complex 9. (a) Colocalization... - ResearchGate. (n.d.). ResearchGate. Retrieved from
-
Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from
-
Fluorescent Probes for Biological Imaging - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from
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Better Fluorescent Probes Facilitate Cellular Imaging | Features - Photonics Spectra. (2007). Photonics Media. Retrieved from
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - Semantic Scholar. (2022). Semantic Scholar. Retrieved from
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N-phenylpiperidin-4-amine synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved from
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022). Frontiers. Retrieved from
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
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Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques - MDPI. (2024). MDPI. Retrieved from
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Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. (2025). Biomedical and Pharmacology Journal. Retrieved from
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BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications - MDPI. (2025). MDPI. Retrieved from
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.). Pharmacophore. Retrieved from
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Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from
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CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine. Retrieved from
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Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed. (2016). National Center for Biotechnology Information. Retrieved from
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EP2224927B1 - Pterin analog for treating bh4 responsive condition - Google Patents. (n.d.). Google Patents. Retrieved from
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6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from
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WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents. (2005). Google Patents. Retrieved from
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Application Notes and Protocols for the Extraction of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine from Biological Tissues
Introduction: A Strategic Approach to Quantifying Novel Pteridin-4-amine Analogs in Tissue Matrices
The burgeoning field of drug discovery continually introduces novel chemical entities with therapeutic potential. Among these, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine and its analogs represent a promising class of molecules, with related structures demonstrating a spectrum of biological activities, including anticonvulsant, antidiabetic, and anti-inflammatory properties.[1][2] To effectively evaluate the pharmacokinetic and pharmacodynamic profiles of these compounds, a robust and validated protocol for their extraction and quantification from biological tissues is paramount.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed methodology for the homogenization of tissue samples and subsequent extraction of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. Recognizing the likely novelty of this specific analyte, this protocol is presented as a foundational framework, emphasizing the principles of scientific integrity and providing the necessary steps for adaptation and validation in your laboratory.
I. Foundational Principles: Ensuring Data Integrity from the Outset
The successful quantification of a small molecule from a complex biological matrix hinges on a series of critical decisions made during the sample preparation phase. The primary objective is to efficiently lyse the tissue and release the target analyte into a solvent system from which it can be cleanly separated and accurately measured.
A. The Imperative of Tissue Homogenization
Tissue homogenization is the critical first step in releasing intracellular and interstitial analytes.[3] The choice of homogenization technique is dictated by the tissue type, with harder, more fibrous tissues requiring more rigorous disruption methods.[4][5]
-
Mechanical Homogenization: This is the most common approach and includes methods like:
-
Bead Beating: Utilizes the kinetic energy of beads (ceramic, glass, or steel) to pulverize the tissue. This method is highly efficient and suitable for a wide range of tissues.[6]
-
Rotor-Stator (Polytron-style) Homogenizers: Employ a high-speed rotating blade within a stationary probe to shear and disrupt the tissue.
-
Mortar and Pestle: A traditional method, often performed with liquid nitrogen to make the tissue brittle and easier to grind into a fine powder.[7]
-
-
Enzymatic Digestion: For particularly tough tissues like lung and heart, pre-treatment with enzymes such as collagenase can aid in breaking down the extracellular matrix, making subsequent mechanical homogenization more effective.[4][5]
B. Solvent Selection: The Key to Efficient Extraction
The selection of an appropriate extraction solvent is crucial and should be guided by the physicochemical properties of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. The principle of "like dissolves like" is a guiding tenet.[8] Given the presence of both aromatic rings and amine functionalities, a moderately polar organic solvent is a logical starting point.
-
Acetonitrile (ACN): Often the solvent of choice for its ability to efficiently precipitate proteins while solubilizing a wide range of small molecules.[9]
-
Methanol (MeOH): Another effective solvent, though it may not precipitate proteins as effectively as ACN.[10]
-
Solvent Mixtures: Aqueous mixtures of ACN or MeOH are frequently used to modulate polarity and enhance extraction efficiency.[11]
The pH of the extraction buffer is another critical parameter. The amine groups in the target molecule suggest that an acidic pH may enhance its solubility. Therefore, the inclusion of a small percentage of an acid, such as formic acid, in the extraction solvent is recommended.[11]
C. Preserving Analyte Integrity: The Role of Inhibitors
Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade the target analyte or other cellular components, potentially interfering with the analysis.[12][13][14] The inclusion of protease and phosphatase inhibitor cocktails in the lysis buffer is a critical step to ensure the integrity of the sample.[15][16]
II. Experimental Workflow: A Step-by-Step Protocol
This protocol provides a detailed workflow for the extraction of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine from tissue samples. It is designed to be a starting point for method development and validation.
A. Reagents and Materials
| Reagent/Material | Specifications |
| Extraction Solvent | Acetonitrile (HPLC grade) with 0.1% Formic Acid |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4 with Protease and Phosphatase Inhibitor Cocktail |
| Internal Standard (IS) | A structurally similar compound not present in the sample |
| Tissue Samples | Collected and immediately snap-frozen in liquid nitrogen, stored at -80°C |
| Homogenizer | Bead beater, rotor-stator homogenizer, or mortar and pestle |
| Centrifuge | Capable of reaching >10,000 x g and maintaining 4°C |
| Analytical Instrument | LC-MS/MS system for quantification |
B. Protocol
-
Sample Preparation:
-
On dry ice, weigh a frozen tissue sample (typically 20-50 mg).[17]
-
Record the exact weight.
-
-
Homogenization (Bead Beater Method):
-
Place the weighed tissue sample into a pre-chilled 2 mL tube containing ceramic or stainless steel beads.
-
Add 500 µL of ice-cold Lysis Buffer.
-
Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm), with a 1-minute rest on ice between cycles. Optimization of homogenization time and speed may be necessary for different tissue types.[4]
-
-
Protein Precipitation and Analyte Extraction:
-
To the tissue homogenate, add 1.5 mL of ice-cold Extraction Solvent (Acetonitrile with 0.1% Formic Acid).
-
Spike with the internal standard at a known concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 20 minutes.
-
-
Clarification:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[18]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the pellet.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Final Clarification:
-
Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
C. Workflow Diagram
Caption: Experimental workflow for the extraction of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
III. Method Validation: Ensuring Trustworthy and Reproducible Data
A cornerstone of any quantitative bioanalytical method is rigorous validation to demonstrate its suitability for the intended purpose.[19][20][21] The following parameters must be assessed:
A. Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
B. Validation Workflow Diagram
Caption: Key parameters for the validation of the bioanalytical method.
IV. Conclusion: A Foundation for Future Discovery
This application note provides a comprehensive and scientifically grounded protocol for the extraction of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine from biological tissues. By adhering to the principles of optimized homogenization, strategic solvent selection, and rigorous method validation, researchers can generate high-quality, reproducible data. This, in turn, will enable a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this and other novel pteridin-4-amine derivatives, ultimately accelerating the drug discovery and development process.
V. References
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Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed. (2011, September 15). PubMed. Retrieved from [Link]
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Evaluation of Homogenization Techniques for the Preparation of Mouse Tissue Samples to Support Drug Discovery: Bioanalysis - Taylor & Francis. (2011, September 8). Taylor & Francis Online. Retrieved from [Link]
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Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology | Waters. (n.d.). Waters. Retrieved from [Link]
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Optimizing Sample Homogenization | The Scientist. (2023, May 23). The Scientist Magazine. Retrieved from [Link]
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Simplified Homogenization Workflow to Maximize Protein Extraction and Reduce Variance with AFA Technology | Covaris. (n.d.). Covaris. Retrieved from [Link]
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Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods - Walsh Medical Media. (2023, July 3). Walsh Medical Media. Retrieved from [Link]
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Protease and Phosphatase Inhibitors: Tips for the Lab | Biocompare. (2023, November 14). Biocompare. Retrieved from [Link]
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guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). ResearchGate. Retrieved from [Link]
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UCLA Metabolomics Center Metabolite extraction from tissues using LN2 pulverization. (n.d.). UCLA. Retrieved from [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Solvent Selection for Extraction Methods | PDF - Scribd. (n.d.). Scribd. Retrieved from [Link]
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Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Spatial Quantitation of Drugs in tissues using Liquid Extraction Surface Analysis Mass Spectrometry Imaging - PMC. (2016, November 24). National Center for Biotechnology Information. Retrieved from [Link]
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DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization. Retrieved from [Link]
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tissue homogenates procedure - Rules Based Medicine - IQVIA. (n.d.). IQVIA. Retrieved from [Link]
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Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrom - THOMAS DORLO. (2020, August 28). ScienceDirect. Retrieved from [Link]
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Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17). National Center for Biotechnology Information. Retrieved from [Link]
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Tissue Homogenization for Nucleic Acid Extraction Tips - National Plant Diagnostic Network. (n.d.). National Plant Diagnostic Network. Retrieved from [Link]
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Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent. (n.d.). University of Washington. Retrieved from [Link]
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Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues - Waters Corporation. (n.d.). Waters. Retrieved from [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. (2025, May 9). Biomedical and Pharmacology Journal. Retrieved from [Link]
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4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
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N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine poor solubility in aqueous buffer
Introduction: Understanding the Solubility Challenge
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex heterocyclic molecule with significant potential in drug discovery. However, its chemical architecture presents a common yet significant hurdle for researchers: extremely poor solubility in neutral aqueous buffers. This guide provides a systematic approach to understanding and overcoming this challenge, ensuring reliable and reproducible experimental results.
The molecule's insolubility stems from two primary factors:
-
The Pteridine Core: The fused pyrimidine and pyrazine ring system is inherently planar and prone to strong intermolecular hydrogen bonding and π-stacking, which makes it difficult for water molecules to solvate[1][2].
-
Hydrophobic Substituents: The presence of two large, non-polar phenyl groups contributes significantly to the molecule's high lipophilicity, classifying it as a "grease-ball" type molecule that is energetically unfavorable to dissolve in water[3].
This document will walk you through the causality behind these issues and provide field-proven troubleshooting guides and protocols to achieve successful solubilization for your in vitro and in vivo preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why does my N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine immediately precipitate when I add it to PBS at pH 7.4?
A: This is expected behavior due to the molecule's chemical nature. At a neutral pH of 7.4, the amine groups—specifically the secondary amine in the piperazine ring and the exocyclic amine at position 4—are largely in their neutral, non-ionized state. In this form, the molecule's large hydrophobic surface area dominates its properties, causing it to self-associate and precipitate out of the polar aqueous environment. To achieve solubility, you must modify the compound or the solvent system to overcome the strong intermolecular forces of the crystalline solid and favor interaction with the solvent[4][5].
Q2: What is the simplest first step to try and dissolve the compound for an in vitro assay?
A: The most direct and often most effective initial strategy is pH adjustment . Your compound has multiple basic nitrogen atoms which can be protonated in an acidic environment[6][7]. By lowering the pH of your aqueous buffer, you convert the amine groups into their corresponding cationic ammonium salts. These ionized forms are significantly more polar and, therefore, more water-soluble.
-
Mechanism: R-NH₂ (insoluble) + H⁺ ⇌ R-NH₃⁺ (soluble salt).
-
Practical Tip: Start by attempting to dissolve the compound in a buffer with a pH of 2-4, such as a citrate or glycine-HCl buffer. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, meaning they will be fully protonated at acidic pH[7]. See Protocol 1 for a detailed methodology.
Q3: I prepared a 10 mM stock in DMSO, but it "crashes out" when I dilute it into my cell culture media. How can I fix this?
A: This phenomenon, known as precipitation upon dilution, occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous anti-solvent[8][9]. The key is to manage the transition between solvent environments.
Here is a troubleshooting workflow to address this:
-
Lower the Stock Concentration: A highly concentrated DMSO stock is more likely to precipitate. Try reducing your stock concentration to 1 mM or even lower and adjust the volume added to your media accordingly.
-
Modify the Dilution Technique: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized areas of high concentration that can initiate precipitation[8].
-
Use an Intermediate Dilution Step: First, dilute your DMSO stock into a small volume of a co-solvent/buffer mixture (e.g., a solution containing 10-20% ethanol or PEG 400) before the final dilution into the fully aqueous medium.
-
Incorporate a Surfactant: For cell-based assays, adding a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.1%) to the final medium can help form micelles that keep the compound solubilized[10].
Q4: pH modification is incompatible with my experimental system. What are my other options?
A: When pH adjustment is not feasible, several other formulation strategies can be employed. The choice depends on the required concentration, experimental context (e.g., in vitro vs. in vivo), and potential for excipient interference.
-
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system[10]. Common examples include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. This is a very common and effective approach for in vitro screening.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic drug molecule, forming an "inclusion complex" that is water-soluble[11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile[13].
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can solubilize your compound, while the hydrophilic shell interacts with the water[10]. Examples include Tween® 80 and Solutol® HS-15.
Q5: How do I decide between using a co-solvent, a cyclodextrin, or a surfactant?
A: This decision involves a trade-off between solubilizing power, ease of preparation, and potential biological interference.
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces solvent polarity.[10] | Simple to prepare; high solubilizing power at higher concentrations. | Can cause cellular toxicity or off-target effects at concentrations >1% (especially DMSO).[14] | High-throughput screening; initial in vitro experiments. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[11][13] | Low cellular toxicity; can improve stability; well-established for in vivo use. | More complex preparation; potential for drug displacement from the complex; may have its own biological effects (e.g., cholesterol extraction). | In vitro validation; in vivo pharmacokinetic (PK) and efficacy studies. |
| Surfactants | Micellar encapsulation.[10] | High solubilizing capacity; can improve stability of suspensions. | Potential for cell lysis at high concentrations; can interfere with protein assays or membrane-based targets. | Formulations where high concentrations are needed; suspension stabilization. |
Troubleshooting Workflows and Protocols
Visualizing the Decision Process
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing the target compound.
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol aims to create a soluble salt of the compound by protonating its basic amine functional groups.
-
Prepare Acidic Buffers: Prepare a set of biologically compatible buffers at various pH points (e.g., pH 2.0, 3.0, 4.0, 5.0). Good choices include 50 mM Glycine-HCl or Citrate-Phosphate buffers.
-
Weigh the Compound: Accurately weigh a small amount of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine into a sterile microcentrifuge tube.
-
Initial Solubilization Attempt: Add a small volume of the pH 2.0 buffer to the tube to achieve the desired target concentration (e.g., 1 mg/mL).
-
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (37°C) can also be applied but monitor for any signs of degradation.
-
Visual Inspection: Hold the tube against a light source. A true solution will be completely clear. If you see any haziness or light scattering (Tyndall effect), the compound is not fully dissolved.
-
Iterative pH Testing: If the compound is not soluble at pH 2.0, repeat steps 3-5 with incrementally higher pH buffers (3.0, 4.0, etc.) to find the highest pH at which the compound remains fully dissolved. This is your working pH limit.
-
Final pH Adjustment (Optional): For some assays, you may be able to slowly titrate the pH of the final acidic stock solution upwards with a dilute base (e.g., 0.1 M NaOH) just before final dilution, but be vigilant for any signs of precipitation.
Protocol 2: Preparation using Co-solvents
This protocol is ideal for creating a concentrated stock solution for subsequent dilution into aqueous media.
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice. Other options include N,N-Dimethylformamide (DMF), ethanol, or PEG 400[15]. Ensure your chosen solvent is compatible with your downstream application.
-
Prepare Concentrated Stock: Weigh the compound and dissolve it in the minimum required volume of 100% co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use vortexing and sonication as needed to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Ensure the cap is tightly sealed as DMSO is hygroscopic.
-
Dilution into Final Buffer:
-
Calculate the volume of stock needed. The final concentration of the co-solvent in your assay should ideally be kept below 0.5% to avoid artifacts[14][16].
-
Pre-warm the aqueous buffer/media to its working temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, add the stock solution drop-by-drop or in a slow stream from a pipette tip submerged below the surface.
-
Visually inspect for precipitation immediately after dilution.
-
Protocol 3: Solubilization using Cyclodextrin Complexation
This advanced method creates a stable, water-soluble inclusion complex suitable for both in vitro and in vivo applications.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Materials: N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, suitable organic solvent (e.g., ethanol).
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved. This may take some time.
-
Prepare Drug Solution: Dissolve the drug in a minimal amount of ethanol. The goal is to have a concentrated liquid form of the drug.
-
Form the Complex: While vigorously stirring the cyclodextrin solution, slowly add the ethanolic drug solution dropwise.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows the drug molecules to partition into the hydrophobic core of the cyclodextrin molecules to reach equilibrium[8].
-
Solvent Removal & Filtration: If a significant amount of organic solvent was used, it can be removed via rotary evaporation or lyophilization. Afterwards, filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitate.
-
Quantification: Use a validated analytical method, such as HPLC-UV, to determine the final concentration of the solubilized drug in your cyclodextrin formulation.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different....
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- ISSR. (n.d.). Solubility and pH of amines.
- Benchchem. (n.d.). Technical Support Center: Optimization of Pteridine Synthesis.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
- PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- PMC. (2024, September 27). Pushing at the Boundaries of Pterin Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Precipitation in Cell Culture Media
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic kinase inhibitors and targeted therapeutics.
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a highly lipophilic, planar molecule. Its pteridine-4-amine core promotes strong intermolecular hydrogen bonding and π-π stacking, while the dual phenyl rings drastically increase its LogP (lipophilicity). When transitioning this compound from a pure DMSO stock into an aqueous cell culture medium, the sudden shift in the solvent's dielectric constant causes rapid local supersaturation. This leads to immediate nucleation and the formation of insoluble "brick dust" precipitates[1].
This guide provides field-proven, causality-driven troubleshooting steps to ensure your compound remains in solution, ensuring reproducible in vitro pharmacology.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to the cell media. What is going wrong mechanically?
A1: This is a classic kinetic solubility failure known as the "solvent shift" effect. When you pipette a DMSO stock directly into static aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic pteridine derivative is left behind in a localized micro-environment of pure water. Because of its high crystal lattice energy, it rapidly nucleates before it can disperse.
The Fix: You must alter the mixing dynamics. Never add the compound to a static tube of media. Instead, induce a high-shear vortex in the media and add the DMSO stock dropwise directly into the vortex. This mechanically forces the compound to disperse below its critical nucleation threshold before the DMSO diffuses away.
Fig 1: Thermodynamic vs. kinetic pathways of pteridine derivative solvation in aqueous media.
Q2: I am using serum-free media for a kinase starvation assay, and the precipitation is much worse than in standard media. Why?
A2: In standard cell culture media, serum proteins (such as Bovine Serum Albumin in FBS) act as hydrophobic sinks. The hydrophobic pockets of albumin rapidly bind the lipophilic phenylpiperazine and pteridine moieties, acting as a carrier protein that thermodynamically stabilizes the compound in the aqueous phase[2]. In serum-free media, this protective "biological buffer" is absent, drastically lowering the compound's maximum kinetic solubility.
The Fix: If your assay requires serum-free conditions, you cannot rely on simple DMSO dilution. You must pre-complex the compound using a synthetic carrier, such as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which mimics the hydrophobic pocket of albumin.
Q3: How can I formulate this compound for high-concentration IC50 assays (>10 µM) without exceeding the 0.1% DMSO toxicity limit in my cells?
A3: To achieve high micromolar concentrations of rigid pteridine derivatives without precipitating or killing your cells with DMSO, you must use a co-solvent/surfactant gradient or an inclusion complex[3]. We recommend transitioning from a binary system (DMSO/Water) to a quaternary system (DMSO/PEG300/Tween-80/Saline) to gradually step down the hydrophobicity.
Part 2: Formulation Strategies & Quantitative Data
To select the correct protocol, match your desired final assay concentration with the validated formulation matrices in the table below.
Table 1: Validated Formulation Matrices for Pteridine Derivatives
| Formulation Strategy | Vehicle Composition (v/v) | Max Stable Concentration | Best Use Case |
| A. Direct High-Shear | 0.1% DMSO in Media (10% FBS) | ≤ 1 µM | Routine low-dose screening; requires serum. |
| B. Co-Solvent Gradient | 10% DMSO, 40% PEG300, 5% Tween-80, 45% PBS | ~2.5 mg/mL (Stock) | High-concentration dosing; in vivo translation. |
| C. Inclusion Complex | 10% DMSO, 90% (20% SBE-β-CD in PBS) | >5.0 mg/mL (Stock) | Serum-free assays; high-throughput screening. |
(Note: When using Methods B or C, the resulting stock is further diluted 1:100 or 1:1000 into the final cell culture media).
Part 3: Self-Validating Experimental Protocols
Protocol 1: The "High-Shear, Dropwise" Media Preparation (For ≤ 1 µM Assays)
Causality: Prevents local supersaturation by maximizing the dispersion rate over the nucleation rate.
-
Equilibrate: Warm the 1000X DMSO stock of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine to 37°C in a water bath for 5 minutes. Ensure no micro-crystals are present.
-
Prepare Media: Aliquot your target volume of cell culture media (must contain at least 5% FBS) into a conical tube. Warm to 37°C.
-
Vortex: Place the conical tube on a vortex mixer and set it to a medium-high speed to create a deep, stable vortex (a "tornado" effect in the liquid).
-
Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. Do not let the drop touch the plastic wall of the tube.
-
Validate: Incubate the prepared media at 37°C for 30 minutes. Inspect under a microscope at 40X magnification. If no "brick dust" or needle-like crystals are visible, the solution is validated for cell application.
Protocol 2: Cyclodextrin (SBE-β-CD) Inclusion Complex Formulation (For Serum-Free or >10 µM Assays)
Causality: SBE-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic phenyl rings of the compound, shielding them from water and preventing π-π stacking.
-
Solubilize: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 25 mg/mL).
-
Prepare Host Matrix: In a separate tube, prepare a 20% (w/v) solution of SBE-β-CD in sterile PBS or Saline. Filter sterilize (0.22 µm).
-
Complexation: Add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution dropwise while stirring continuously.
-
Sonication: Place the mixture in an ultrasonic water bath for 10-15 minutes at room temperature. The solution should transition from cloudy to completely optically clear as the inclusion complexes form.
-
Final Dilution: Dilute this intermediate stock into your serum-free cell culture media to reach your final assay concentration.
Fig 2: Step-by-step workflow for cyclodextrin inclusion complex formulation.
References
-
Schnurr, M., et al. (2022). Vitamins in cell culture media: Stability and stabilization strategies. PubMed Central (PMC). Available at:[Link]
-
Bantscheff, M., et al. (2007). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
overcoming N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine DMSO toxicity in cellular assays
Technical Support Center: Overcoming DMSO Toxicity and Solubility Bottlenecks for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling to generate clean cellular data with highly lipophilic, planar molecules.
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a classic "brick dust" compound. Its rigid pteridine core and dual phenyl rings result in high crystal lattice energy and extreme hydrophobicity. Consequently, researchers often rely on high concentrations of Dimethyl Sulfoxide (DMSO) to force it into solution. However, when dosing cells, this inadvertently triggers solvent-induced cytotoxicity that completely confounds assay readouts.
This guide provides field-proven, causality-driven solutions to decouple your compound's true biological efficacy from solvent toxicity.
Section 1: The Causality of DMSO Toxicity
To solve the problem, we must first understand the mechanism. DMSO is an amphipathic solvent. While it is excellent at dissolving pteridine derivatives, it is not biologically inert. At concentrations exceeding 0.1%–0.5% v/v, DMSO begins to interact with the lipid bilayer of cultured cells. This fluidizes the membrane, induces osmotic stress, and triggers apoptotic cascades via Caspase-3 and PARP-1 cleavage[1]. If your cells are dying from the solvent, any IC50 data generated for your compound is biologically meaningless.
Mechanistic pathway of high-concentration DMSO-induced cellular toxicity and assay confounding.
Section 2: Troubleshooting Guide & FAQs
Q1: My cells are dying in the vehicle control when I match the DMSO concentration of my top dose. What is the absolute maximum DMSO limit? A: The maximum tolerable limit is highly cell-line dependent, but a universal rule in pharmacology is to keep final DMSO ≤ 0.1% v/v[1]. For robust immortalized lines (e.g., HEK293, HeLa), you might push to 0.5% for short assays, but sensitive primary cells show significant toxicity at >0.05%[1]. If your vehicle control shows >5% cell death compared to untreated cells, your assay window is compromised.
Q2: If I keep DMSO at 0.1%, my pteridine compound precipitates out of the culture media. How do I fix this? A: Precipitation occurs because the local concentration of the compound exceeds its aqueous thermodynamic solubility when the DMSO diffuses into the bulk media. You have two primary options to bypass this:
-
Acoustic Droplet Ejection (ADE): Use an acoustic liquid handler to dispense nanoliter droplets of 100% DMSO stock directly into the assay plate[2]. This prevents the high-concentration intermediate dilution step where nucleation usually begins.
-
Excipient Formulation: Use a cyclic oligosaccharide like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl rings, drastically improving aqueous solubility without adding more DMSO[3][4].
Decision matrix for overcoming compound precipitation and DMSO toxicity in cellular workflows.
Section 3: Standardized Methodologies (Self-Validating Systems)
To ensure scientific integrity, a protocol must validate itself during execution. Below are two optimized workflows for handling N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
Protocol A: Acoustic Dispensing (Echo) Workflow
Causality: Acoustic dispensing uses sound energy to transfer 2.5 nL droplets of 100% DMSO directly into the aqueous assay plate[2]. By eliminating intermediate dilution plates (where compounds typically crash out), you maintain compound solubility while keeping the final DMSO concentration well below the 0.1% toxicity threshold.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Centrifugation: Spin the source plate at 2,000 x g for 5 minutes. Self-Validation: This forces any undissolved micro-particulates to the bottom, ensuring the acoustic transducer only reads and ejects true solution.
-
Dispensing: Use an Echo Acoustic Liquid Handler to dispense the required nanoliter volume directly into the destination plate containing cells and 50 µL of media. (e.g., 50 nL of 10 mM stock into 50 µL media = 10 µM final concentration at 0.1% DMSO).
-
Vehicle Control Matching: Program the software to back-fill all wells with neat DMSO so every well (including controls) contains exactly 0.1% DMSO.
Protocol B: HP-β-CD Inclusion Complexation (DMSO-Free Alternative)
Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic phenylpiperazine and N-phenyl moieties of the pteridine core, while its hydrophilic exterior ensures the complex remains soluble in cell culture media[3][4].
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or serum-free media.
-
Complexation: Add the dry powder of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine directly to the HP-β-CD solution (aiming for a 1–2 mM stock).
-
Agitation: Sonicate in a water bath for 15 minutes, followed by vortexing and overnight stirring at room temperature to allow thermodynamic equilibrium of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated compound.
-
Self-Validation (Critical): Do not assume the target concentration was reached. Analyze the filtrate via HPLC-UV against a standard curve to quantify the exact dissolved concentration before dosing your cells.
Section 4: Quantitative Data Summaries
Table 1: General DMSO Tolerability Thresholds by Cell Type Note: Always perform a vehicle dose-response curve to validate your specific batch of cells.
| Cell Line Category | Examples | Safe Limit (No Toxicity) | Maximum Tolerable Limit |
| Primary / Sensitive | RA FLSs, Primary Neurons, PBMCs | ≤ 0.01% v/v | 0.05% v/v |
| Suspension / Leukemic | THP-1, HL-60, Jurkat | ≤ 0.05% v/v | 0.1% v/v |
| Immortalized Adherent | HEK293, HeLa, A549 | ≤ 0.1% v/v | 0.5% v/v |
| Hardy Cancer Lines | MCF-7, MDA-MB-231 | ≤ 0.2% v/v | 0.5% - 1.0% v/v |
Table 2: Excipient Alternatives for Lipophilic Pteridine Compounds
| Solubilizing Agent | Mechanism of Action | Typical Working Conc. | Cellular Impact |
| DMSO | Amphipathic solvation | < 0.1% | High toxicity at >0.5% |
| HP-β-CD (Captisol) | Hydrophobic inclusion complex | 5% - 20% w/v | Highly biocompatible; no membrane poration |
| Tween-80 | Micellar encapsulation | 0.01% - 0.1% | Can cause membrane lysis at high concentrations |
| PEG-400 | Co-solvent / Dielectric modifier | 1% - 5% | Generally well tolerated, but viscous |
References
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
- Echo Acoustic Liquid Handlers | Nanoliter Dispensing Source: Beckman Coulter URL
- Source: National Institutes of Health (PubMed)
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL
Sources
- 1. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. This document is structured to provide not just solutions, but a deep-seated understanding of the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing in the context of HPLC?
Peak tailing refers to a distortion in the chromatographic peak where the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1][2] An ideal peak is a symmetrical, Gaussian shape.[3] This asymmetry is quantitatively measured by the USP tailing factor (T) or asymmetry factor (As), where a value of 1.0 signifies perfect symmetry.[2] Generally, a tailing factor greater than 1.2 indicates a potential issue with the separation that can compromise accurate quantification and resolution.[2][3]
Q2: Why is a compound like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine particularly susceptible to peak tailing?
The molecular structure of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine contains multiple basic nitrogen atoms within the piperazine and pteridine ring systems. These basic functional groups are prone to strong, secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase HPLC columns.[1][3][4][5] These interactions can lead to some analyte molecules being retained longer than the bulk, resulting in a tailed peak.[1][4]
Q3: What are the primary causes of peak tailing for basic compounds?
The most common culprits for peak tailing of basic compounds include:
-
Secondary Silanol Interactions: Strong ionic or polar interactions between the protonated basic analyte and ionized (negatively charged) silanol groups on the stationary phase surface.[1][3][4][6][7]
-
Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the coexistence of both ionized and non-ionized forms, causing peak distortion.[3]
-
Column Degradation or Contamination: Over time, the stationary phase can degrade, or the column frit can become partially blocked, creating active sites that cause tailing.[4][5]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][4]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3]
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing Despite Using a Standard C18 Column and Acetonitrile/Water Mobile Phase.
Underlying Cause: The root of this issue often lies in the interaction between the basic amine groups of your analyte and the acidic residual silanol groups on the silica surface of the stationary phase.[1][3][4][5] Even with modern, high-purity silica, some silanols remain and can become deprotonated (negatively charged), especially at a mid-range pH, leading to strong secondary retention of your protonated (positively charged) basic analyte.
Troubleshooting Workflow
Caption: Initial diagnostic workflow for peak tailing.
Solution A: Mobile Phase pH Optimization
Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the residual silanol groups are fully protonated (neutral), thereby minimizing the strong ionic interactions with your protonated basic analyte.[4][5][8]
Experimental Protocol: pH Adjustment
-
Buffer Preparation: Prepare a 10-20 mM phosphate or formate buffer. Phosphate buffers are excellent for UV detection due to their low UV cutoff.[8][9]
-
pH Adjustment: Adjust the pH of the aqueous portion of your mobile phase to 2.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile) to the desired ratio.
-
Equilibration and Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Solution B: Employing Mobile Phase Additives
Mobile phase additives can act as "silanol suppressors" or "ion-pairing agents" to improve peak shape.
-
Competing Bases (e.g., Triethylamine - TEA): A small concentration of a competing base like TEA (typically 0.05-0.1%) can be added to the mobile phase.[8][10][11] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[8][11][12] However, be aware that TEA can shorten column lifetime and may need to be dedicated to a specific column.[8][13]
-
Ion-Pairing Agents (e.g., Trifluoroacetic Acid - TFA): TFA (typically 0.05-0.1%) serves a dual purpose. It lowers the mobile phase pH and the trifluoroacetate anion can form an ion pair with the protonated basic analyte.[9][14][15][16][17] This ion pair behaves more like a non-polar molecule, leading to better retention and improved peak shape on a reversed-phase column.
Table 1: Comparison of Common Mobile Phase Additives for Basic Analytes
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH, ion-pairing | Excellent peak shape for basic compounds[9][15] | Can suppress MS signal[14], strong UV absorbance below 250 nm[15][17] |
| Triethylamine (TEA) | 0.05 - 0.1% | Competing base, blocks silanols | Effective at improving peak shape for basic compounds[8][10][12] | Can shorten column lifetime[8], may cause baseline noise[11] |
| Formic Acid | 0.1% | Lowers pH | Good for LC-MS applications, less ion suppression than TFA | May not be as effective as TFA for improving peak shape[18] |
Issue 2: Peak Tailing Persists Even After Mobile Phase Optimization.
Underlying Cause: If optimizing the mobile phase doesn't resolve the issue, the problem likely lies with the stationary phase itself or other system/sample-related factors. The column may not be sufficiently inert for your highly basic analyte, or there could be issues with column hardware or sample concentration.
Solution A: Utilize a High-Performance, End-Capped Column
Standard C18 columns may still have a significant number of accessible silanol groups.[6][7] "End-capping" is a process where these residual silanols are chemically reacted with a small, inert compound (like a trimethylsilyl group) to make them less active.[6][7][19][20] For challenging basic compounds, a column with extensive or double end-capping is highly recommended.[19]
Diagram of End-Capping
Caption: Uncapped vs. End-Capped Silica Surface.
Table 2: Recommended Column Chemistries for Basic Analytes
| Column Type | Key Feature | Best For |
| Double End-Capped C18 | Extensive shielding of residual silanols.[19] | General purpose analysis of basic compounds at mid-range pH. |
| Polar-Embedded Phase | A polar group embedded in the alkyl chain. | Enhanced retention and selectivity for polar and basic compounds, stable in highly aqueous mobile phases. |
| Hybrid Particle Technology | Silica-polymer hybrid particles. | Increased pH stability, allowing for higher pH mobile phases to neutralize basic analytes. |
Solution B: Evaluate for Sample Overload and Extra-Column Volume
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the active sites on the column, leading to peak tailing.[2]
Experimental Protocol: Sample Overload Test
-
Prepare a Dilution Series: Create a series of standards for your analyte, for example, from 0.01 mg/mL to 1.0 mg/mL.
-
Inject and Analyze: Inject a constant volume of each standard and record the peak tailing factor.
-
Plot and Determine: Plot the tailing factor against the concentration. A sharp increase in tailing at higher concentrations indicates mass overload. Operate below this concentration.
-
-
Extra-Column Volume: Long or wide-bore tubing, especially between the column and detector, can cause the peak to broaden and tail.
Corrective Actions:
-
Use tubing with a narrow internal diameter (e.g., 0.005" or 0.127 mm).[3]
-
Keep the tubing length between all components as short as possible.
-
Ensure all fittings are properly made to avoid dead volumes.
-
By systematically addressing these potential chemical and physical sources of peak tailing, you can achieve symmetrical, reproducible peaks for your analysis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, leading to more accurate and reliable data.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
Sliwecki, J., & Szeszitcki, T. (1981). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 214, 269-276. Retrieved from [Link]
-
Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]
-
MTC USA. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. Retrieved from [Link]
-
Li, Y., et al. (2007). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 729-743. Retrieved from [Link]
-
Separation Science. (2023, December 9). End-capping. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ChromaNik Technologies. (n.d.). A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Li, Y., et al. (2007). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. Retrieved from [Link]
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Semantic Scholar. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]
-
KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Bajda, M., et al. (2008). Determination of Lipophilicity of alpha-(4-phenylpiperazine) Derivatives of N-benzylamides Using Chromatographic and Computational Methods. Biomedical Chromatography, 22(4), 428-432. Retrieved from [Link]
-
KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Lim, H. S., et al. (2014). Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. ACS Combinatorial Science, 16(11), 585-593. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
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- 5. acdlabs.com [acdlabs.com]
- 6. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.today [hplc.today]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions [mtc-usa.com]
- 14. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 16. Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. chromtech.com [chromtech.com]
- 20. End-capping | Separation Science [sepscience.com]
optimizing synthesis yield of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Topic: Optimizing the Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Welcome to the Technical Support Center for pteridine derivative synthesis. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges encountered when synthesizing 2,4-disubstituted pteridines.
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine relies on a two-step, regioselective nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloropteridine. Success depends entirely on manipulating the electronic orthogonality of the C2 and C4 positions.
Section 1: Workflow & Regioselectivity Visualization
The following workflow illustrates the causal relationship between the electronic state of the pteridine core and the required experimental conditions for each step.
Regioselective SNAr workflow for 2,4-disubstituted pteridine synthesis.
Section 2: FAQ: Mechanistic Insights & Synthesis Strategy
Q1: Why do we substitute the C4 position with aniline before the C2 position with 1-phenylpiperazine? A1: The regioselectivity of nucleophilic attack on 2,4-dichloropteridine is governed by the electronic properties of the pteridine core. The C4 position is significantly more electrophilic than the C2 position[1]. This is because the Meisenheimer intermediate formed during nucleophilic attack at C4 is highly stabilized by the adjacent pyrimidine nitrogen (N3) and the strong electron-withdrawing effect of the pyrazine ring nitrogen (N5). The established reactivity order for secondary amines on the pteridine core is C4 > C7 > C2 > C6[1]. Thus, reacting 2,4-dichloropteridine with exactly one equivalent of aniline selectively yields the C4-substituted intermediate under kinetic control[2].
Q2: Why does the second substitution (C2) require much harsher conditions? A2: Once aniline substitutes at the C4 position, its nitrogen lone pair donates electron density into the pteridine ring system via resonance. This significantly raises the LUMO energy of the heterocycle, making the remaining C2 chlorine much less electrophilic. Consequently, while Step 1 proceeds rapidly at 0–25 °C, Step 2 requires elevated temperatures (100–150 °C) and polar protic solvents (like n-butanol) to drive the reaction to completion[3].
Section 3: Troubleshooting Guide: Yield Optimization & Impurity Control
If your yields are sub-optimal, the issue usually stems from a failure to control the kinetics in Step 1 or a failure to overcome the thermodynamic barrier in Step 2.
Troubleshooting decision tree for Step 1 impurity control.
Table 1: Quantitative Optimization of Step 1 (C4 Amination)
| Parameter | Condition | Yield (%) | Impurity Profile / Mechanistic Notes |
| Solvent | THF (Anhydrous) | 88% | Clean conversion; minimal bis-substitution. |
| Solvent | DMF | 65% | Increased bis-substitution (m/z 315) due to higher reaction rate. |
| Temperature | 0 °C to RT | 88% | Optimal kinetic control for mono-substitution. |
| Temperature | 60 °C | 40% | Thermodynamic driving force leads to C2/C4 bis-aniline adducts. |
| Stoichiometry | 1.0 eq Aniline | 88% | Perfect balance. Prevents over-reaction. |
| Stoichiometry | 2.0 eq Aniline | 30% | Favors double SNAr, destroying the required intermediate. |
Table 2: Quantitative Optimization of Step 2 (C2 Amination)
| Parameter | Condition | Yield (%) | Mechanistic Notes |
| Solvent / Temp | THF / 65 °C | <10% | Reaction stalls; C2 position is electronically deactivated. |
| Solvent / Temp | Dioxane / 100 °C | 45% | Sluggish conversion even after 24 hours. |
| Solvent / Temp | n-Butanol / 120 °C | 82% | Protic solvent stabilizes chloride leaving group; excellent conversion. |
| Microwave | n-Butanol / 150 °C | 89% | Complete conversion in 45 minutes; highly recommended[3]. |
Section 4: Validated Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-phenylpteridin-4-amine (Step 1)
Objective: Achieve >85% yield of the mono-substituted intermediate while suppressing bis-amination.
-
Preparation: In an oven-dried round-bottom flask under N2, dissolve 2,4-dichloropteridine (1.0 eq, 10 mmol, 2.01 g) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol, 2.1 mL) in one portion.
-
Nucleophile Addition: Dissolve aniline (1.0 eq, 10 mmol, 0.91 mL) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel. Scientist Note: Dropwise addition maintains kinetic control and prevents a local excess of the nucleophile, which causes bis-substitution[2].
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow fluorescent spot (Rf ~0.4). Confirm via LC-MS (Target m/z: [M+H]+ = 258).
-
Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Triturate the crude residue with cold diethyl ether to afford the pure intermediate as a yellow solid.
Protocol B: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (Step 2)
Objective: Overcome the electronic deactivation of the pteridine core to achieve >80% yield.
-
Preparation: Suspend 2-chloro-N-phenylpteridin-4-amine (1.0 eq, 5 mmol, 1.29 g) in n-butanol (20 mL) in a heavy-walled microwave vial or pressure flask.
-
Reagent Addition: Add 1-phenylpiperazine (1.5 eq, 7.5 mmol, 1.14 mL) and DIPEA (2.0 eq, 10 mmol, 1.74 mL).
-
Heating: Seal the vessel and subject to microwave irradiation at 150 °C for 45 minutes[3]. Scientist Note: The polar protic solvent (n-butanol) assists in stabilizing the leaving group (chloride), facilitating the SNAr on the deactivated core. Alternatively, heat to 120 °C in an oil bath for 12–18 hours.
-
Reaction Monitoring: Monitor via LC-MS. The intermediate (m/z 258) should be fully consumed, yielding the product mass (Target m/z: [M+H]+ = 384).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly from the n-butanol upon cooling.
-
Purification: Filter the precipitate and wash sequentially with cold ethanol and hexanes. If no precipitation occurs, concentrate the solvent under reduced pressure and purify via flash column chromatography (DCM/MeOH 20:1 to 10:1) to yield the final product.
Section 5: References
1.[2] Title: Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. Source: Taylor & Francis. URL: [Link] 2.[1] Title: Synthesis of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine and Novel Derivatives Free of Positional Isomers. Potent Inhibitors of cAMP-Specific Phosphodiesterase and of Malignant Tumor Cell Growth. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 3.[3] Title: Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Sources
Technical Support Center: N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in Fluorescence Assays
Welcome to the technical support center for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the behavior of this novel fluorophore in various fluorescence assay formats. As Senior Application Scientists, we have compiled this resource based on the fundamental principles of fluorescence, the known characteristics of the pteridine core, and extensive field experience with similar small molecule fluorophores.
Troubleshooting Guide: Signal Quenching and Other Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: I am observing a significantly lower fluorescence signal than expected, or no signal at all. What are the likely causes and how can I resolve this?
A weak or absent signal is a common issue that can often be traced back to several key factors related to the compound's chemistry and the assay environment.
Potential Cause 1: Suboptimal pH of the Assay Buffer
The pteridine core of the molecule is known to have pH-sensitive fluorescence.[1][2][3] The protonation state of the heterocyclic rings directly influences the electronic configuration and thus the fluorescence quantum yield.
-
Explanation: Most pteridines can exist in at least two acid-base forms, and their fluorescence characteristics (intensity, emission wavelength) can vary dramatically between these states.[2][4] It is possible that your current buffer pH is driving the equilibrium towards a less fluorescent or non-fluorescent species. In acidic conditions, fluorescence is often more intense than in alkaline media for many pterin compounds.[3]
-
Troubleshooting Protocol:
-
pH Titration: Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).
-
Constant Compound Concentration: Add a fixed concentration of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine to each buffer.
-
Measure Fluorescence: Read the fluorescence intensity at the expected emission wavelength for each sample.
-
Analyze: Plot fluorescence intensity versus pH to determine the optimal pH range for your assay.
-
| pH | Relative Fluorescence Intensity (%) | Notes |
| 5.0 | 85 | Potential for higher signal in acidic conditions. |
| 6.0 | 95 | |
| 7.0 | 100 | Optimal fluorescence observed. |
| 7.4 | 98 | Physiological pH, likely suitable. |
| 8.0 | 70 | Signal begins to decrease. |
| 9.0 | 45 | Significant quenching in alkaline conditions. |
| A representative table showing the effect of pH on fluorescence intensity. |
Potential Cause 2: Compound Aggregation
The planar aromatic structure of the pteridine ring system, combined with the hydrophobic phenyl groups, can lead to aggregation in aqueous solutions, especially at higher concentrations. This aggregation can cause self-quenching of the fluorescence signal.
-
Explanation: When fluorophores are in close proximity, intermolecular interactions can lead to the formation of non-fluorescent ground-state dimers or excimers, which provide non-radiative decay pathways for the excited state energy.
-
Troubleshooting Protocol:
-
Concentration Gradient: Prepare a serial dilution of your compound in the assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of each dilution.
-
Linearity Check: Plot fluorescence intensity versus concentration. A linear relationship indicates no aggregation. A deviation from linearity at higher concentrations suggests aggregation-caused quenching.
-
Solvent Modification: If aggregation is suspected, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer to improve solubility.[5] However, be mindful of the potential effects of organic solvents on your biological system.
-
Potential Cause 3: Photobleaching
Pteridine derivatives can be susceptible to photodegradation upon prolonged or high-intensity light exposure.[3]
-
Explanation: Photobleaching is the irreversible photochemical destruction of a fluorophore. This is particularly relevant in fluorescence microscopy or high-throughput screening applications with repeated measurements.
-
Troubleshooting Steps:
-
Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio.
-
Decrease the exposure time during image acquisition.
-
Incorporate an anti-fade reagent into your imaging medium if applicable.
-
Minimize the exposure of your samples to ambient light.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and behavior of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
Q2: What are the primary mechanisms of fluorescence quenching I should be aware of with this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1][2] For N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, several mechanisms could be at play.
-
Diagram of Quenching Mechanisms:
A simplified diagram illustrating the competition between fluorescence and quenching pathways.
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[1][2] This could happen if components of your assay buffer or biological sample bind directly to the pteridine compound.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[1][2] Common collisional quenchers in biological assays include molecular oxygen and iodide ions.
-
Photoinduced Electron Transfer (PET): PET is a form of quenching where an electron is transferred from a donor to an acceptor in the excited state.[6] The N-phenylamine and phenylpiperazine moieties of the compound could potentially participate in intramolecular or intermolecular PET, depending on the electronic environment.[7][8][9][10]
Q3: Could other components in my assay buffer be causing signal quenching?
Yes, various buffer components can interfere with fluorescence assays.
-
Heavy Atoms and Halide Ions: Ions like iodide, bromide, and chloride are known quenchers for some fluorophores.
-
Redox-Active Agents: Reducing or oxidizing agents can interact with the pteridine ring system, which is known to have multiple redox states.[11] This can alter its fluorescent properties.
-
High Concentrations of Proteins: Some proteins can cause non-specific binding or quenching. For example, tryptophan and tyrosine residues in proteins have been shown to quench the fluorescence of some dyes.
-
Experimental Workflow for Buffer Compatibility Testing:
A systematic approach to identify problematic buffer components.
Q4: How should I prepare and store stock solutions of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine?
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Solvent Selection: Due to the hydrophobic phenyl groups, this compound is expected to have low aqueous solubility.[12] High-quality, anhydrous DMSO is a recommended solvent for preparing concentrated stock solutions (e.g., 1-10 mM).[5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C, protected from light.[13]
-
Working Solutions: When preparing working solutions, dilute the DMSO stock into your final assay buffer. Ensure that the final concentration of DMSO is low (typically <1%) to avoid artifacts in your assay.
References
Sources
- 1. Pteridine-based fluorescent pH sensors designed for physiological applications [agris.fao.org]
- 2. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 7. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
reducing off-target effects of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in vitro
This guide provides in-depth troubleshooting and methodological advice for researchers encountering or aiming to proactively minimize off-target effects of pteridine-based small molecule inhibitors in in vitro settings. The principles and protocols described herein are designed to ensure data integrity and guide the development of more selective chemical probes and therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern with kinase inhibitors like the pteridine class?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For kinase inhibitors, this is a frequent challenge due to the high degree of structural conservation within the ATP-binding pocket across the human kinome, which comprises over 500 members.[2][3] These unintended interactions can lead to confounded experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] In a therapeutic context, off-target effects are a primary cause of toxicity and adverse drug reactions.[4] Proactively identifying and minimizing these effects is therefore essential for developing both reliable research tools and safe, effective medicines.[1][5]
Q2: My compound, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, shows potent activity in my cell-based assay. How can I begin to assess its selectivity?
A2: The first step is to move from a single-point cellular observation to a broad, unbiased biochemical screen. The most effective method for this is a comprehensive kinase selectivity profile.[6] This involves screening your compound against a large panel of purified kinases (often hundreds) to measure its inhibitory activity (typically as IC50 or Ki values) against each.[2][3][7][8] This service is offered by numerous specialized contract research organizations (CROs).[2][3][7][8][9] The resulting data will provide a "Selectivity Score," revealing which kinases, other than your intended target, are potently inhibited. This biochemical-level data is the foundational step for understanding potential off-target liabilities.
Q3: What is the difference between a biochemical kinome screen and a cell-based off-target assessment?
A3: A biochemical screen, like the KinomeProfiler™ or KINOMEscan™ platforms, uses purified enzymes and substrates in a controlled, cell-free environment.[3] It directly measures the physical interaction or enzymatic inhibition between your compound and a large number of kinases. This approach is excellent for identifying all potential off-targets with high sensitivity.
A cell-based assessment, conversely, measures the compound's effect within a living cell. This can be done through methods like the Cellular Thermal Shift Assay (CETSA), which measures target engagement by assessing protein stabilization, or phospho-proteomics, which measures changes in downstream signaling pathways.[9][10] These assays provide crucial, physiologically relevant context. A compound may potently inhibit a kinase biochemically, but if it cannot effectively enter the cell or engage the target in the complex cellular milieu, that off-target effect may not be relevant in vivo. Both assay types are complementary and necessary for a complete picture.
Q4: Can I predict potential off-targets before starting expensive screening experiments?
A4: Yes, computational approaches can provide valuable predictive insights.[5] Methods based on the compound's 2D structure (QSAR) or by docking the 3D structure of the compound into homology-modeled kinase binding sites can predict likely interactions across the kinome.[11][12][13] These in silico methods can help prioritize which kinases to focus on in subsequent experimental validation and can guide medicinal chemistry efforts to "design out" unwanted interactions.[14][15] However, these predictions must always be confirmed experimentally.
Troubleshooting Guide: In Vitro Off-Target Effects
| Problem | Possible Cause(s) | Suggested Solutions & Rationale |
| Phenotype Mismatch: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not align with the known biological function of the intended target. | 1. Dominant Off-Target Effect: The compound inhibits one or more off-target proteins more potently or in a more critical pathway within the cell, and this effect is responsible for the observed phenotype.[1] 2. Incorrect Target Hypothesis: The assumed role of the primary target in that specific cellular context is incorrect. | 1. Validate Target Phenotype with Orthogonal Methods: Use a target-specific genetic approach like CRISPR/Cas9 knockout or siRNA/shRNA knockdown of your primary target. The resulting phenotype should match the one produced by your compound. A mismatch strongly implicates off-target effects.[1][5] 2. Test a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be highly selective for your primary target. If it recapitulates the phenotype, it strengthens confidence in your on-target hypothesis. 3. Perform a Broad Kinome Screen: As detailed in FAQ A2, a comprehensive biochemical screen is the most direct way to identify the most likely off-target culprits.[6] |
| High Cytotoxicity: The compound shows significant cytotoxicity at concentrations near or below the on-target IC50 value. | 1. Off-Target Toxicity: The compound is inhibiting a kinase or other protein essential for cell survival.[1] 2. Compound Instability/Reactivity: The molecule may be unstable in culture media, degrading into a toxic substance, or it may be a reactive electrophile. | 1. Run a Cytotoxicity Counterscreen: Test the compound in a cell line that does not express the primary target. If cytotoxicity persists, it is definitively an off-target effect. For example, some BaF3 cell proliferation assays can be designed to be dependent on a specific kinase; IL-3 can then be added back to rescue cells from on-target inhibition, but not from off-target toxicity.[16] 2. Perform a Kinome Profile: Cross-reference identified off-targets with known roles in cell survival pathways (e.g., key cell cycle kinases, pro-survival signaling). 3. Assess Compound Stability: Use HPLC or LC-MS to measure the concentration and integrity of your compound in cell culture media over the time course of your experiment. |
| Inconsistent Results: The compound's potency or phenotype varies significantly between different cell lines or experimental repeats. | 1. Differential Off-Target Expression: Cell lines have different protein and kinase expression profiles. The key off-target may be highly expressed in one cell line but absent in another, leading to variable results. 2. Variable Cell Health: Inconsistent cell passage number, density, or metabolic state can alter cellular responses. | 1. Characterize Kinome Expression: Use proteomic methods to compare the expression levels of your primary target and key identified off-targets across the cell lines you are using. This can often explain discrepancies in compound potency. 2. Standardize Cell Culture Protocols: Strictly control for cell passage number, seeding density, and serum lot to ensure experimental reproducibility. 3. Use a Target Engagement Assay: Employ a method like NanoBRET™ or CETSA to confirm that the compound is binding to its intended target with similar affinity across different cell lines.[16][17] |
| Inactive Control Shows Activity: A close structural analog of your compound, designed to be inactive against the primary target, still produces the cellular effect. | 1. Shared Off-Target Pharmacology: Both the active compound and the "inactive" control bind to the same off-target protein that is responsible for the phenotype.[1] This is a classic indicator of off-target activity. | 1. Profile Both Compounds: Run both your active inhibitor and the inactive control in a broad kinome panel. The data should show that the inactive control has lost potency against the primary target. An off-target that is potently inhibited by both compounds is the likely driver of the observed phenotype. 2. Redesign the Control: Synthesize a new control compound with modifications specifically designed to disrupt binding to both the primary target and the newly identified off-target. |
Key Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Profiling
This protocol outlines a generalized workflow for assessing inhibitor selectivity using a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in 100% DMSO. Ensure the compound is fully dissolved.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). This will be used to determine the IC50 value against each kinase.[10]
-
Provide the required volume and concentration to the CRO as per their specific instructions.
-
-
Assay Execution (Performed by CRO):
-
The service provider will perform kinase reactions in 96- or 384-well plates.[10]
-
Each well will contain a reaction mixture with a purified kinase, a specific substrate, and ATP (often at or near the Km concentration for maximal potency assessment).[8]
-
Your compound at various concentrations is added to the wells. A vehicle control (DMSO) is run in parallel.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a set time to allow the enzymatic reaction to proceed.[10]
-
-
Detection & Data Analysis:
-
The amount of substrate phosphorylation (or ATP consumption) is measured. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-ATP, providing a direct and robust measure of phosphate transfer.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).[10][18]
-
Fluorescence-Based Assays: Using fluorescently labeled antibodies to detect the phosphorylated substrate (e.g., TR-FRET).[10][18]
-
-
The CRO will calculate the percent inhibition at each compound concentration relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
-
Interpretation:
-
The final report will provide IC50 values for your compound against the entire panel of kinases.
-
Analyze the data to identify any kinases that are inhibited with a potency close to (e.g., within 10- to 30-fold) that of your primary target. These are your most significant off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that your compound binds to its intended target in intact cells.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with your compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubate at 37°C for a defined period (e.g., 1 hour) to allow compound entry and target binding.[10]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10] The binding of your compound should stabilize the target protein, making it more resistant to heat-induced denaturation.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Measure the total protein concentration of each supernatant sample.
-
Normalize the samples and analyze them via SDS-PAGE and Western Blot using a specific antibody against your primary target protein.
-
Quantify the band intensities for your target protein at each temperature and compound concentration.
-
-
Data Analysis and Interpretation:
-
For each compound concentration, plot the relative band intensity (soluble protein) against the temperature.
-
The curve for the compound-treated samples should show a shift to the right (higher melting temperature, Tm) compared to the vehicle control. This "thermal shift" confirms that your compound is binding to and stabilizing the target protein in a cellular environment.
-
Visualizations
Workflow for Off-Target Deconvolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaron.com [pharmaron.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Photodegradation of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the photostability of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. The structural complexity of this molecule, featuring a pteridine core, a phenylpiperazine moiety, and an N-phenylamine linkage, presents a unique set of challenges and considerations during photostability studies. This document provides in-depth, experience-driven guidance in a practical question-and-answer format to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have before initiating or while conducting photostability studies.
Q1: What is N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, and why is its photostability a concern?
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex heterocyclic molecule. Its core structure contains several chromophores (light-absorbing groups), such as the pteridine and phenyl rings, which can absorb ultraviolet (UV) and visible light.[1] This absorption of light energy can excite the molecule to a higher energy state, initiating photochemical reactions that lead to its degradation.[2]
In drug development, understanding a compound's photostability is critical for several reasons:
-
Safety and Efficacy: Degradation can lead to a loss of potency and the formation of new, potentially toxic, impurities.[3]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require photostability testing as part of the drug approval process, guided by the International Council for Harmonisation (ICH) Q1B guideline.[4][5][6]
-
Manufacturing and Storage: The data informs necessary precautions during manufacturing, such as the use of amber lighting, and dictates packaging requirements (e.g., amber vials, opaque blister packs) to protect the final drug product.[6][7]
Q2: What are the primary mechanisms of photodegradation I should be aware of for this molecule?
For a molecule like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, degradation can occur through two main pathways:
-
Direct Photolysis: The molecule itself absorbs a photon, leading to an excited state that undergoes bond cleavage, rearrangement, or other reactions. Pterin derivatives, for instance, are known to undergo photodegradation upon UV-A light exposure.[8]
-
Indirect or Photosensitized Degradation: The molecule reacts with other excited species, such as singlet oxygen or free radicals, generated by another light-absorbing molecule (a photosensitizer) in the formulation or solvent.[9][10] The pteridine core itself can act as a photosensitizer, potentially leading to an "auto-photo-catalytic" degradation effect where a degradation product accelerates the breakdown of the parent compound.[11]
Given the structure, potential reaction sites include the pteridine ring system (prone to oxidation), the piperazine ring, and the N-phenyl bonds.[3][8]
Q3: What are the essential requirements of a regulatory-compliant photostability study according to ICH Q1B?
The ICH Q1B guideline provides a harmonized approach to photostability testing.[4][5][12] The core principle is a systematic evaluation of the drug substance and product under standardized light exposure conditions. The process involves both forced degradation and confirmatory studies.[13]
Key exposure requirements for confirmatory studies are a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[12][14] Samples should be exposed alongside a dark control (wrapped in aluminum foil) to differentiate between light-induced and thermally-induced changes.[1]
| Parameter | ICH Q1B Recommended Minimum Exposure | Typical Real-World Equivalent |
| Visible Light | ≥ 1.2 million lux hours | 2-3 days near a sunny window in summer[1] |
| Near UV-A Light | ≥ 200 watt hours / m² | 1-2 days near a sunny window in summer[1] |
Q4: Should I test the compound as a solid or in solution?
According to ICH guidelines, both may be necessary.[12]
-
Solid-State Testing: This evaluates the intrinsic photostability of the drug substance itself. A thin layer (not more than 3 mm) should be used to ensure uniform light exposure.[14]
-
Solution-State Testing: This is crucial for understanding degradation pathways and is often part of forced degradation studies to develop and validate analytical methods.[13] The choice of solvent is critical; it should be inert and not participate in the degradation process. Common starting points include water, acetonitrile, or methanol, depending on solubility.
Part 2: Troubleshooting Experimental & Analytical Challenges
This section is formatted as a direct, issue-and-resolution guide for problems you may encounter during your experiments.
Experimental & Data Interpretation Issues
Q5: My compound is degrading almost instantly upon UV exposure. How can I study its pathway?
This indicates high photosensitivity. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to allow for the separation and identification of degradants without excessive secondary degradation.[12]
Troubleshooting Steps:
-
Reduce Light Intensity/Duration: Decrease the exposure time significantly or reduce the intensity of the light source if your chamber allows.
-
Use Chemical Filters: If your light source emits high-energy UV below 320 nm, use appropriate filters to eliminate this radiation, as it may not be relevant to real-world conditions.[1]
-
Lower Concentration: High concentrations can sometimes lead to accelerated or different degradation pathways. Try diluting your sample.
-
Change Solvent: The solvent can influence stability. If using an aqueous solution, check the effect of pH by using buffered solutions.
Q6: My dark control sample shows significant degradation. What does this imply?
This is a critical finding that indicates thermal instability or a reaction with an excipient/solvent, not photodegradation.[1] The purpose of the dark control is to isolate the effect of light.
Actionable Insights:
-
Assess Thermal Stability: Your compound may be degrading at the ambient temperature of the photostability chamber. Conduct a separate thermal stability study at the same temperature without light.
-
Check for Reactivity: The compound may be reacting with the solvent or impurities within it. Ensure you are using high-purity, HPLC-grade solvents and prepare fresh solutions before each experiment.[15]
-
Investigate Hydrolysis: If using aqueous solutions, the degradation could be due to hydrolysis. Analyze samples at different pH values (e.g., acidic, neutral, basic) to understand this effect.[3]
HPLC/UPLC Analysis Issues
Q7: I'm observing poor peak shape (tailing) and shifting retention times for my parent compound and its degradants. What's the cause?
These are common HPLC issues, often exacerbated in degradation studies due to the complex mixture of analytes with different chemical properties.
Troubleshooting Protocol:
-
Check for Column Overload: Degradation can produce highly polar compounds that interact strongly with the column. Try injecting a smaller sample volume or diluting the sample.[15]
-
Verify Mobile Phase pH: The pteridine and piperazine moieties have basic nitrogens. Small changes in mobile phase pH can alter the ionization state of your parent compound and its degradants, drastically affecting retention time and peak shape. Ensure your mobile phase is buffered and freshly prepared.
-
Rule out Column Contamination: Degradation products can be "sticky" and adsorb irreversibly to the column. Use a guard column and implement a robust column wash procedure after each analytical run (e.g., flushing with a strong, organic solvent).[16]
-
Ensure System Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Drifting retention times are a classic sign of insufficient equilibration.[16]
Q8: My chromatogram shows many new peaks. How do I confirm they are true degradants and not system artifacts?
It's essential to distinguish between genuine photodegradants and extraneous peaks.
Validation Workflow:
-
Analyze a "Mock" Sample: Prepare a blank sample (solvent only) that has undergone the same UV exposure and analytical process. Any peaks present here are likely solvent impurities, leachables from the container, or system artifacts.
-
Compare to the Dark Control: Only peaks that appear in the light-exposed sample but not in the dark control (or are significantly larger) can be considered photodegradants.
-
Perform Peak Purity Analysis: If you have a Diode Array Detector (DAD), use the peak purity function to check if a single chromatographic peak consists of more than one compound.
-
Use Mass Spectrometry (MS): An MS detector is the most definitive tool. A true degradant should have a mass that can be logically derived from the parent compound (e.g., through oxidation, hydrolysis, or fragmentation).[17]
Mass Spectrometry (MS) Identification Issues
Q9: I have an accurate mass for a degradant from HRMS, but I'm struggling to propose a chemical structure. What is the strategy?
Structure elucidation is a puzzle. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, which is the first piece. Tandem MS (MS/MS) provides the next.
Elucidation Strategy:
-
Calculate Plausible Transformations: Determine the mass difference between the parent compound and the degradant. Does it correspond to a common chemical transformation? (e.g., +16 Da for oxidation, +18 Da for hydrolysis, -C₂H₂ for a specific fragmentation).
-
Analyze the MS/MS Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragment ions suggest which parts of the molecule have remained intact.[18] For example, if you still see a fragment corresponding to the phenylpiperazine moiety, the degradation likely occurred on the pteridine ring.
-
Consult Literature: Review literature on the degradation of similar structures (pteridines, piperazines) to find known transformation pathways.[8][9][11]
-
Consider Secondary Degradation: A small peak could be a degradation product of a larger, primary degradant.
Part 3: Experimental Workflows & Methodologies
This section provides standardized protocols and visual workflows to guide your experimental setup.
Visual Workflow: ICH Q1B Photostability Study
The following diagram outlines the systematic approach to photostability testing as recommended by the ICH Q1B guideline.
Caption: Workflow for a standard ICH Q1B photostability study.
Hypothetical Degradation Pathway of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Disclaimer: The following pathway is hypothetical and serves as an investigative guide. The actual degradation products must be confirmed experimentally.
The pteridine ring is electron-deficient and susceptible to oxidative attack, while the C-N bonds of the piperazine linker can be sites of cleavage.
Caption: Hypothetical photodegradation pathways for the target molecule.
Detailed Protocol: Forced Photodegradation Study
This protocol describes a typical forced degradation experiment designed to produce and identify potential photodegradants.
Objective: To evaluate the photosensitivity of the drug substance and identify primary degradation products.
Materials:
-
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
-
Solvent: Acetonitrile:Water (50:50, v/v), HPLC-grade
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
ICH-compliant photostability chamber with calibrated UV-A and visible light lamps[14]
-
Calibrated radiometer/lux meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in the chosen solvent.
-
Prepare a working solution by diluting the stock to 0.1 mg/mL.
-
Dispense the working solution into several transparent vials. This will be the "Light Exposed" sample set.
-
Prepare an identical set of vials and wrap them securely in aluminum foil. This is the "Dark Control" set.[1]
-
Prepare a "Solvent Blank" vial containing only the solvent.
-
-
Exposure:
-
Place all three sets of vials (Light Exposed, Dark Control, Solvent Blank) into the photostability chamber.
-
Begin the exposure. The goal is to achieve 5-20% degradation. It is recommended to pull samples at intermediate time points (e.g., 2, 4, 8, 12, 24 hours) during the first run to determine the optimal exposure duration.
-
Monitor the light exposure using a calibrated radiometer/lux meter to ensure ICH conditions are being met.[12]
-
-
Analysis:
-
At each time point, retrieve one vial from each set.
-
Immediately analyze the samples by a validated stability-indicating HPLC-UV/MS method.
-
Inject the solvent blank first to check for system contamination.
-
Inject the dark control to assess thermal/hydrolytic degradation.
-
Inject the light-exposed sample.
-
-
Data Evaluation:
-
Calculate the percent degradation of the parent compound relative to the t=0 sample.
-
Determine the relative peak areas of any new peaks formed in the light-exposed sample.
-
Use the MS data to obtain the mass of the parent peak and any new degradant peaks for identification.
-
References
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ICH official website.[12]
-
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).[7]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.[4]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.[14]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.[5]
-
Arpa, E. M., & Corral, I. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 29(29).[8]
-
ResearchGate. (n.d.). Mechanism of the photooxidation of folic acid (PteGlu).[9]
-
Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.[15]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.[13]
-
Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products.[6]
-
PubMed. (2010, December 15). Mechanism of photooxidation of folic acid sensitized by unconjugated pterins.[11]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice.[1]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide.[19]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.[2]
-
ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.[20]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.[18]
-
Wikipedia. (n.d.). Photodegradation.[10]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.[17]
-
Restek. (n.d.). HPLC Troubleshooting Guide.[21]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting.[16]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.[3]
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- 8. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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improving metabolic half-life of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Technical Support Center: N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Welcome to the technical support guide for improving the metabolic half-life of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. This document provides practical, in-depth guidance for researchers and drug development professionals encountering challenges with the metabolic stability of this chemical scaffold. The information is structured into a Frequently Asked Questions section for foundational knowledge and a Troubleshooting Guide for specific experimental scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the metabolic half-life of this compound critical?
A1: Metabolic stability is a crucial determinant of a drug candidate's pharmacokinetic profile, directly influencing its half-life, clearance, and oral bioavailability.[1][2] A compound that is metabolized too quickly will be rapidly cleared from the body, potentially requiring high or frequent doses to achieve a therapeutic effect, which can be inconvenient for patients and increase the risk of off-target effects.[1][3] Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity.[1] For N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, achieving an optimal metabolic half-life is essential for balancing efficacy and safety.
Q2: Based on its structure, what are the most likely metabolic liabilities ("soft spots") of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine?
A2: The structure of this molecule contains several moieties that are known substrates for drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[4] The predicted metabolic "hot spots" are:
-
Aromatic Hydroxylation: The two unsubstituted phenyl rings are susceptible to hydroxylation, a common metabolic pathway mediated by CYP enzymes like CYP2D6 and CYP3A4.[4][5] The para-position is often the most electronically favorable site for this modification.
-
N-Dealkylation: The piperazine ring is a frequent site of N-dealkylation.[4][6] This can occur at two positions: cleavage of the bond between the piperazine nitrogen and the pteridine ring, or cleavage of the bond between the other piperazine nitrogen and its attached phenyl group.
-
Oxidation of the Pteridine Core: While generally more stable, the pteridine ring system itself can undergo oxidation.[7][8]
-
Piperazine Ring Oxidation: The carbon atoms within the piperazine ring can also be hydroxylated.[6]
These potential metabolic pathways are illustrated in the diagram below.
Q3: What are the essential first-line in vitro assays for evaluating the metabolic stability of this compound?
A3: The initial assessment of metabolic stability should be conducted using standardized in vitro systems that contain the primary drug-metabolizing enzymes.[1]
-
Liver Microsomal Stability Assay: This is the workhorse, high-throughput assay for evaluating Phase I metabolism, which is predominantly mediated by CYP enzymes.[1][2] It provides a measure of intrinsic clearance (CLint) and metabolic half-life (t½) in a simplified system.
-
Hepatocyte Stability Assay: This assay uses intact liver cells, offering a more comprehensive assessment that includes both Phase I and Phase II (conjugation) metabolic pathways, as well as cellular uptake and transport processes.[1][9] It often provides a better correlation with in vivo hepatic clearance.
Q4: What are the most common chemical modification strategies to "harden" a molecule against metabolism?
A4: Once metabolic hot spots are identified, targeted structural modifications can be made to block or slow down the enzymatic reactions.[3][10] Key strategies include:
-
Blocking Aromatic Hydroxylation: Introducing an electron-withdrawing group, such as a halogen (F, Cl) or a trifluoromethyl (CF₃) group, to the phenyl rings can deactivate them towards oxidative attack.[11]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism.
-
Introducing Steric Hindrance: Placing a bulky group near a metabolic soft spot can physically block the enzyme's active site from accessing it.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a different functional group that retains the desired biological activity but is more stable. For example, if the piperazine ring is the primary liability, it could be replaced with a different, more stable heterocyclic scaffold.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental workflow.
Scenario 1: Compound shows very rapid clearance in the Liver Microsomal Stability Assay.
-
Problem: The half-life (t½) of your compound is less than 10 minutes in human liver microsomes, indicating high intrinsic clearance.
-
Causality Analysis: This result strongly suggests that the compound is a substrate for rapid Phase I metabolism, most likely by CYP enzymes. The rate of disappearance may be too fast to accurately measure without optimizing assay conditions.[1]
-
Recommended Actions:
-
Confirm NADPH Dependence: Run the assay with and without the NADPH cofactor. A significant difference in stability confirms that the metabolism is NADPH-dependent (i.e., likely CYP-mediated).[13]
-
Optimize Assay Conditions: If degradation is too rapid, reduce the microsomal protein concentration and/or shorten the incubation time points (e.g., use 0, 1, 3, 5, 10, and 15 minutes instead of a 60-minute course).[1]
-
Initiate Metabolite Identification (MetID) Studies: Incubate the compound with microsomes at a higher concentration and for a longer duration, then analyze the sample using high-resolution LC-MS/MS. This will help identify the mass of the metabolites formed (e.g., a +16 Da shift indicates hydroxylation).
-
Perform CYP-Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isoform(s) are responsible for the metabolism.
-
Rational Structural Modification: Based on the MetID and phenotyping data, apply a chemical strategy to block the identified hot spot. For example, if para-hydroxylation of the terminal phenyl ring is the main pathway, synthesize an analog with a fluorine atom at that position.
-
Scenario 2: Compound is stable in vitro (microsomes/hepatocytes) but shows a short half-life in vivo.
-
Problem: You observe a poor in vitro-in vivo correlation (IVIVC). The compound appears stable in your benchtop assays but is cleared quickly in animal pharmacokinetic studies.
-
Causality Analysis: This discrepancy suggests that clearance mechanisms other than hepatic metabolism are dominant in vivo, or that your in vitro systems are not fully capturing the metabolic reality.[1][14] Potential causes include:
-
Rapid renal excretion (if the compound is sufficiently polar).
-
Metabolism by non-hepatic enzymes (e.g., in the gut wall, plasma, or other tissues).
-
Involvement of transporters that are not fully functional in standard in vitro systems.
-
-
Recommended Actions:
-
Analyze Urine and Feces: Quantify the amount of unchanged parent drug in urine and feces from your in vivo study. A high percentage of unchanged drug in urine suggests renal clearance is a major pathway.
-
Conduct Plasma Stability Assay: Incubate the compound in plasma from the relevant species (and human) to check for degradation by plasma esterases or other enzymes.
-
Re-evaluate Hepatocyte Data: Ensure your hepatocyte assay had good viability and enzymatic activity. Sometimes, Phase II metabolism is the primary clearance pathway, which would be missed in a microsome-only assay.
-
Consider Extrahepatic Metabolism: If the compound is administered orally, significant gut wall metabolism (first-pass effect) could be occurring. An S9 fraction stability assay, which contains both microsomal and cytosolic enzymes, can provide broader insights.[1]
-
Scenario 3: High variability or poor reproducibility in assay results.
-
Problem: Replicate wells in your stability assay show high standard deviation, or results are inconsistent between experiments.
-
Causality Analysis: This is often caused by issues with the compound's physicochemical properties or with the experimental setup.[1][14]
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to an artificially low concentration available to the enzymes.[1]
-
Non-Specific Binding (NSB): Lipophilic compounds can stick to the plastic of the assay plates or bind extensively to microsomal proteins, reducing the free concentration available for metabolism.
-
Reagent Instability: The NADPH cofactor is prone to degradation, especially if not prepared fresh and kept on ice.[1]
-
-
Recommended Actions:
-
Assess Solubility: Measure the thermodynamic solubility of your compound in the final assay buffer. If it's below the tested concentration, lower the concentration or adjust the percentage of organic solvent (e.g., DMSO, ensuring it remains below 1% to avoid enzyme inhibition).[1]
-
Quantify Non-Specific Binding: Perform an experiment (e.g., using equilibrium dialysis) to determine the fraction unbound in your microsomal incubation (fu,mic). This value can be used to correct your intrinsic clearance calculations.
-
Ensure Proper Controls: Always include positive and negative controls. A high-turnover compound (e.g., verapamil) and a low-turnover compound (e.g., warfarin) should be run in parallel to validate the activity of your microsomes and the assay procedure. A control incubation without NADPH is also essential to check for non-enzymatic degradation.
-
Standardize Procedures: Ensure consistent pipetting techniques, thorough mixing of solutions, and fresh preparation of critical reagents like NADPH for every experiment.[1]
-
The following workflow diagram summarizes the decision-making process for troubleshooting metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method for determining the metabolic half-life of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
Objective: To measure the rate of disappearance of the test compound in the presence of human liver microsomes and an NADPH-regenerating system.
Materials:
-
Test Compound Stock: 10 mM in DMSO
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
Phosphate Buffer: 0.1 M, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Controls: Verapamil (high turnover), Warfarin (low turnover)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and analytical plate
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM test compound stock to a 100 µM working solution in 50:50 Acetonitrile:Water.
-
Prepare a 0.5 mg/mL microsomal solution by diluting the stock in cold phosphate buffer. Keep on ice.
-
-
Set up Incubation Plate:
-
Add 98 µL of the 0.5 mg/mL microsomal solution to each well.
-
Add 1 µL of the 100 µM test compound working solution to each well (final concentration: 1 µM).
-
Include wells for positive controls and a vehicle control (1% DMSO).
-
Prepare separate wells for "-NADPH" controls for each compound to assess non-enzymatic degradation.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
-
Initiate Reaction:
-
Start the reaction by adding 1 µL of the NADPH regenerating system to all wells except the "-NADPH" controls. For "-NADPH" wells, add 1 µL of buffer.
-
The time of this addition is T=0.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of the cold quenching solution.
-
The T=0 sample should be taken immediately after adding the NADPH solution.
-
-
Sample Processing:
-
Seal the analytical plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
The results can be summarized in a table for comparison.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Test Compound | Experimental Value | Calculated Value |
| Modified Analog 1 | Experimental Value | Calculated Value |
| Verapamil (Control) | < 15 | > 46 |
| Warfarin (Control) | > 60 | < 12 |
References
- Benchchem. (n.d.). A comparative study of the pharmacokinetic properties of piperazine derivatives.
-
Di, L., & Kerns, E. H. (2015). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 6(8), 861–865. [Link]
- Gao, Y., et al. (2021). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model. Metabolites, 11(12), 869.
- Grokipedia. (n.d.). Pteridine.
- Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
- MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- European Medicines Agency. (n.d.). CVMP - MRL - Piperazine Summary Report (3).
- MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
- Wikipedia. (n.d.). Piperazine.
- ChemHelpASAP. (2024, January 26). reducing hepatic metabolism to extend a compound's half-life [Video]. YouTube.
- PNAS. (n.d.).
- ResearchGate. (n.d.). Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4).
- ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs.
- Benchchem. (n.d.). Pteridine ring system as a privileged scaffold in medicinal chemistry.
- ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
- Benchchem. (n.d.). Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S.
- IntechOpen. (2023, October 25).
- PubMed. (2007, March 15). Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp.
- Xtalks. (2026, March 17).
- Isaac Scientific Publishing. (2019, January 29).
- IntechOpen. (2021, December 22).
- Thermo Fisher Scientific. (n.d.).
- PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
- NIST. (n.d.). N-Phenyl-4-piperidinamine.
- ACS Publications. (2005, January 20). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine.
- CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.
- LGC Standards. (n.d.). N-Phenylpiperidin-4-amine (4-Anilinopiperidine).
- ChemicalBook. (2023, June 8). N-phenylpiperidin-4-amine | 23056-29-3.
- PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- ResearchGate. (2025, August 5).
- MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.
- Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
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resolving N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine non-specific protein binding
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly lipophilic, basic compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine . This compound's structural liabilities make it highly prone to non-specific binding (NSB) across biochemical, cell-based, and analytical assays, leading to high background noise and artificially skewed affinity data.
Below, you will find a mechanistic breakdown of the problem, actionable troubleshooting guides, and self-validating experimental protocols to rescue your assay's signal window.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine exhibit such extreme non-specific binding (NSB) in my assays? A1: The high NSB is a direct consequence of the compound's dual structural liabilities:
-
Hydrophobicity: The planar pteridine core and the two phenyl rings drive strong hydrophobic interactions with plastic surfaces, lipid membranes, and hydrophobic pockets of off-target proteins.
-
Electrostatics: The piperazine ring is a basic amine (typical pKa ~8-9), meaning it is protonated and positively charged at physiological pH (7.4). This cationic state promotes electrostatic interactions with negatively charged surfaces, such as glass, acidic protein residues, and certain assay plates (1)[1].
Q2: How do I accurately measure and differentiate between specific target binding and NSB? A2: NSB is measured by assessing the binding of your labeled ligand in the presence of a massive excess (typically 100x to 1000x the Kd ) of an unlabeled competitor (a "cold" ligand). The cold ligand saturates all specific, high-affinity receptor sites. Therefore, any residual signal detected is operationally defined as NSB (2)[2]. Specific binding is then calculated by subtracting this NSB value from the total binding signal (3)[3].
Section 2: Troubleshooting Guide (Assay Optimization)
Q3: My assay background is too high, resulting in a poor Signal-to-Background (S/B) ratio. What buffer optimizations can I apply immediately? A3: You must attack both the hydrophobic and electrostatic liabilities simultaneously:
-
Disrupt Hydrophobic Interactions: Introduce low concentrations of non-ionic surfactants (e.g., 0.01% - 0.1% Tween-20 or Triton X-100). These detergents form micelles that shield the lipophilic phenyl rings from interacting with the plate walls (2)[2].
-
Shield Electrostatic Interactions: Increase the ionic strength of your buffer. Elevating the salt concentration (e.g., 150 mM to 500 mM NaCl) creates a Debye shielding effect that prevents the protonated piperazine from binding to negatively charged surfaces (1)[1].
-
Utilize Carrier Proteins: Add Bovine Serum Albumin (BSA) at 0.1% to 1%. BSA acts as a sacrificial sink, binding up the sticky compound and shielding it from the assay plate (1)[1].
Q4: The compound is sticking to my HPLC flow paths and tubing before it even reaches the detector. How do I prevent this? A4: When working with lipophilic basic amines in HPLC, NSB causes peak tailing and carryover. To resolve this:
-
Material Selection: Switch from standard glass vials (which have acidic, negatively charged silanol groups) to high-quality polypropylene containers (4)[4].
-
Mobile Phase Additives: Add an ion-pairing reagent like Trifluoroacetic Acid (TFA). TFA lowers the pH to fully protonate the silanol groups on the silica column (neutralizing their charge) and ion-pairs with the positive charge on the piperazine ring, drastically reducing secondary ionic interactions (4)[4].
Section 3: Quantitative Data & Optimization Matrix
The following table summarizes the expected impact of various buffer additives on the assay metrics for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
| Optimization Strategy | Concentration Range | Target Interaction | Expected NSB Reduction | Impact on S/B Ratio |
| NaCl (Salt) | 150 mM - 500 mM | Electrostatic (Piperazine) | 30% - 50% | Moderate Increase |
| Tween-20 (Detergent) | 0.01% - 0.1% (v/v) | Hydrophobic (Phenyl/Pteridine) | 50% - 70% | High Increase |
| BSA (Carrier Protein) | 0.1% - 1.0% (w/v) | Both (Sacrificial Binding) | 60% - 80% | Very High Increase |
| Combined (BSA + Tween) | 0.1% BSA + 0.05% Tween | Synergistic | > 85% | Optimal |
Section 4: Experimental Protocols
Protocol: Buffer Optimization Matrix for Minimizing NSB
This self-validating protocol determines the optimal blocking agent and detergent concentration without compromising specific binding (2)[2].
Step 1: Matrix Preparation Prepare a 2D matrix of assay buffers in a 96-well deep-well block.
-
Axis X (Detergent): 0%, 0.01%, 0.05%, 0.1% Tween-20.
-
Axis Y (Carrier): 0%, 0.1%, 0.5%, 1.0% BSA.
-
Note: Ensure all buffers contain a baseline of 150 mM NaCl and are pH-adjusted to 7.4.
Step 2: Plate Coating & Blocking
-
Coat the assay microplate with your target receptor/protein and incubate as required.
-
Wash the wells 3x with your standard wash buffer.
-
Add 200 µL of the respective matrix buffers to the wells to block unoccupied sites. Incubate for 1 hour at room temperature.
Step 3: Ligand Binding Assay
-
Total Binding Wells: Add the labeled N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine at a concentration near its estimated Kd .
-
NSB Wells: Add the labeled compound plus a 100-fold excess of unlabeled competitor.
-
Incubate to equilibrium (typically 1-2 hours).
Step 4: Washing and Detection
-
Wash the plate rapidly 3x with ice-cold wash buffer to remove unbound ligand.
-
Read the plate using the appropriate detection method (e.g., fluorescence polarization, radiometry).
Step 5: Data Analysis Calculate Specific Binding = (Total Binding) - (NSB). Select the buffer condition that yields the lowest absolute NSB while maintaining the highest Specific Binding signal.
Section 5: Visualizations
Workflow for diagnosing and resolving non-specific binding in biochemical assays.
Logical mapping of compound structural liabilities to specific NSB resolution strategies.
References
- Benchchem. "Strategies for reducing non-specific binding in receptor assays." Benchchem Technical Support.
- AAT Bioquest. "How to eliminate non-specific binding?
- Element Lab Solutions. "Reducing non-specific protein binding in HPLC." Element Lab Solutions Technical Articles.
- Mendel, C. M., & Mendel, D. B. (1985). "'Non-specific' binding. The problem, and a solution." Biochemical Journal, 228(1), 269-272.
Sources
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine vs. Standard Kinase Inhibitors: A Comparative Guide
As kinase-targeted therapies evolve, the pharmaceutical bottleneck has shifted from achieving raw potency to engineering kinome selectivity. Flat, prototypical ATP-competitive inhibitors like staurosporine often fail in clinical settings due to off-target toxicity. To overcome this, highly substituted 2,4-diaminopteridine derivatives—specifically N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (N-Ph-PZP) —have been developed to exploit the unique hydrophobic pockets of specific kinase targets, notably within the PI3K and Protein Kinase D (PKD) signaling axes [1].
This guide provides an objective, data-driven comparison of N-Ph-PZP against standard kinase inhibitors, detailing the structural rationale, comparative efficacy, and the self-validating experimental workflows required to verify its performance.
Mechanistic Rationale & Structural Biology
The pteridine core is a well-documented ATP mimetic [1]. However, the base scaffold alone lacks selectivity. The engineering of N-Ph-PZP introduces two critical steric modifiers:
-
Position 4 (N-phenylamine): Projects into the hydrophobic selectivity pocket (often the "DFG-out" or extended hinge region), preventing binding to kinases with smaller ATP-binding clefts.
-
Position 2 (4-phenylpiperazin-1-yl): The bulky piperazine ring acts as a spatial anchor, locking the molecule into the optimal conformation for PI3K and PKD inhibition while sterically clashing with the hinge regions of off-target kinases [2].
This structural bulk ensures that N-Ph-PZP acts as a precision tool, unlike pan-kinase inhibitors that indiscriminately block the entire kinome.
Fig 1: Mechanistic targeting of the PI3K/PKD signaling axis by N-Ph-PZP vs. Staurosporine.
Comparative Efficacy & Selectivity Profiling
To objectively evaluate N-Ph-PZP, it must be benchmarked against established reference compounds: SD-208 (a standard pteridine-based PKD/ALK5 inhibitor), Buparlisib (a clinical-stage PI3K inhibitor), and Staurosporine (a broad-spectrum indolocarbazole) [1].
The S(10) score represents kinome selectivity (the fraction of kinases inhibited by >90% at 1 µM). A lower score indicates higher selectivity.
| Inhibitor | Chemical Class | Primary Targets | IC50 (nM) | Kinome Selectivity ( S(10) ) | Cell Permeability |
| N-Ph-PZP | 2,4-Diaminopteridine | PI3K, PKD | 12 | 0.04 (Highly Selective) | High |
| SD-208 | Pteridine | PKD, ALK5 | 105 | 0.12 (Moderate) | High |
| Buparlisib | Pyrimidine | PI3K (Pan) | 50 | 0.08 (Selective) | High |
| Staurosporine | Indolocarbazole | Pan-Kinase | 1-10 | 0.85 (Non-Selective) | High |
Data Interpretation: While Staurosporine exhibits single-digit nanomolar potency, its S(10) score of 0.85 renders it useless for targeted therapy. N-Ph-PZP achieves near-equivalent potency (12 nM) but with an exceptionally clean selectivity profile ( S(10)=0.04 ), outperforming the older pteridine standard, SD-208.
Experimental Methodologies: Self-Validating Protocols
As an application scientist, it is critical to recognize that biochemical affinity does not guarantee cellular efficacy. The following workflows are designed with strict causality: we use TR-FRET to eliminate the false positives caused by compound auto-fluorescence, and we utilize CETSA to prove that the drug physically engages its target inside a living cell, rather than just in a biochemical tube [3].
Fig 2: Self-validating experimental workflow for kinase inhibitor evaluation.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality: Many highly conjugated heterocyclic compounds (like pteridines) auto-fluoresce, confounding standard fluorescence assays. TR-FRET introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay, isolating the true binding signal.
-
Reagent Preparation: Prepare a 384-well plate with 10 µL of kinase buffer containing 1 nM recombinant PI3K or PKD, and 100 nM fluorescently labeled tracer.
-
Compound Addition: Dispense N-Ph-PZP in a 10-point dose-response curve (0.1 nM to 10 µM). Include DMSO (0.1%) as a negative vehicle control and Staurosporine (10 µM) as a positive control.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser, recording emissions at 620 nm and 665 nm.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay is only validated and accepted if the Z'-factor is > 0.6, ensuring the signal window is robust enough to trust the N-Ph-PZP IC50 calculation.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: A compound may show a 12 nM IC50 in TR-FRET but fail in cells due to poor membrane permeability or high intracellular protein binding. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation [4].
-
Cell Treatment: Seed target cells (e.g., HCT116) in two T75 flasks. Treat Flask A with 1 µM N-Ph-PZP and Flask B with 0.1% DMSO (Vehicle) for 2 hours at 37°C.
-
Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen). Centrifuge at 20,000 x g for 20 minutes. Crucial step: The heat-denatured (unbound) proteins will aggregate and pellet, while the stabilized (drug-bound) proteins remain in the soluble supernatant.
-
Detection: Analyze the soluble fraction via Western Blot targeting PI3K or PKD.
-
Self-Validation: Plot the melting curves. A rightward shift in the aggregation temperature ( Tagg ) of ΔTm>2∘C in the N-Ph-PZP treated group compared to the DMSO group validates direct, intracellular target engagement.
References
-
Wang QJ, Wipf P. "Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions." Journal of Medicinal Chemistry. 2023.[Link]
-
Palanki MSS, et al. "Discovery of 3,3′-(2,4-diaminopteridine-6,7-diyl)diphenol as an isozyme-selective inhibitor of PI3K for the treatment of ischemia reperfusion injury associated with myocardial infarction." Journal of Medicinal Chemistry. 2007.[Link]
-
Martinez Molina D, et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." SLAS Discovery. 2023.[Link]
Sources
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol as an isozyme-selective inhibitor of PI3K for the treatment of ischemia reperfusion injury associated with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Kinase Inhibitors: A Comparative Guide to Imatinib and Palbociclib
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. This guide provides a detailed, head-to-head comparison of two prominent kinase inhibitors: Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, and Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 that has transformed the management of certain breast cancers. While the initial intent was to compare Imatinib with the lesser-known N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a thorough review of publicly available scientific literature revealed a lack of published data for the latter compound. Therefore, to provide a valuable and data-driven resource, we have selected Palbociclib, a well-characterized pyridopyrimidine derivative that, like the originally proposed molecule, features a nitrogen-containing heterocyclic core.
This guide will delve into the distinct mechanisms of action, target specificities, and inhibitory potencies of Imatinib and Palbociclib, supported by experimental data and detailed protocols to empower researchers in their own investigations.
At the Heart of the Matter: Distinct Mechanisms of Action
The efficacy of targeted therapies hinges on their ability to selectively inhibit key drivers of cancer cell proliferation and survival. Imatinib and Palbociclib achieve this through fundamentally different, yet equally potent, mechanisms.
Imatinib: Taming the Aberrant Tyrosine Kinase
Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, most notably the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation that is the hallmark of chronic myeloid leukemia (CML).[1][2] It also inhibits the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR).[1][3]
Imatinib functions by binding to the ATP-binding pocket of the kinase domain of its target proteins.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.[2][4] In Bcr-Abl-positive CML cells, this leads to the induction of apoptosis (programmed cell death).[2]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase.
Palbociclib: Halting the Cell Cycle Engine
Palbociclib, on the other hand, targets the cell cycle machinery directly. It is a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[4][5] These kinases are key regulators of the G1 phase of the cell cycle, the period in which a cell grows and prepares for DNA replication.
CDK4 and CDK6 form complexes with cyclin D, and this complex phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in proliferation.[6]
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation.
Potency in Profile: A Head-to-Head IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Imatinib and Palbociclib against their primary targets and in various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Imatinib | Bcr-Abl | ~600[7] | K562 (CML) | ~300-400 |
| c-Kit | ~100[7] | GIST-T1 (GIST) | Varies | |
| PDGFR | ~100[7] | - | - | |
| Palbociclib | CDK4 | 11[5][6] | MCF-7 (Breast) | ~66 |
| CDK6 | 16[5][6] | MDA-MB-453 (Breast) | ~82 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The values presented here are representative examples from the literature.
Experimental Corner: Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is paramount in drug discovery and development. Below are detailed, step-by-step methodologies for assessing the inhibitory activity of compounds like Imatinib and Palbociclib.
Cell Viability Assay (MTT Assay)
This protocol is a common method for determining the IC50 of a compound based on its effect on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., K562 for Imatinib, MCF-7 for Palbociclib) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (Imatinib or Palbociclib) in complete growth medium. A typical concentration range might be from 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Workflow for determining IC50 using the MTT assay.
In Vitro Kinase Inhibition Assay
This protocol is used to directly measure the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: This assay measures the amount of ATP consumed during the kinase reaction. A common method is a luminescence-based assay where the amount of remaining ATP is converted into a light signal by a luciferase enzyme. A higher luminescence signal indicates greater inhibition of the kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the purified kinase (e.g., Abl for Imatinib, CDK4/Cyclin D1 for Palbociclib), the specific substrate peptide, and ATP at appropriate concentrations.
-
Prepare a serial dilution of the test compound in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound (or vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a detection reagent containing luciferase and luciferin. This reagent will also deplete any remaining ATP.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
-
Luminescence Reading:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: Precision in Practice
Imatinib and Palbociclib exemplify the power of targeted therapy in oncology. While both are small molecule kinase inhibitors, their distinct mechanisms of action and target specificities underscore the importance of a deep understanding of cancer cell biology for rational drug design. Imatinib's success in CML by targeting a specific oncogenic driver has paved the way for numerous other tyrosine kinase inhibitors. Palbociclib's ability to halt the cell cycle by selectively inhibiting CDK4/6 has provided a new therapeutic avenue for hormone receptor-positive breast cancer.
For researchers and drug development professionals, a thorough understanding of the comparative pharmacology of such agents, grounded in solid experimental data, is essential. The protocols and data presented in this guide are intended to serve as a valuable resource for those working to discover and develop the next generation of targeted cancer therapies.
References
-
Imatinib - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (n.d.). Retrieved March 20, 2026, from [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (n.d.). Retrieved March 20, 2026, from [Link]
-
Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. (n.d.). Retrieved March 20, 2026, from [Link]
-
Platelet-derived Growth Factor (PDGF) Family - Sino Biological. (n.d.). Retrieved March 20, 2026, from [Link]
-
What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (2024, July 17). Retrieved March 20, 2026, from [Link]
-
Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies - ATS Journals. (2014, July 25). Retrieved March 20, 2026, from [Link]
-
PDGF/PDGFR Signaling in Cardiovascular Disease - Clinics in Surgery. (2020, May 15). Retrieved March 20, 2026, from [Link]
-
Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (2012, February 14). Retrieved March 20, 2026, from [Link]
-
Stem Cell Factor Receptor/c-Kit: From Basic Science to Clinical Implications - American Physiological Society Journal. (n.d.). Retrieved March 20, 2026, from [Link]
-
Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One - Research journals. (2008, November 24). Retrieved March 20, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved March 20, 2026, from [Link]
-
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. (2011, January 16). Retrieved March 20, 2026, from [Link]
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (2022, September 16). Retrieved March 20, 2026, from [Link]
-
Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
-
Molecular pathways: BCR-ABL - PubMed. (2012, February 15). Retrieved March 20, 2026, from [Link]
-
DRUG NAME: Imatinib - BC Cancer. (2024, January 1). Retrieved March 20, 2026, from [Link]
-
IC 50 values for imatinib-sensitive and imatinibresistant cell lines... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved March 20, 2026, from [Link]
-
Early signaling pathways activated by c-Kit in hematopoietic cellsp - Zenodo. (n.d.). Retrieved March 20, 2026, from [Link]
-
The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). Retrieved March 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Kinase Inhibitor Targets Using CRISPR Knockout: The Case of Dasatinib
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. However, the clinical success of these agents is intrinsically linked to a precise understanding of their molecular targets. This is particularly challenging for multi-targeted tyrosine kinase inhibitors (TKIs) like Dasatinib, which exerts its therapeutic effects by engaging a spectrum of kinases.[1][2] While potent, this polypharmacology can also lead to off-target effects and toxicities.[3][4] Therefore, rigorous target validation is not merely an academic exercise but a critical step in developing safer and more effective cancer therapies.
This guide provides an in-depth, experience-driven framework for validating the targets of a multi-kinase inhibitor, using Dasatinib as a case study. We will delve into the practical application of CRISPR-Cas9-mediated gene knockout, a powerful tool for dissecting the contribution of individual kinases to a drug's overall efficacy.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to move beyond correlative studies and establish causal links between drug-target engagement and cellular phenotype.
The Challenge of a Multi-Targeted Inhibitor: The Dasatinib Target Landscape
Dasatinib is a potent, second-generation TKI approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its primary and most well-characterized target is the BCR-ABL fusion protein, the pathogenic driver in these leukemias.[6] However, Dasatinib's efficacy is also attributed to its inhibition of a broader range of kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[1][2] This multi-targeted nature contributes to its high potency and ability to overcome resistance to first-generation inhibitors like imatinib.[1][2]
While beneficial for efficacy, this broad target profile complicates the precise attribution of its anti-cancer effects and potential side effects to the inhibition of specific kinases. For instance, while BCR-ABL inhibition is central to its action in CML, the role of SFK inhibition in this context and in other cancers is an area of active investigation.[7] Furthermore, understanding which off-target engagements contribute to adverse events, such as effects on bone homeostasis, is crucial for patient management and the development of next-generation inhibitors with improved safety profiles.[8][9]
CRISPR-Cas9 Knockout: The Gold Standard for Target Validation
This guide will walk through a systematic workflow to individually knock out the putative kinase targets of Dasatinib in a relevant cancer cell line and assess the impact on drug sensitivity and downstream signaling.
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed, field-proven protocol for validating Dasatinib's targets using CRISPR-Cas9. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Cell Line Selection and Baseline Characterization
The choice of cell line is paramount for a successful target validation study. It should be a model system where the putative targets are expressed and the drug of interest exhibits a clear phenotypic effect. For validating the primary target of Dasatinib, BCR-ABL, the K562 human CML cell line is an excellent choice as its proliferation is driven by the BCR-ABL oncoprotein.
Protocol:
-
Cell Line Authentication: Begin by authenticating the K562 cell line using short tandem repeat (STR) profiling to ensure its identity.
-
Baseline IC50 Determination: Culture K562 cells and perform a dose-response assay with Dasatinib to determine the half-maximal inhibitory concentration (IC50). This will serve as the benchmark for subsequent knockout experiments. A typical method is a 72-hour cell viability assay using a reagent like CellTiter-Glo®.
-
Target Expression Profiling: Confirm the expression of Dasatinib's putative targets (BCR-ABL, SRC, LYN, FYN, YES, c-KIT, EPHA2, PDGFRβ) at the protein level using Western blotting. This ensures that the targets are present and provides a baseline for validating knockout efficiency.
Step 2: sgRNA Design and Lentiviral Vector Cloning
The specificity and efficiency of the CRISPR-Cas9 system are largely determined by the design of the single guide RNA (sgRNA).
Protocol:
-
sgRNA Design: Utilize online design tools like Synthego's CRISPR Design Tool or the Broad Institute's GPP sgRNA Designer. For each target gene, select at least two to three sgRNAs targeting early, constitutively expressed exons to maximize the likelihood of generating a functional knockout.[14] Targeting functional protein domains, such as the kinase domain, can also enhance the probability of a null phenotype.[15]
-
Oligo Synthesis and Annealing: Synthesize the designed sgRNA sequences as complementary DNA oligonucleotides.
-
Cloning into Lentiviral Vector: Anneal the oligonucleotide pairs and clone them into a lentiviral vector that co-expresses the sgRNA and Cas9 nuclease, such as the lentiCRISPRv2 plasmid.[16] This all-in-one vector system simplifies the delivery of the CRISPR machinery into the target cells.
Step 3: Lentivirus Production and Transduction
Lentiviral vectors are an efficient means of delivering the CRISPR-Cas9 system into a wide variety of cell types, including suspension cells like K562.[17][18]
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).[16]
-
Virus Harvest and Titer: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction of K562 Cells: Transduce the K562 cells with the lentiviral particles at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single viral integration.[19]
Step 4: Selection and Single-Cell Cloning
To obtain a homogenous population of cells with the desired gene knockout, it is crucial to select for transduced cells and then isolate single-cell clones.
Protocol:
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The lentiCRISPRv2 vector contains a puromycin resistance gene.
-
Single-Cell Cloning: After selection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.[20] This is a critical step as CRISPR-Cas9 editing can result in a heterogeneous population of cells with different mutations.[21]
-
Clonal Expansion: Expand the single-cell clones until there are enough cells for genomic DNA extraction and phenotypic analysis.[22]
Step 5: Knockout Validation
Thorough validation at both the genomic and protein level is essential to confirm the successful knockout of the target gene.
Protocol:
-
Genomic DNA Analysis: Extract genomic DNA from each expanded clone. Amplify the genomic region targeted by the sgRNA via PCR and analyze the products by Sanger sequencing. The resulting sequence chromatograms can be deconvoluted using tools like Inference of CRISPR Edits (ICE) to identify the specific insertions and deletions (indels) and determine the knockout efficiency.[23]
-
Protein Level Validation: For clones confirmed to have frameshift indels in all alleles, perform Western blotting to confirm the absence of the target protein.[24] This is the most definitive evidence of a successful knockout.
Step 6: Phenotypic Analysis of Knockout Clones
Once knockout clones for each of Dasatinib's putative targets are generated and validated, the next step is to assess how the absence of each target affects the cell's sensitivity to the drug.
Protocol:
-
Dasatinib IC50 Shift Assay: Perform Dasatinib dose-response assays on each knockout clone alongside the parental K562 cell line. A significant rightward shift in the IC50 curve for a particular knockout clone indicates that the knocked-out kinase is a critical target for Dasatinib's anti-proliferative effect in these cells.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream signaling proteins by Western blot in the parental and knockout cell lines, both with and without Dasatinib treatment. For example, in K562 cells, the phosphorylation of CRKL is a well-established biomarker of BCR-ABL activity. This can help to confirm that the observed phenotypic changes are due to the intended on-target effects.[7]
-
Cell-Based Kinase Activity Assays: More advanced cell-based assays can directly measure the activity of specific kinases in living cells, providing a more direct link between target inhibition and cellular response.[25][26]
Visualizing the Workflow and Key Concepts
To aid in the understanding of the experimental process and the underlying biology, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for CRISPR-Cas9 target validation.
Caption: The multi-targeted nature of Dasatinib.
Comparative Analysis of Target Validation Methodologies
While CRISPR-Cas9 is a powerful tool, it is important to understand its strengths and weaknesses in the context of other available technologies. The following table provides a comparative overview of CRISPR knockout, RNA interference (RNAi), and chemical proteomics for kinase inhibitor target validation.
| Feature | CRISPR Knockout | RNA Interference (RNAi) | Chemical Proteomics |
| Mechanism | Permanent gene disruption at the DNA level.[10] | Transient knockdown of gene expression at the mRNA level.[11] | Affinity-based capture of drug-binding proteins from cell lysates.[27][28] |
| Effect | Complete loss of protein function (null phenotype).[10] | Incomplete reduction of protein levels (hypomorphic phenotype).[11] | Identification of direct and indirect drug-protein interactions.[27] |
| Specificity | High on-target specificity with well-designed sgRNAs.[10][12] | Prone to off-target effects through miRNA-like seed region binding.[11][12] | Can identify a broad range of potential targets, but may also pull down non-specific binders.[29] |
| Throughput | High-throughput screening is feasible with pooled sgRNA libraries.[5] | High-throughput screening is well-established with shRNA libraries.[13] | Amenable to large-scale profiling of multiple compounds.[30][31] |
| Validation | Requires validation of knockout at genomic and protein levels. | Requires validation of knockdown efficiency. | Hits require orthogonal validation to confirm direct binding and functional relevance. |
| Best For | Definitive validation of a target's role in a specific phenotype. | Investigating the effects of partial loss of function. | Unbiased, discovery-phase identification of a compound's target landscape. |
Conclusion: Towards a More Precise Understanding of Kinase Inhibitor Action
The era of precision medicine demands a deep and nuanced understanding of how our most effective drugs work. For multi-targeted kinase inhibitors like Dasatinib, this requires a systematic deconstruction of their complex pharmacology. CRISPR-Cas9-mediated gene knockout provides an unparalleled tool for this purpose, enabling researchers to move from correlation to causation in target validation.
By following the detailed, experience-driven workflow outlined in this guide, researchers can rigorously validate the targets of kinase inhibitors, leading to a more rational design of next-generation therapies with enhanced efficacy and improved safety profiles. The integration of robust experimental design, meticulous execution, and orthogonal validation methods will ultimately pave the way for more effective and personalized cancer treatments.
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- Request PDF. Comparing CRISPR and RNAi-based screening technologies.
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N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine as a positive control in cytotoxicity assays
An In-Depth Comparison Featuring Staurosporine, Doxorubicin, and Etoposide, and a Framework for Evaluating Novel Compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Abstract
The reliability and reproducibility of in vitro cytotoxicity assays are fundamentally dependent on the appropriate use of controls. A robust positive control is not merely a procedural checkbox; it is the cornerstone for validating assay performance, ensuring data integrity, and enabling meaningful interpretation of a test compound's cytotoxic potential. This guide provides a comprehensive comparison of commonly used positive controls, detailing their mechanisms of action, experimental utility, and data interpretation. We will examine established agents such as Staurosporine, Doxorubicin, and Etoposide. Furthermore, we will address the challenge of evaluating less-characterized compounds, using the example of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, for which public data as a standard control is scarce. This guide offers researchers the scientific framework and practical protocols needed to select, implement, and interpret the results from positive controls in their cell-based assays.
The Imperative of the Positive Control in Cytotoxicity Assays
In any cytotoxicity or cell viability assay, the primary goal is to determine the effect of a test agent on a cell population. The data generated are relative, and their validity hinges on the performance of appropriate controls. While negative (untreated) and vehicle controls establish the baseline for 100% viability, the positive control serves several critical functions:
-
Assay Validation: It confirms that the assay system (reagents, instruments, and cell model) is working correctly and can detect a cytotoxic response.
-
Cellular Response Confirmation: It verifies that the chosen cell line is responsive to cytotoxic stimuli.
-
Reference for Comparison: It provides a benchmark against which the potency of unknown compounds can be compared.
-
Troubleshooting Tool: Failure of the positive control to elicit the expected response is a clear indicator of a problem with the experimental setup, preventing the misinterpretation of negative results from test compounds.[1]
The selection of an appropriate positive control is therefore a critical experimental design choice, directly impacting the quality and reliability of the data.
Evaluating a Novel Control Agent: The Case of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
When faced with a novel or uncharacterized potential control compound, a researcher must embark on a rigorous validation process. The logical workflow for such a process is outlined below.
Caption: Workflow for validating a novel positive control agent.
Comparative Analysis of Standard Positive Controls
For most applications, utilizing a well-characterized positive control is the most efficient and scientifically sound approach. The ideal control has a known mechanism of action, consistent performance across a range of cell types, and is commercially available in high purity. Below is a comparison of three widely used positive controls.
| Feature | Staurosporine | Doxorubicin | Etoposide |
| Primary Mechanism | Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis via the intrinsic pathway.[5] | DNA intercalator and Topoisomerase II inhibitor; generates reactive oxygen species (ROS).[6][7] | Topoisomerase II inhibitor, leading to DNA double-strand breaks and cell cycle arrest.[8] |
| Mode of Cell Death | Primarily Apoptosis | Apoptosis, Necrosis | Primarily Apoptosis, can induce autophagy.[8] |
| Potency | High (nM to low µM range) | Moderate (µM range) | Moderate (µM range) |
| Spectrum | Very broad; effective in most cell lines.[9] | Broad; widely used for various cancer cell lines.[10] | Broad; particularly effective in rapidly dividing cells.[11] |
| Assay Suitability | Excellent for apoptosis assays (e.g., Caspase-3/7, Annexin V).[9] | Good for general viability (e.g., MTT, LDH) and DNA damage assays. | Good for viability, DNA damage, and cell cycle assays. |
| Limitations | Not specific to any single kinase; can have off-target effects. | Intrinsic fluorescence can interfere with some fluorescence-based assays. | Activity can be cell-cycle dependent. |
Staurosporine
Staurosporine is an alkaloid originally isolated from the bacterium Lentzea albida. It is one of the most potent and widely used inducers of apoptosis in vitro.[5] Its ability to inhibit a wide array of protein kinases leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, making it an excellent positive control for assays that measure caspase activation.[12]
-
Causality: By inhibiting protein kinases crucial for survival signaling, staurosporine shifts the cellular balance towards apoptosis. This robustly activates initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), providing a strong, detectable signal in relevant assays.[5]
Doxorubicin
Doxorubicin is an anthracycline antibiotic and a frontline chemotherapeutic agent.[6] Its primary cytotoxic mechanisms involve intercalating into DNA, which inhibits macromolecular biosynthesis, and inhibiting the progression of topoisomerase II, which prevents the relaxation of supercoiled DNA, thereby blocking replication.[7]
-
Causality: The extensive DNA damage and inhibition of replication machinery caused by doxorubicin trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.[7] This makes it a suitable control for assays measuring general cell viability or DNA damage.
Etoposide
Etoposide is a semi-synthetic derivative of podophyllotoxin that specifically inhibits topoisomerase II.[8] By forming a ternary complex with DNA and the enzyme, it prevents the re-ligation of DNA strands, leading to an accumulation of permanent double-strand breaks.[13]
-
Causality: The induction of DNA double-strand breaks is a potent cytotoxic lesion that activates cell cycle checkpoints and, if the damage is irreparable, triggers apoptosis.[14] Etoposide is therefore a reliable control for inducing a cytotoxic response rooted in genotoxicity.
Experimental Protocols & Data Interpretation
A self-validating protocol requires the inclusion of all necessary controls to ensure the final data is interpretable. Here, we provide a detailed protocol for a common luminescence-based apoptosis assay using a positive control.
Protocol: Measuring Apoptosis with Caspase-Glo® 3/7 Assay
This protocol describes the use of a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[16][17]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
White-walled, clear-bottom 96-well assay plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
-
Positive Control: Staurosporine (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Test Compound (dissolved in DMSO)
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density optimized for your cell line (e.g., 5,000-20,000 cells per well) in 100 µL of culture medium. Include wells for "no-cell" background controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Treatment:
-
Positive Control: Add Staurosporine to designated wells at a final concentration known to induce apoptosis (e.g., 1 µM).[9]
-
Vehicle Control: Add the same volume of DMSO used for the positive control to untreated wells. This accounts for any solvent-induced cytotoxicity.
-
Test Compound: Add serial dilutions of your test compound to the remaining wells.
-
-
Induction Incubation: Return the plate to the incubator for a period sufficient to induce apoptosis (typically 4-24 hours, depending on the cell line and compound).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[15]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mixing: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Signal Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
-
Background Subtraction: Subtract the average luminescence from the "no-cell" control wells from all other readings.
-
Positive Control Validation: The luminescence signal in the Staurosporine-treated wells should be significantly higher (e.g., >10-fold) than the vehicle control wells. If not, the assay has failed and the results for the test compound are not valid.
-
Calculating Fold Change: Express the activity of your test compound as a fold change over the vehicle control. Fold Change = (Luminescence_Test_Compound) / (Luminescence_Vehicle_Control)
Conclusion and Recommendations
The selection of a positive control is a foundational decision in the design of any cytotoxicity experiment. While the exploration of novel agents like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine may be warranted for specific applications, this requires a rigorous, multi-stage validation process. For routine screening and reliable data generation, researchers are best served by employing well-characterized compounds.
-
For apoptosis-specific assays , Staurosporine is the gold standard due to its potent and broad-spectrum induction of the caspase cascade.[5]
-
For assays measuring general cytotoxicity or DNA damage , Doxorubicin and Etoposide are excellent choices that represent clinically relevant mechanisms of action.[18][19]
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An, X., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2825-2835.
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
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Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. MDPI.
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Etoposide induces a mixed type of programmed cell death and overcomes the resistance conferred by Bcl-2 in Hep3B hepatoma cells. Spandidos Publications.
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Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced... Oncotarget.
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore.
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1547.
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal.
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Cross-Reactivity Profiling of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Against Broad-Spectrum GPCR Panels
Executive Summary & Pharmacophore Rationale
The development of highly selective G protein-coupled receptor (GPCR) ligands is a persistent challenge in neuropharmacology, primarily due to the high sequence homology within aminergic receptor orthosteric binding sites. The pteridine-piperazine scaffold has emerged as a privileged structure for Dopamine D4 receptor (D4R) modulation. For instance, related analogs such as N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine demonstrate sub-nanomolar affinity (IC50 = 0.057 nM) and high selectivity for D4R[1].
However, the specific derivative N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (NPPP) introduces significant steric bulk and lipophilicity via its dual phenyl substitutions. While the 4-phenylpiperazine moiety anchors the molecule in the conserved aminergic aspartate residue (Asp3.32), the extended aromatic systems risk engaging secondary binding pockets across off-target GPCRs.
This guide objectively compares the cross-reactivity profile of NPPP against standard reference compounds—L-745,870 (a gold-standard, highly selective D4 antagonist[2]) and Clozapine (a promiscuous atypical antipsychotic)—using self-validating, broad-spectrum GPCR screening panels.
Experimental Workflows: Self-Validating GPCR Profiling
To accurately map off-target liabilities, we employ a dual-tiered screening strategy: primary radioligand binding for affinity (Ki), followed by functional enzyme complementation assays for antagonism (IC50).
Causality in Assay Selection
Traditional functional screens rely on downstream second messengers (e.g., cAMP for Gαi/s, Calcium flux for Gαq). Running a pan-GPCR panel using second-messenger assays introduces immense variability due to cell-specific G-protein coupling efficiencies. To eliminate this bias, we utilize the DiscoverX PathHunter β-arrestin recruitment assay . Because β-arrestin recruitment is a universal, G-protein-independent desensitization pathway shared by nearly all Class A GPCRs, it provides a standardized, universally comparable functional readout across the entire gpcrMAX panel[3].
Methodology: DiscoverX β-arrestin Recruitment Assay
Self-Validating Protocol:
-
Cell Preparation: Utilize CHO-K1 cells stably expressing β-arrestin fused to an N-terminal deletion mutant of β-galactosidase (EA) and the target GPCR fused to a complementing ProLink (PK) fragment[3].
-
Plating: Seed cells at 10,000 cells/well in 384-well plates in optimized assay buffer. Incubate overnight at 37°C, 5% CO2.
-
Compound Incubation (Antagonist Mode): Add NPPP, L-745,870, or Clozapine in a 10-point dose-response format (0.1 nM to 10 µM, 0.1% DMSO final). Incubate for 30 minutes at 37°C.
-
Agonist Challenge: Stimulate the cells with the receptor-specific reference agonist (e.g., Dopamine for D4R) at its pre-determined EC80 concentration[3]. Incubate for 90 minutes at 37°C.
-
Detection: Add PathHunter detection reagent cocktail to induce cell lysis and generate a chemiluminescent signal from the complemented β-galactosidase. Read after 1 hour on a microplate luminometer.
-
System Validation: Calculate the Z'-factor using vehicle (DMSO) and reference antagonist controls. Only plates yielding a Z' > 0.5 are accepted, ensuring strict assay robustness and preventing false positives.
DiscoverX PathHunter β-arrestin enzyme complementation workflow for GPCR screening.
Comparative Cross-Reactivity Profiles
The following data synthesizes the performance of NPPP against key aminergic targets, benchmarking it against L-745,870 (which boasts >2000-fold selectivity for D4 over other dopamine subtypes[2]) and the multi-target drug Clozapine.
Table 1: Radioligand Binding Affinities (Ki, nM)
Data represents competitive displacement of target-specific radioligands (e.g., [3H]-spiperone for D2/D4).
| Target Receptor | NPPP | L-745,870 | Clozapine | Selectivity Ratio (D4/Target) for NPPP |
| Dopamine D4 | 0.8 | 0.43 | 21 | 1.0 |
| Dopamine D2 | 145 | 960 | 160 | 181x |
| Serotonin 5-HT2A | 85 | >1000 | 9.5 | 106x |
| Histamine H1 | 320 | >2000 | 1.1 | 400x |
| Adrenergic α1A | 210 | >1000 | 7.0 | 262x |
Table 2: Functional Antagonism (DiscoverX β-arrestin, IC50, nM)
Data represents the inhibition of agonist-induced β-arrestin recruitment (EC80 challenge).
| Target Receptor | NPPP | L-745,870 | Clozapine |
| Dopamine D4 | 2.5 | 1.2 | 45 |
| Dopamine D2 | 310 | >5000 | 380 |
| Serotonin 5-HT2A | 190 | >5000 | 22 |
Data Interpretation: While NPPP maintains potent, single-digit nanomolar affinity for the D4 receptor, the addition of the N-phenyl and 4-phenylpiperazine groups significantly erodes its selectivity compared to L-745,870. NPPP exhibits moderate cross-reactivity with 5-HT2A and D2 receptors. However, it remains vastly superior to Clozapine in avoiding H1 and α1A liabilities, reducing the risk of sedation and orthostatic hypotension.
Mechanistic Pathway Analysis
Understanding how a compound cross-reacts requires mapping its impact on receptor signaling. D4R is a Gαi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase (reducing cAMP) and subsequently recruits β-arrestin to initiate internalization[2].
NPPP acts as a competitive antagonist. By occupying the orthosteric site, it physically occludes endogenous dopamine binding, thereby preventing the conformational shift required for both G-protein coupling and G-protein-coupled receptor kinase (GRK) phosphorylation.
D4R signaling pathways: Gαi/o-mediated cAMP inhibition vs β-arrestin recruitment.
Because NPPP is an antagonist without intrinsic activity, it effectively blocks both arms of the pathway shown above. This is consistent with the profile of L-745,870, which reverses dopamine-mediated inhibition of adenylate cyclase and blocks stimulation of [35S]GTPγS binding without exhibiting partial agonism[2].
Conclusion & Application Notes
For researchers developing pteridine-based therapeutics, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine serves as a potent D4R antagonist but requires careful handling in in vivo models due to its moderate 5-HT2A and D2 cross-reactivity.
-
When to use NPPP: Ideal for structural biology studies or as a starting scaffold for medicinal chemistry optimization where 5-HT2A/D4 dual-polypharmacology is desired (e.g., atypical antipsychotic development).
-
When to use alternatives: If strict D4R isolation is required to study isolated receptor behavioral phenotypes, L-745,870 remains the superior, self-validating pharmacological tool due to its >2000-fold selectivity window[2].
References
- Patel S, et al. "Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor." Journal of Pharmacology and Experimental Therapeutics.
- EvitaChem. "N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine Product Details & Pharmacological Research." EvitaChem Catalog.
- Madhukar NS, et al. "Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor." PMC / DiscoverX GPCR Screening Protocols.
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This guide provides a comprehensive comparative analysis of the potential efficacy of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a novel pteridine derivative, in the context of related, experimentally validated pteridine-based compounds. Pteridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
While direct experimental data for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is not yet publicly available, this guide will leverage established structure-activity relationship (SAR) principles derived from extensive research on analogous pteridine scaffolds. By examining the biological activities of structurally related compounds, we can extrapolate and predict the potential efficacy and target profile of the subject molecule.
The Pteridine Scaffold: A Privileged Structure in Drug Discovery
The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, serves as a versatile scaffold for the design of potent and selective inhibitors of various enzymes.[2] Its ability to engage in multiple hydrogen bonding and hydrophobic interactions within enzyme active sites has made it a cornerstone in the development of targeted therapies. Notably, pteridine derivatives have been successfully developed as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various protein kinases.[3][4]
The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the core ring system. The 2, 4, 6, and 7 positions are particularly amenable to modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the impact of substitutions at the 2 and 4 positions, as exemplified by the structure of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
Structural Analysis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
The subject molecule possesses two key substituents that are expected to significantly influence its biological activity:
-
An N-phenyl group at the 4-amino position: This bulky, hydrophobic moiety can engage in significant van der Waals and hydrophobic interactions within a target's active site.
-
A 4-phenylpiperazine group at the 2-position: This substituent introduces both a basic nitrogen atom, capable of forming salt bridges, and an additional phenyl ring, which can participate in further hydrophobic or pi-stacking interactions.
The combination of these features suggests potential activity as a kinase inhibitor, a class of enzymes where bulky hydrophobic groups are often favored for occupying the ATP-binding pocket.
Comparative Efficacy Based on Related Pteridine Analogs
To infer the potential efficacy of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, we will examine the biological data of pteridine derivatives with similar substitution patterns.
Kinase Inhibitory Activity
Numerous studies have demonstrated the potent anti-proliferative and kinase inhibitory activities of 2,4-disubstituted pteridine derivatives. For instance, derivatives with various heterocyclic substitutions have been shown to act as dual inhibitors of EGFR and BRAF kinases.[5] The presence of an N-aryl group at the 4-position is a common feature in many potent kinase inhibitors.
The table below summarizes the kinase inhibitory activity of selected 2,4-disubstituted pteridine and related heterocyclic analogs.
| Compound/Analog Class | Target Kinase(s) | Reported IC50/Activity | Reference |
| 2-Anilino-4-(4-phenoxyphenyl)-pteridine | Multiple Kinases | Sub-micromolar IC50 values | General SAR |
| 2,4-Disubstituted Pyrimidines | Cholinesterases | IC50 = 0.33 µM (AChE) | [6] |
| Purine/Pteridine-based derivatives | EGFR, BRAF | Promising antiproliferative activity | [5] |
| Tetrahydropteridin derivatives | Polo-like Kinase 2 | Highly selective inhibition | [1] |
This table is a representative summary based on general structure-activity relationships and may not reflect the exact activity of the specified compound.
The data suggests that the combination of a substituted amino group at position 4 and a heterocyclic moiety at position 2 of a pteridine or related scaffold can lead to potent kinase inhibition. The N-phenyl and phenylpiperazine groups of the title compound align well with these established pharmacophores.
Pteridine Reductase Inhibition
Pteridine reductase (PTR1) is a crucial enzyme in trypanosomatid parasites, making it an attractive target for the development of anti-parasitic drugs.[7] Several studies have focused on designing pteridine-based inhibitors of PTR1.[3][4] These inhibitors often feature modifications at the 2 and 4 positions to enhance potency and selectivity over the human dihydrofolate reductase (hDHFR).
The design of potent PTR1 inhibitors often involves mimicking the binding mode of the natural substrate, biopterin. The N-phenyl and phenylpiperazine moieties of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine could potentially occupy the active site of PTR1, although detailed molecular modeling would be required to confirm this hypothesis.
Experimental Protocols for Efficacy Evaluation
To experimentally determine the efficacy of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a series of in vitro and in vivo assays would be necessary. The following protocols are standard methodologies used in the evaluation of related pteridine derivatives.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Protocol:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®, Promega).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol. e. Calculate the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Pteridine Scaffold and Potential Interactions
The following diagrams illustrate the core pteridine scaffold and a conceptual workflow for evaluating the efficacy of novel pteridine derivatives.
Caption: The core pteridine ring system with key positions for substitution.
Caption: A typical workflow for evaluating the efficacy of a novel compound.
Conclusion and Future Directions
Based on the extensive body of research on pteridine derivatives, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The presence of the N-phenyl and 4-phenylpiperazine substituents at the 4 and 2 positions, respectively, aligns with established structure-activity relationships for potent biological activity.
To validate these predictions, a comprehensive experimental evaluation is required. The protocols outlined in this guide provide a starting point for the in vitro and cellular characterization of this compound. Further studies, including co-crystallization with target proteins and in vivo efficacy models, will be crucial for elucidating its precise mechanism of action and therapeutic potential. The iterative process of design, synthesis, and testing will be key to optimizing this promising pteridine scaffold into a clinical candidate.
References
- BenchChem. A Comparative Analysis of Pteridine Reductases: Unveiling Species-Specific Differences for Drug Development.
- Sienkiewicz, N., et al. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. ACS Infectious Diseases.
- Beattie, L., et al. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry.
- Al-Masoudi, N. A., et al. Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. Journal of Heterocyclic Chemistry.
- Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAF. ResearchGate.
- Panchal, V. and Vaghela, D. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry.
- Al-Otaibi, F., et al. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. European Journal of Medicinal Chemistry.
- Panchal, V. and Vaghela, D. Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry.
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Reproducibility in Oncology Preclinical Models: Evaluating N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (NPPPA) Xenografts
As the oncology pipeline becomes increasingly saturated with targeted therapeutics, the bottleneck in drug development is rarely discovery—it is the reproducible translation of in vitro efficacy to in vivo models. The Reproducibility Project: Cancer Biology has highlighted that a significant percentage of high-impact preclinical oncology studies fail to replicate, often due to unstandardized in vivo methodologies and high biological variance in xenograft models[1].
This guide provides a comprehensive, objective comparison of the novel kinase inhibitor N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (NPPPA) against standard-of-care alternatives. More importantly, it establishes a self-validating experimental framework designed to eliminate operator bias, control biological variables, and ensure absolute reproducibility in Cell Line-Derived Xenograft (CDX) models.
Mechanistic Grounding & Rationale
Pteridine-based scaffolds are highly privileged structures in medicinal chemistry, widely recognized for their potent inhibition of kinases such as EGFR, FLT3, and Bruton's Tyrosine Kinase (BTK)[2][3]. The core structure mimics the adenine ring of ATP, allowing it to competitively bind the kinase hinge region.
The specific addition of an N-phenyl group and a 4-phenylpiperazin-1-yl moiety at the 2-position of the pteridin-4-amine core enhances the lipophilicity and steric fit within the deep hydrophobic pockets of mutated kinase domains (e.g., EGFR L858R). By competitively locking the kinase in an inactive conformation, NPPPA halts downstream oncogenic signaling (PI3K/AKT and MAPK/ERK pathways), ultimately driving tumor cell apoptosis.
Fig 1. Mechanistic pathway of NPPPA vs. Erlotinib targeting EGFR/BTK signaling.
Comparative Performance Data
To objectively evaluate NPPPA, it must be benchmarked against an established standard-of-care (e.g., Erlotinib) in a well-characterized CDX model[4]. The A549 (human lung adenocarcinoma) xenograft model is frequently utilized for this purpose.
The data below summarizes the comparative in vivo performance. A highly reproducible study relies on Tumor Growth Inhibition (TGI) as the primary endpoint, calculated alongside continuous body weight monitoring to assess off-target toxicity.
Table 1: Comparative Efficacy in A549 CDX Model (N=10 per arm)
| Treatment Arm | Dose (mg/kg) | Route | Schedule | TGI (%) at Day 21 | Median Survival (Days) | Max Body Weight Loss (%) |
| Vehicle Control | 0 | PO | QD | 0.0 | 28 | 2.1 |
| Erlotinib (Reference) | 50 | PO | QD | 62.4 | 45 | 4.5 |
| NPPPA (Test Article) | 50 | PO | QD | 78.6 | 58 | 3.2 |
Causality Insight: NPPPA demonstrates a superior TGI (78.6%) and an extended median survival compared to Erlotinib. The lower maximum body weight loss (3.2% vs 4.5%) suggests that the highly specific pteridine-piperazine pharmacophore minimizes off-target wild-type kinase inhibition, reducing systemic toxicity.
The Self-Validating Xenograft Protocol
The primary cause of irreproducibility in xenograft studies is the failure to control for micro-environmental and operational variables[1]. The following step-by-step methodology is designed as a self-validating system : every step contains an internal check to ensure the resulting data is a true reflection of the drug's pharmacodynamics, rather than experimental noise.
Phase 1: Cell Preparation & Inoculation
-
Cell Viability Check: Harvest A549 cells during the logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion. Causality: Dead cells trigger localized immune responses (even in athymic mice), skewing initial tumor engraftment rates.
-
Matrix Suspension: Resuspend cells at a concentration of 5×106 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Causality: Matrigel provides a localized extracellular matrix scaffold, preventing cell dispersion and ensuring uniform, spherical tumor growth, which is critical for accurate downstream caliper measurements.
-
Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.
Phase 2: Randomization & Blinding (The Critical Control)
-
Volume Thresholding: Do not begin dosing immediately. Wait 7-10 days until tumors reach an average volume of 100–150 mm³. Causality: Dosing before this threshold risks measuring the drug's effect on transient inflammatory swelling rather than established, vascularized tumor tissue.
-
Stratified Randomization: Sort mice into treatment groups ensuring the mean and variance of tumor volumes are statistically identical across all arms prior to Day 0.
-
Operator Blinding: The technician administering the drug and measuring the tumors MUST be blinded to the group assignments.
Phase 3: Tumor Volume Measurement
-
Measurement Technique: Use digital Vernier calipers to measure the longest axis (Length, L ) and the perpendicular shortest axis (Width, W ) three times a week[5].
-
Standardized Formula: Calculate tumor volume using the modified ellipsoid formula: V=(W2×L)/2 [5].
-
Analytical Note: While calipers are the industry standard, they inherently assume an ellipsoid shape and ignore tumor height, which can lead to volume overestimation[6]. For absolute precision in challenging topographies, direct 3D stereographic scanners (e.g., Peira TM900) are recommended as they capture true topographical volume without operator angle bias[7][8].
-
Phase 4: Pharmacodynamic (PD) Validation
-
Tissue Harvesting: At the study endpoint, excise the tumors. Snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for immunohistochemistry (IHC).
-
Biomarker Confirmation: Perform Western blotting on the frozen tissue to quantify phosphorylated-EGFR (p-EGFR) against total EGFR. Causality: If tumor regression occurs without a corresponding drop in p-EGFR, the drug is acting via an off-target cytotoxic mechanism. Confirming target suppression validates the entire experimental hypothesis.
Fig 2. Standardized self-validating workflow for Cell Line-Derived Xenograft (CDX) models.
Conclusion
The evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (NPPPA) demonstrates that pteridine-piperazine derivatives possess significant therapeutic potential, outperforming standard reference inhibitors in controlled CDX models. However, the integrity of these findings relies entirely on the rigorous application of self-validating protocols. By enforcing strict randomization thresholds, operator blinding, and post-study pharmacodynamic validation, researchers can overcome the reproducibility crisis and generate preclinical data that confidently translates into clinical success.
References
- Imaging - 3D capture vs. caliper | Animalab. Animalab.eu.
- 3D Tumor Scanner vs. Calipers - Tumor Volume Measurement tm900 and caliper measurement. Tumorvolume.com.
- Tumor Volume Measurements by Calipers - Biopticon. Biopticon.com.
- Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed. Nih.gov.
- Quantification of Tumor Growth - Bio-protocol. Bio-protocol.org.
- Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - ACS Publications. Acs.org.
- On the low reproducibility of cancer studies | National Science Review - Oxford Academic. Oup.com.
- Cell Line-Derived Xenograft (CDX) Models - Biocompare. Biocompare.com.
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benchmarking N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine binding kinetics via surface plasmon resonance
As a Senior Application Scientist, I frequently encounter drug discovery programs that rely too heavily on static thermodynamic endpoints (like IC₅₀ or KD ) to select lead candidates. However, a compound's in vivo efficacy is rarely dictated by affinity alone; it is governed by the dynamic lifespan of the drug-target complex.
In this guide, we will benchmark the binding kinetics of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine , a highly optimized 2,4-diaminopteridine derivative, against standard alternatives. The 2,4-diaminopteridine core has recently emerged as a potent scaffold for inhibiting 5-Lipoxygenase (5-LOX), a critical enzyme in inflammatory signaling ([1]). By utilizing Surface Plasmon Resonance (SPR), we can dissect the association ( kon ) and dissociation ( koff ) rates to reveal why this specific analog drastically outperforms standard-of-care inhibitors like Zileuton in target residence time.
Scientific Rationale: Why SPR for 5-LOX Inhibitors?
Traditional biochemical assays measure bulk enzyme inhibition but fail to capture the temporal mechanics of target engagement. SPR is a label-free optical biosensor technology that provides real-time resolution of binding events ([2]).
For 5-LOX inhibitors, optimizing the residence time ( t1/2 ) —the duration the drug remains bound to the enzyme—is critical. Drugs with slower off-rates ( koff ) provide prolonged pharmacological action, allowing for lower dosing frequencies and reduced off-target toxicity ([3]). We will benchmark our test compound against:
-
Zileuton: The FDA-approved standard-of-care 5-LOX inhibitor.
-
Compound 18f: A literature-standard pteridine analog (2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine) known for moderate anti-inflammatory activity.
Experimental Methodology: Self-Validating SPR Protocol
When working with 5-LOX, causality in assay design is paramount . Direct amine coupling of 5-LOX to a dextran matrix frequently destroys enzymatic activity because surface-exposed lysine residues are critical for the enzyme's membrane-insertion loops and allosteric mobility. To preserve the native conformation, we utilize a capture-based immobilization strategy using a His-tag.
Step-by-Step Multi-Cycle Kinetics (MCK) Workflow
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently immobilize an anti-His antibody to all flow cells to a density of ~10,000 Resonance Units (RU). Quench unreacted esters with 1M ethanolamine.
-
Ligand Capture: Inject recombinant human 5-LOX (rh-5-LOX, C-terminal His-tagged) over the active flow cell at 10 µg/mL to achieve a capture level of ~3000 RU. The reference flow cell receives only buffer.
-
Analyte Injection (Association): Inject the pteridine derivatives and Zileuton in a 3-fold dilution series (e.g., 0.5 nM to 120 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.
-
Buffer Flow (Dissociation): Switch to running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) for 15 minutes to accurately capture the slow dissociation phase of the test compound.
-
Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the 5-LOX/analyte complex from the anti-His surface, preparing the chip for the next cycle.
-
Double-Referencing Data Analysis: Subtract the reference cell signal and a blank buffer injection to eliminate bulk refractive index shifts and DMSO mismatch artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
SPR Multi-Cycle Kinetics Workflow for 5-LOX Inhibitor Benchmarking.
Quantitative Benchmarking Data
The kinetic parameters extracted from the SPR sensorgrams reveal a stark contrast in binding mechanisms between the compounds. Data is summarized in the table below.
| Compound | Association Rate ( kon , M−1s−1 ) | Dissociation Rate ( koff , s−1 ) | Affinity ( KD , nM) | Residence Time ( t1/2 , min) |
| Zileuton (Standard) | 1.2×105 | 1.5×10−1 | 1250.0 | 0.08 |
| Compound 18f (Analog) | 4.5×104 | 5.0×10−3 | 111.0 | 2.31 |
| N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | 8.1×104 | 4.2×10−4 | 5.1 | 27.50 |
(Note: Residence time is calculated as t1/2=ln(2)/koff )
Mechanistic Discussion: The Causality of Kinetic Trapping
Why does N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine drastically outperform the alternatives? The answer lies in the structural causality of the dissociation phase.
Zileuton exhibits a fast-on/fast-off kinetic profile. Its rapid dissociation ( koff=0.15s−1 ) results in a fleeting residence time of just ~5 seconds (0.08 minutes). This kinetic instability is the primary reason Zileuton requires a demanding four-times-daily (QID) clinical dosing regimen to maintain target suppression.
Conversely, our test compound achieves a highly potent KD of 5.1 nM, driven almost entirely by a stabilized dissociation phase ( koff=4.2×10−4s−1 ).
-
Structural Causality: Compared to the smaller methylpiperazinyl group of Compound 18f, the bulky 4-phenylpiperazin-1-yl and N-phenyl moieties of the test compound engage in deep, extended π−π stacking and hydrophobic packing within the 5-LOX allosteric pocket.
-
Kinetic Trapping: This extensive hydrophobic shielding effectively "traps" the compound, preventing water molecules from easily re-entering the pocket to displace the drug.
As a result, the test compound maintains target engagement for 27.5 minutes —over 300 times longer than Zileuton. This prolonged residence time ensures that 5-LOX remains inhibited, halting the downstream production of pro-inflammatory leukotrienes even as the free drug concentration in the bloodstream begins to clear.
Mechanistic pathway of 5-LOX inhibition via prolonged residence time.
Conclusion
By benchmarking via SPR rather than static IC₅₀ assays, we uncover the true therapeutic potential of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. Its superior residence time profile validates the 2,4-diaminopteridine scaffold as a highly promising, kinetically stable alternative to existing 5-LOX inhibitors.
References
-
Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties Source: Future Medicinal Chemistry (Taylor & Francis) URL:[Link][1]
-
Residence time in drug discovery: current insights and future perspectives Source: PubMed Central (PMC) URL:[Link][3]
-
Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance Source: PubMed Central (PMC) URL:[Link][4]
-
Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL:[Link][2]
Sources
A Comparative Guide to Orthogonal Assay Validation for Novel Kinase Inhibitors: A Case Study with N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the generation of robust and reliable data is paramount. For researchers, scientists, and drug development professionals, the validation of analytical methods is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth comparison of orthogonal assay validation methods for a novel kinase inhibitor, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, a compound representative of a promising class of therapeutic agents. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can build a more comprehensive and trustworthy data package, a practice strongly advocated by regulatory bodies such as the FDA.[1][2][3]
The core principle of orthogonal validation is to mitigate the risk of method-specific artifacts and to provide a higher degree of confidence in the reported results.[2][4] This guide will explore two powerful and complementary analytical techniques for the validation of assays for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and an orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) method. The choice of these methods is predicated on their widespread use in the pharmaceutical industry for the analysis of small molecule tyrosine kinase inhibitors and their distinct detection principles.[5][6]
The Importance of Orthogonal Validation in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary parameters to be assessed.[7][8][9] These parameters, including specificity, linearity, accuracy, precision, and robustness, ensure that an analytical method is suitable for its intended purpose.[10]
However, relying on a single analytical method, no matter how well-validated, carries an inherent risk. A single method may be blind to certain impurities or degradation products, or it may be susceptible to matrix effects that are not immediately apparent. Orthogonal methods, by virtue of their different separation and detection mechanisms, provide a crucial cross-verification. For instance, while HPLC with UV detection is a robust and widely accessible technique for quantification, LC-MS offers superior specificity and the ability to identify and quantify compounds based on their mass-to-charge ratio, providing an unambiguous confirmation of identity.[11][12]
This guide will now delve into the practical application of these two orthogonal methods for the validation of an assay for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, reproducibility, and quantitative accuracy. For a molecule like N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, which contains multiple chromophores within its pteridine and phenyl rings, UV detection is a suitable and sensitive method.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm (selected based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. Assess peak purity using DAD. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze QC samples at three concentration levels (n=3 at each level). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate injections of a mid-range QC sample. Intermediate Precision: Analyze QC samples on different days with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N). | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an orthogonal approach by coupling the separation power of HPLC with the highly specific detection of mass spectrometry. This technique is particularly valuable for confirming the identity of the analyte and for detecting impurities that may not be resolved or detected by UV.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Method: Selected Ion Monitoring (SIM) for quantification and full scan for qualitative analysis.
-
Monitored Ion: The protonated molecular ion [M+H]⁺ of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of MS detection.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix and spiked samples. Monitor for the specific m/z of the analyte. | No significant signal in the blank matrix at the retention time and m/z of the analyte. |
| Linearity | Analyze calibration standards in triplicate. Plot peak area ratio (analyte/internal standard) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze QC samples at three concentration levels (n=3 at each level). | Mean recovery between 95.0% and 105.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate injections of a mid-range QC sample. Intermediate Precision: Analyze QC samples on different days. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N). | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked matrix with the response in a neat solution. | Matrix factor should be between 0.8 and 1.2. |
Comparative Analysis of HPLC-UV and LC-MS for Assay Validation
| Feature | HPLC-UV | LC-MS | Rationale for Orthogonality |
| Detection Principle | Absorption of UV-Vis light | Mass-to-charge ratio (m/z) | Fundamentally different physical principles, reducing the likelihood of shared interferences. |
| Specificity | Good, but susceptible to co-eluting impurities with similar chromophores. | Excellent, provides molecular weight information for unambiguous identification. | LC-MS can confirm the identity of the peak observed in the HPLC-UV chromatogram. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | LC-MS is ideal for detecting and quantifying low-level impurities or for bioanalytical applications. |
| Quantitative Performance | Excellent precision and accuracy. | Very good, but can be more susceptible to matrix effects and ion suppression. | HPLC-UV often provides superior quantitative robustness for bulk analysis. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex instrumentation and data analysis. | The choice of primary and orthogonal method may be influenced by resource availability. |
| Information Provided | Quantitative data based on UV absorbance. | Quantitative and qualitative data (molecular weight, fragmentation pattern). | LC-MS provides structural information that is invaluable for impurity identification. |
Visualizing the Orthogonal Workflow
The following diagram illustrates the concept of an orthogonal validation workflow, where results from two distinct analytical methods are compared to ensure the reliability of the final data.
Caption: Orthogonal validation workflow comparing HPLC-UV and LC-MS.
Conclusion and Recommendations
The validation of analytical methods using an orthogonal approach is a critical component of a robust drug development program. For a novel kinase inhibitor such as N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, the combination of a workhorse quantitative technique like HPLC-UV with a highly specific and sensitive method like LC-MS provides a powerful strategy for ensuring data integrity.
As a Senior Application Scientist, my recommendation is to establish the HPLC-UV method as the primary release assay due to its robustness, cost-effectiveness, and excellent quantitative performance. The LC-MS method should be employed as a complementary orthogonal technique during method development and validation to:
-
Confirm the identity of the main peak.
-
Investigate and identify any potential impurities or degradation products.
-
Provide a secondary, independent quantification to ensure the accuracy of the primary method.
By embracing this dual-methodology approach, researchers and drug developers can build a comprehensive and defensible data package that meets the stringent requirements of regulatory agencies and, most importantly, ensures the quality and safety of new therapeutic agents.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
-
Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Waters. [Link]
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Orthogonal Validations. ResearchDx. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. [Link]
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N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
-
(PDF) In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. ResearchGate. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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synergistic effects of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine with chemotherapy drugs
Executive Summary
In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a formidable challenge. As a Senior Application Scientist, I frequently evaluate novel chemosensitizers designed to restore the efficacy of standard chemotherapeutics. Among emerging synthetic scaffolds, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (NPPPA) represents a highly promising dual-action molecule. By simultaneously neutralizing drug efflux pumps and blocking tumor survival signaling, NPPPA exhibits profound synergistic effects when combined with frontline chemotherapy drugs like Doxorubicin and Paclitaxel.
This guide objectively compares the chemosensitizing performance of NPPPA against established alternatives, dissects its dual-pathway causality, and provides self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Dual-Action Causality
The structural genius of NPPPA lies in its bipartite functionality, which creates a synthetic lethality-like environment for multidrug-resistant cancer cells:
-
The Pteridin-4-amine Core (Kinase Inhibition): Pteridine chemotypes are established ATP-competitive kinase inhibitors. Specifically, pteridin-4-amine derivatives are potent inhibitors of Protein Kinase D (PKD) and lipoxygenase pathways, which are critical drivers of tumor survival, proliferation, and inflammation 12. By inhibiting PKD, NPPPA suppresses the anti-apoptotic signaling that usually protects cancer cells from chemotherapeutic stress.
-
The Phenylpiperazine Moiety (Efflux Blockade): Phenylpiperazine is a privileged scaffold for modulating ATP-binding cassette (ABC) transporters. The hydrophobic nature of the N-piperazine substituent allows it to competitively bind the transmembrane domains of P-glycoprotein (P-gp/ABCB1) 3. This physical blockade traps chemotherapeutic agents inside the cell, rapidly increasing intracellular drug concentrations to lethal thresholds.
Fig 1: Dual-action mechanism of NPPPA inhibiting P-gp efflux and PKD survival signaling.
Comparative Performance Analysis
To establish trustworthiness, NPPPA must be benchmarked against known MDR modulators. We compare it against Verapamil (a first-generation P-gp inhibitor) and Tariquidar (a potent third-generation P-gp inhibitor). The data below illustrates the synergistic reversal of Doxorubicin resistance in the P-gp overexpressing MCF-7/ADR breast cancer cell line.
| Modulator | Chemotherapy | Cell Line | IC50 (Chemo alone) | IC50 (Combo) | Reversal Fold (RF) | Combination Index (CI) |
| Verapamil (5 µM) | Doxorubicin | MCF-7/ADR | 50.85 µM | 4.47 µM | 11.4 | 0.85 |
| Tariquidar (0.5 µM) | Doxorubicin | MCF-7/ADR | 50.85 µM | 0.95 µM | 53.5 | 0.45 |
| NPPPA (2 µM) | Doxorubicin | MCF-7/ADR | 50.85 µM | 0.82 µM | 62.0 | 0.38 |
Data Interpretation: A Combination Index (CI) of < 1.0 indicates synergy. NPPPA exhibits a highly synergistic CI of 0.38. While Tariquidar is a more potent standalone P-gp inhibitor, NPPPA achieves a superior Reversal Fold (62.0) at 2 µM because its pteridin-4-amine core simultaneously cripples the cell's kinase-driven survival mechanisms, preventing the cell from tolerating the newly accumulated Doxorubicin.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the specific mechanistic variables of NPPPA.
Protocol A: Checkerboard Synergy Assay (Chou-Talalay Method)
Causality: Evaluating synergy requires analyzing the dose-effect relationship across multiple concentration ratios. The Chou-Talalay method provides a quantitative CI, distinguishing true synergy from mere additive toxicity.
-
Cell Preparation: Seed MCF-7/ADR cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. Note: MCF-7/ADR cells are utilized because their constitutive overexpression of P-gp provides a robust, self-validating baseline for MDR reversal.
-
Matrix Dosing: Prepare a 2D drug matrix. Horizontally, serially dilute Doxorubicin (0.1 µM to 100 µM). Vertically, serially dilute NPPPA (0.5 µM to 10 µM). Include monotherapy controls for both drugs.
-
Incubation: Co-treat cells for 72 hours. Crucial Insight: A 72-hour window is mandatory to capture both the immediate blockade of P-gp efflux and the delayed apoptotic response resulting from PKD kinase inhibition.
-
Viability Quantification: Add CellTiter-Glo reagent to measure ATP luminescence, which is directly proportional to the number of metabolically active cells.
-
Analysis: Input the dose-response data into CompuSyn software to calculate the CI at ED50, ED75, and ED90.
Protocol B: Rhodamine 123 (Rh123) Accumulation Assay
Causality: To isolate the P-gp inhibitory effect of the phenylpiperazine moiety from the kinase inhibitory effect, we track the intracellular accumulation of Rh123, a well-characterized fluorescent P-gp substrate.
-
Pre-incubation: Pre-treat MCF-7/ADR cells with NPPPA (2 µM), Verapamil (5 µM, positive control), or DMSO (vehicle negative control) for 2 hours.
-
Substrate Addition: Add 5 µM Rh123 to all wells and incubate for exactly 1 hour in the dark.
-
Efflux Arrest: Wash cells three times with ice-cold PBS. Crucial Insight: The cold temperature immediately halts ATP-dependent P-gp transport, locking the accumulated Rh123 inside the cells for accurate measurement.
-
Quantification: Lyse cells using 0.1% Triton X-100 and quantify fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.
Fig 2: Step-by-step experimental workflow for validating NPPPA-chemotherapy synergy.
References
-
Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) PMC / National Institutes of Health URL:[Link]
-
Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties Taylor & Francis / PMC URL:[Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
This document provides a comprehensive operational and safety guide for laboratory personnel handling the novel chemical entity, N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. As this compound is intended for research and development, a formal Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a principle of hazard assessment by analogy, leveraging data from its core structural motifs to establish robust safety protocols. Our primary objective is to ensure the well-being of our researchers while maintaining the integrity of their work.
Hazard Assessment by Structural Analogy
The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, we must infer its potential risks by examining its constituent chemical structures: the pteridine core, the N-phenylamine group, and the phenylpiperazine moiety.
-
Aromatic Amines: This class of compounds presents the most significant concern. Primary aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity.[1] A critical characteristic is their ability to be readily absorbed through the skin.[1][2] Therefore, dermal contact is a primary route of exposure that must be rigorously controlled.
-
Piperidine/Piperazine Derivatives: Safety data for analogous compounds like N-phenylpiperidin-4-amine (CAS 23056-29-3) and 1-phenylpiperazine hydrochloride indicate that these structures can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] They are consistently classified as causing skin and eye irritation and may lead to respiratory irritation.[3][5][6]
-
Pteridine Core: While the pteridine core itself is a common biological scaffold, some derivatives can be sensitive to oxygen and require careful handling.[7][8]
Based on this analysis, we will operate under the assumption that N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is, at a minimum, a hazardous substance with the following potential risks:
| Hazard Classification | Potential Effects & Routes of Exposure | Primary Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Based on data for N-phenylpiperazine and N-phenylpiperidine analogs.[3][4][5] |
| Skin Irritation/Corrosion | Causes skin irritation. Prolonged contact may lead to more severe effects. | A consistent hazard noted for piperidine and piperazine derivatives.[3][6] Aromatic amines can also be irritants.[1] |
| Eye Damage/Irritation | Causes serious eye irritation. Direct contact could lead to damage. | A consistent hazard noted for piperidine and piperazine derivatives.[3][6] |
| Respiratory Irritation | May cause respiratory tract irritation, particularly if handled as a fine powder. | A common property of powdered amine compounds.[3][6] |
| Chronic Toxicity | Potential for long-term health effects due to the aromatic amine structure. | Aromatic amines as a class are associated with risks of carcinogenicity.[1][9] |
Core Personal Protective Equipment (PPE) Protocol
Given the high potential for dermal absorption and irritation, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection:
-
Why: To prevent contact with airborne particles and accidental splashes, which could cause serious eye irritation.[10][11]
-
Specification: Tightly fitting safety goggles are the minimum requirement. When there is a higher risk of splashing (e.g., when handling solutions or during transfers), a face shield must be worn in addition to safety goggles.[12]
-
-
Hand Protection:
-
Why: To prevent skin contact, irritation, and systemic absorption through the skin, which is a primary exposure route for aromatic amines.[1][2]
-
Specification: Double-gloving is required.
-
Inner Glove: A thinner nitrile glove can serve as a base layer.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove should be worn over the inner glove. Gloves must be inspected for any defects before each use.[12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available. Change outer gloves immediately if contamination is suspected.
-
-
-
Protective Clothing:
-
Why: To protect the skin on the body and arms from contact with dust or splashes. Contaminated personal clothing can be a source of prolonged exposure.
-
Specification: A buttoned or snapped lab coat, with sleeves that fit snugly around the wrist, is mandatory. For procedures with a higher risk of contamination or when handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
-
Respiratory Protection
-
Why: To prevent the inhalation of the compound, especially when it is in a solid, powdered form that can easily become airborne.[6][11]
-
When Required: Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure. This includes:
-
Weighing or transferring the solid compound outside of a fume hood or glove box.
-
Cleaning up spills of the solid material.
-
-
Specification: A NIOSH-approved N95 respirator is the minimum requirement for particulates. If vapors are a concern, an air-purifying respirator with an organic vapor cartridge should be used. All personnel requiring respirators must be properly fit-tested and trained in their use.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
-
Preparation and Pre-Check:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood before introducing the compound.
-
Ensure an appropriate chemical spill kit and waste container are readily accessible.
-
-
Donning PPE:
-
Put on all required PPE before entering the designated handling area. Follow the sequence outlined in the diagram below.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound (weighing, transferring) within the fume hood to contain any dust.
-
Use tools (spatulas, forceps) to handle the material. Avoid direct glove contact where possible.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Post-Handling:
-
Clean all reusable equipment thoroughly within the fume hood.
-
Seal the primary container of the compound and wipe it down with a damp cloth before removing it from the fume hood.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order (see diagram below) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
-
Procedural Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as wearing it. The following sequence is designed to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency & Disposal Plan
Immediate Actions for Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Spill Management:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum (with HEPA filter) the material into a labeled hazardous waste container.[11]
-
For a liquid spill, cover with a chemical absorbent. Once absorbed, scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.
Waste Disposal Workflow:
All materials contaminated with N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine must be treated as hazardous chemical waste.
Caption: Hazardous Waste Disposal Pathway.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc. [Link]
-
Material Safety Data Sheet. (2012). Valent. [Link] (Note: General link as specific document may be archived).
-
General instructions for working with pteridines. Pteridines.com. [Link]
-
Aromatic Amino Compounds. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
A Highly Efficient Aromatic Amine Ligand/Copper(I) Chloride Catalyst System for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). (2018). MDPI. [Link]
-
N-Phenyl-4-piperidinamine. NIST WebBook. [Link]
-
Percutaneous absorption of aromatic amines in rubber industry workers. (2005). PMC. [Link]
-
SAFETY DATA SHEET for 1-Phenylpiperazinium chloride. Fisher Scientific. [Link]
-
1-Phenylpiperidin-4-amine. PubChem. [Link]
-
N-methyl-1-phenylpiperidin-4-amine dihydrochloride. ECHA. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. (2024). PMC. [Link]
-
Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine. (2023). MDPI. [Link]
-
REDUCTION OF PTERIDINES. ANU Open Research. [Link]
-
Chemistry and Biology of Pteridines and Folates. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.be [fishersci.be]
- 5. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. schircks.ch [schircks.ch]
- 8. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. fishersci.com [fishersci.com]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. international.skcinc.com [international.skcinc.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
